molecular formula C10H16O4 B1584687 (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate CAS No. 66492-51-1

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate

Numéro de catalogue: B1584687
Numéro CAS: 66492-51-1
Poids moléculaire: 200.23 g/mol
Clé InChI: STGXUBIZGYMIRM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate, also known as cyclic trimethylolpropane formal acrylate, is a high-purity, monofunctional acrylate monomer supplied as a colorless to light yellow clear liquid . With a molecular formula of C10H16O4 and a molecular weight of 200.23 g/mol, this compound is characterized by a density of approximately 1.10 g/mL and a boiling point of 78°C at 0.3 mmHg . It is a key building block in the formulation of advanced UV-curable coatings and resins, where its cyclic structure contributes to low shrinkage and enhanced performance characteristics . Its primary research value lies in the development of specialty polymers through free-radical polymerization. The acrylate functional group allows it to incorporate into polymer networks, while the 1,3-dioxane ring in its structure imparts rigidity and helps reduce volatility compared to simpler acrylate esters. This makes it particularly valuable for creating materials that require a balance of hardness and toughness . Specific applications include its use in the development of high-performance, transparent, and tough resins for 3D printing, as well as in UV-curable coatings for optical fibers, where it contributes to excellent adhesion and mechanical properties . Patent literature describes its use in hybrid UV-curable systems for metal coatings, where it is combined with cationic initiators to create interpenetrating polymer networks (IPNs) that offer superior flexibility (T-bend performance), chemical resistance, and adhesion . For safe handling, note that this material is stabilized with MEHQ to prevent polymerization during storage and should be kept in a cool, dark place . It may cause skin irritation and allergic respiratory reactions, and is toxic to aquatic life . This product is intended for research and development purposes in a laboratory setting only. It is not designed, evaluated, or approved for any personal, commercial, or medical use, including but not limited to cosmetic, food, or drug applications.

Propriétés

IUPAC Name

(5-ethyl-1,3-dioxan-5-yl)methyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H16O4/c1-3-9(11)14-7-10(4-2)5-12-8-13-6-10/h3H,1,4-8H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGXUBIZGYMIRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COCOC1)COC(=O)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

189243-74-1
Record name 2-Propenoic acid, (5-ethyl-1,3-dioxan-5-yl)methyl ester, homopolymer
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID5074923
Record name (5-Ethyl-1,3-dioxan-5-yl)methyl 2-propenoate
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid; NKRA
Record name 2-Propenoic acid, (5-ethyl-1,3-dioxan-5-yl)methyl ester
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CAS No.

66492-51-1
Record name Trimethylolpropane formal acrylate
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Record name 2-Propenoic acid, (5-ethyl-1,3-dioxan-5-yl)methyl ester
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Record name 2-Propenoic acid, (5-ethyl-1,3-dioxan-5-yl)methyl ester
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Record name (5-ethyl-1,3-dioxan-5-yl)methyl acrylate
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Foundational & Exploratory

An In-depth Technical Guide to (5-Ethyl-1,3-dioxan-5-yl)methyl Acrylate (CAS: 66492-51-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674) , registered under CAS number 66492-51-1, is a monofunctional acrylate monomer recognized for its utility as a reactive diluent in ultraviolet (UV) curable formulations.[1] Also known by synonyms such as Cyclic Trimethylolpropane (B17298) Formal Acrylate (CTFA) and Acrylic Acid (5-Ethyl-1,3-dioxan-5-yl)methyl Ester, this compound is a colorless to light yellow transparent liquid.[][3][4][5] Its unique chemical structure, featuring a dioxane ring, imparts desirable properties to polymer systems, including low viscosity, high dilution capacity, and enhanced flexibility.

While some sources suggest a broad utility in the biomedical industry and drug synthesis, extensive literature review indicates its primary and well-documented applications are in the field of material science, specifically in the formulation of UV-curable coatings and 3D printing resins.[][4][6][7] There is currently no substantial evidence to support its direct role in drug development or interaction with specific biological signaling pathways.

Physicochemical and Toxicological Data

A summary of the key quantitative data for (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate is presented below. This information is crucial for its proper handling, storage, and application in a research and development setting.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₆O₄[8][9]
Molecular Weight 200.23 g/mol [8][9]
Appearance Colorless to light yellow clear liquid[8][10]
Boiling Point 78 °C at 0.3 mmHg[3][8]
Density 1.033 ± 0.06 g/cm³ (Predicted)[11]
Refractive Index 1.4620 to 1.4660[11]
Flash Point 109 °C[8]
Water Solubility 9.3 g/L at 25 °C[3]
Vapor Pressure 0.6 Pa at 20 °C[3]
LogP 1.9 at 23 °C[3]

Toxicological Summary:

Hazard StatementGHS ClassificationReference(s)
Causes skin irritation.Skin Irrit. 2[4][5][12]
May cause an allergic skin reaction.Skin Sens. 1[5][12][13]
May cause allergy or asthma symptoms or breathing difficulties if inhaled.Resp. Sens. 1[4][10]
Toxic to aquatic life with long lasting effects.Aquatic Chronic 2[4][5][10][12]

Synthesis and Chemical Reactions

The synthesis of this compound is a multi-step process. The general pathway involves the formation of a cyclic acetal (B89532) followed by esterification.

1. Synthesis of the Precursor: Cyclic Trimethylolpropane Formal (CTF)

The precursor, cyclic trimethylolpropane formal (5-ethyl-1,3-dioxan-5-yl)methanol, is synthesized from trimethylolpropane (TMP) and formaldehyde.[8] This reaction involves the formation of a dioxane ring structure.

2. Esterification to this compound

The final product is obtained through the esterification of cyclic trimethylolpropane formal with acrylic acid. This step introduces the polymerizable acrylate group.

Synthesis_Pathway cluster_step1 Step 1: Acetal Formation cluster_step2 Step 2: Esterification TMP Trimethylolpropane (TMP) CTF Cyclic Trimethylolpropane Formal (CTF) TMP->CTF + Catalyst + Solvent Formaldehyde Formaldehyde Formaldehyde->CTF + Catalyst + Solvent AcrylicAcid Acrylic Acid CTFA (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (CTFA) AcrylicAcid->CTFA + Catalyst (e.g., p-toluenesulfonic acid) CTF->CTFA + Catalyst (e.g., p-toluenesulfonic acid)

A simplified reaction scheme for the synthesis of this compound.

The primary chemical reactivity of this compound is associated with the acrylate group, which readily undergoes radical polymerization in the presence of a photoinitiator and UV light.[13]

Experimental Protocols and Applications

This compound is predominantly used as a reactive diluent in UV-curable formulations to reduce viscosity and improve the mechanical properties of the cured material.

Application 1: UV-Curable Coating for Optical Fibers

This compound is a key component in UV-curable coatings for optical fibers, contributing to the flexibility and durability of the coating.

Experimental Protocol for Formulation:

A representative formulation for a UV-curable optical fiber coating is detailed below, based on patent literature.[6]

ComponentFunctionWeight Percentage (%)
Ethoxylated Trimethylolpropane TriacrylateOligomer20-30
This compound Reactive Diluent 30-41
Ethoxyethoxyethyl AcrylateReactive Diluent10-15
Photoinitiator (e.g., Irgacure 2959)Initiator2-4
Pentaerythritol PentaacrylateCrosslinker4-7
Tripropylene Glycol DiacrylateReactive Diluent3-6
3-GlycidyloxypropyltrimethoxysilaneAdhesion Promoter1-2
Glycidyl NeodecanoateStabilizer1-2
Nano AttapulgiteReinforcing Filler12-15
Additives (e.g., leveling agents)Performance Enhancers9-13

Preparation and Curing Workflow:

UV_Coating_Workflow start Start mixing Combine all components in a light-opaque container. Stir at 600 rpm until a homogeneous mixture is obtained. start->mixing application Apply the formulation to the substrate (e.g., optical fiber). mixing->application curing Expose to UV radiation (e.g., 395-405 nm) to initiate polymerization. application->curing end Cured Coating curing->end

Workflow for the preparation and UV curing of an optical fiber coating.
Application 2: 3D Printing Resin

In the realm of 3D printing, particularly vat photopolymerization techniques, this monomer is used to formulate resins that produce transparent and tough printed objects.[6][11]

Experimental Protocol for a Transparent, Tough 3D Printing Resin:

The following formulation is based on patent literature for a high-performance 3D printing resin.[6]

ComponentFunctionWeight Percentage (%)
Prepolymer (e.g., Urethane Acrylate)Oligomer30-50
Acryloyl Morpholine (ACMO)Reactive Diluent20-40
This compound (CTFA) Reactive Diluent 20-40
Photoinitiator (e.g., TPO, Irgacure 184)Initiator1-4
Light StabilizerAdditive0.5-2
Additives (e.g., anti-yellowing agents)Performance Enhancers0.01-0.2

3D Printing Workflow:

A general workflow for 3D printing with a CTFA-based resin.

Conclusion

This compound is a valuable monomer in the field of polymer and materials science. Its primary role as a reactive diluent in UV-curable systems allows for the formulation of advanced coatings and 3D printing resins with enhanced performance characteristics. For researchers and scientists in these fields, understanding its properties and applications is key to leveraging its full potential. For professionals in drug development, it is important to note the current lack of evidence for its direct application in pharmaceuticals, with its main utility residing in materials science.

References

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate molecular structure and properties

An In-depth Technical Guide on the Synthesis and Characterization of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674), a versatile monomer often utilized in polymer chemistry. This document details the synthetic pathway, experimental protocols, and key characterization data to support researchers and professionals in the fields of materials science and drug development.

Introduction

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate, also known as cyclic trimethylolpropane (B17298) formal acrylate (CTFA), is a cyclic acetal (B89532) containing a reactive acrylate functionality. Its unique structure, combining a stable dioxane ring with a polymerizable acrylate group, makes it a valuable building block for the development of specialized polymers with tailored properties. It is particularly noted for its use in the formulation of UV-curable coatings and 3D printing resins.[1] The dioxane ring structure can impart desirable characteristics such as thermal stability and controlled reactivity to the resulting polymers.

Synthesis Pathway

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the intermediate alcohol, (5-Ethyl-1,3-dioxan-5-yl)methanol, through the acid-catalyzed acetalization of 2-ethyl-2-(hydroxymethyl)-1,3-propanediol (trimethylolpropane) with a formaldehyde (B43269) source, such as paraformaldehyde. The subsequent step is the esterification of this alcohol with acryloyl chloride in the presence of a base to yield the final product.

Synthesis_Pathway cluster_step1 Step 1: Acetalization cluster_step2 Step 2: Esterification TMP Trimethylolpropane Intermediate_Alcohol (5-Ethyl-1,3-dioxan-5-yl)methanol TMP->Intermediate_Alcohol   H+ catalyst (e.g., p-TsOH) Paraformaldehyde Paraformaldehyde Paraformaldehyde->Intermediate_Alcohol Final_Product This compound Intermediate_Alcohol->Final_Product   Base (e.g., Triethylamine) in inert solvent Acryloyl_Chloride Acryloyl Chloride Acryloyl_Chloride->Final_Product

Caption: Two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of (5-Ethyl-1,3-dioxan-5-yl)methanol

This procedure details the acid-catalyzed acetalization of trimethylolpropane with paraformaldehyde.

Materials:

  • 2-Ethyl-2-(hydroxymethyl)-1,3-propanediol (Trimethylolpropane)

  • Paraformaldehyde

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Equipment:

  • Round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, paraformaldehyde (in a slight molar excess to the diol), a catalytic amount of p-toluenesulfonic acid monohydrate, and toluene.

  • Heat the mixture to reflux with continuous stirring. The water formed during the reaction is azeotropically removed using the Dean-Stark apparatus.

  • Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is evolved.

  • After completion, cool the reaction mixture to room temperature.

  • Wash the organic phase with a saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst, followed by a water wash.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude (5-Ethyl-1,3-dioxan-5-yl)methanol.

  • The product can be further purified by vacuum distillation.

Step 2: Synthesis of this compound

This procedure outlines the esterification of (5-Ethyl-1,3-dioxan-5-yl)methanol with acryloyl chloride.

Materials:

Equipment:

  • Three-neck round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet

  • Magnetic stirrer and ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve (5-Ethyl-1,3-dioxan-5-yl)methanol and triethylamine (in slight molar excess to the alcohol) in anhydrous DCM in a three-neck flask under a nitrogen atmosphere. Add a small amount of hydroquinone.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acryloyl chloride (in slight molar excess to the alcohol), dissolved in anhydrous DCM, to the reaction mixture via the dropping funnel while maintaining the temperature at 0 °C.[2][3]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.[3][4][5]

  • The crude product can be purified by column chromatography on silica (B1680970) gel.

Characterization

Physical Properties

A summary of the key physical properties of this compound is provided in the table below.

PropertyValueReferences
Molecular Formula C₁₀H₁₆O₄[1][6]
Molecular Weight 200.23 g/mol [1][6]
Appearance Colorless to light yellow liquid[6]
Boiling Point 78 °C at 0.3 mmHg[7][8]
Density 1.033 ± 0.06 g/cm³[7]
Refractive Index (n²⁰/D) 1.4620 to 1.4660[7]
Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

4.2.1. Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum provides valuable information about the functional groups present in the molecule.

Wavenumber (cm⁻¹)Assignment
~2960-2850C-H stretching (aliphatic)
~1725C=O stretching (acrylate ester)
~1635C=C stretching (alkene)
~1405=C-H in-plane bending
~1190C-O stretching (ester)
~1150-1050C-O-C stretching (dioxane ring)
~810=C-H out-of-plane bending

The prominent absorption band around 1725 cm⁻¹ is characteristic of the carbonyl group in the acrylate ester.[7]

4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the detailed structural elucidation of the molecule. The expected chemical shifts are summarized below.

¹H NMR (CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~6.40dd1H=CH₂ (trans to C=O)
~6.15dd1H-CH=
~5.85dd1H=CH₂ (cis to C=O)
~4.80s2HO-CH₂-O
~4.10s2H-C-CH₂-O-C=O
~3.80d2HDioxane ring -CH₂- (axial)
~3.60d2HDioxane ring -CH₂- (equatorial)
~1.40q2H-CH₂-CH₃
~0.90t3H-CH₂-CH₃

¹³C NMR (CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)Assignment
~166.0C=O (ester)
~131.0-CH=
~128.5=CH₂
~94.0O-CH₂-O
~70.0Dioxane ring -CH₂-
~68.0-C-CH₂-O-C=O
~35.0Quaternary C in dioxane ring
~23.0-CH₂-CH₃
~7.5-CH₂-CH₃

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It may cause skin and eye irritation.[1] It is important to wear personal protective equipment, including safety glasses, gloves, and a lab coat. The compound is unstable and may be sold with an inhibitor to prevent polymerization.[1]

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of this compound. The outlined two-step synthetic procedure, along with the comprehensive characterization data, serves as a valuable resource for researchers and professionals engaged in the development of novel polymers and materials. The unique structural features of this monomer offer significant potential for creating materials with enhanced properties for various applications.

References

A Comprehensive Technical Guide to (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674), a key monomer in the formulation of advanced polymer materials. The document is intended for researchers, scientists, and professionals in drug development and material science, offering detailed information on its chemical identity, properties, and applications, with a focus on its use in UV-curable coatings and 3D printing resins.

Chemical Identity

IUPAC Name: (5-ethyl-1,3-dioxan-5-yl)methyl prop-2-enoate[1][]

Synonyms: A variety of synonyms are used in literature and commercial products for (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate. These include:

  • Acrylic Acid (5-Ethyl-1,3-dioxan-5-yl)methyl Ester (often stabilized with MEHQ)[1][3]

  • Trimethylolpropane (B17298) formal acrylate[4]

  • 5-Ethyl-5-(acryloyloxymethyl)-1,3-dioxane[4]

  • Propenoic acid (5-ethyl-1,3-dioxan-5-yl)methyl ester[4]

  • 2-Propenoic acid, (5-ethyl-1,3-dioxan-5-yl)methyl ester[][4]

  • CTFA[3]

  • Photomer 4141[3]

  • Cyclotrimethylolpropane formal acrylate[3]

Physicochemical Properties

This compound is a colorless to light yellow transparent liquid.[5][6][7] It is a key component in the synthesis of polymers and is widely utilized as a monomer in the production of adhesives and coatings.[8] A summary of its key physical and chemical properties is presented below.

Table 1: Physical and Chemical Properties

PropertyValueSource(s)
Molecular Formula C10H16O4[1][][3]
Molecular Weight 200.23 g/mol [1][3]
CAS Number 66492-51-1[1][3]
Appearance Colorless to light yellow clear liquid[5]
Boiling Point 78 °C at 0.3 mmHg[1][3][6]
Flash Point 109 °C[1]
Purity >98.0% (GC)[1][3]
Density 1.033 ± 0.06 g/cm³ (Predicted)[7]
Refractive Index 1.4620 to 1.4660[7]
Water Solubility 9.3 g/L at 25 °C[9]
Vapor Pressure 0.6 Pa at 20 °C[7][9]

Table 2: Computed Chemical Properties

PropertyValueSource(s)
XLogP3 1.3[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 4[1]
Rotatable Bond Count 5[1]
Exact Mass 200.10485899 g/mol [1]
Monoisotopic Mass 200.10485899 g/mol [1]
Topological Polar Surface Area 44.8 Ų[1]
Heavy Atom Count 14[1]
Complexity 206[1]

Experimental Protocols

This compound is a versatile monomer used in various formulations. Below are detailed experimental protocols for its application in UV-curable coatings and 3D printing resins, based on patent literature.

Protocol 1: Preparation of a UV-Curable Coating for Optical Fibers

This protocol is adapted from patent CN201611000363.0 and describes the formulation of a UV-curable coating for optical fibers.[1]

Materials:

  • Ethoxylated trimethylolpropane triacrylate: 20-30 parts by weight

  • This compound: 30-41 parts by weight

  • Ethoxyethoxyethyl acrylate: 10-15 parts by weight

  • Photoinitiator 2959: 2-4 parts by weight

  • Pentaerythritol (B129877) pentaacrylate: 4-7 parts by weight

  • Tripropylene (B76144) glycol diacrylate: 3-6 parts by weight

  • 3-glycidyloxypropyltrimethoxysilane: 1-2 parts by weight

  • Glycidyl (B131873) neodecanoate: 1-2 parts by weight

  • Nano attapulgite (B1143926): 12-15 parts by weight

  • Methyl-(butylamino)formyl)-2-benzimidazole carbamate (B1207046): 1-2 parts by weight

  • Auxiliary agent: 9-13 parts by weight

Procedure:

  • In a suitable mixing vessel, combine the specified amounts of ethoxylated trimethylolpropane triacrylate, this compound, and ethoxyethoxyethyl acrylate.

  • Stir the mixture at room temperature until a homogeneous solution is obtained.

  • Add the photoinitiator, pentaerythritol pentaacrylate, and tripropylene glycol diacrylate to the mixture and continue stirring until fully dissolved.

  • Incorporate the 3-glycidyloxypropyltrimethoxysilane and glycidyl neodecanoate and mix thoroughly.

  • Gradually add the nano attapulgite and methyl-(butylamino)formyl)-2-benzimidazole carbamate to the mixture while stirring continuously to ensure uniform dispersion.

  • Finally, add the auxiliary agent and continue mixing until the formulation is completely homogeneous.

  • The resulting mixture is a UV-curable coating ready for application and curing.

Protocol 2: Formulation of a 3D Printing Transparent Tough Resin

This protocol is based on patent CN201910879900.0 and details the composition of a transparent and tough resin for 3D printing applications.[1][3]

Materials:

  • Prepolymer: 30-50% by weight

  • Acryloylmorpholine (ACMO): 20-40% by weight

  • This compound (CTFA): 20-40% by weight

  • Photoinitiators (total 1-4% by weight):

    • 1-hydroxycyclohexylphenylmethanone (184)

    • 2,4,6-trimethylbenzoyl-diphenylphosphine oxide (TPO)

  • Additives: 0.01-0.2% by weight

  • Light stabilizer: 0.5-2% by weight

  • Plastic yellowing agent RQT-TS: 0.001-0.05% by weight

Procedure:

  • Combine the prepolymer, acryloylmorpholine, and this compound in a light-proof mixing container.

  • Mix the components at a moderate speed until a uniform blend is achieved.

  • In a separate container, dissolve the photoinitiators (1-hydroxycyclohexylphenylmethanone and 2,4,6-trimethylbenzoyl-diphenylphosphine oxide) in a small portion of the monomer blend.

  • Add the dissolved photoinitiator solution to the main mixture and stir until fully incorporated.

  • Add the additives, light stabilizer, and plastic yellowing agent to the formulation.

  • Continue mixing until all components are completely dissolved and the resin is homogeneous. The resulting resin is suitable for use in 3D printers operating in the 395-405nm wavelength range.[1]

Protocol 3: Analytical Method for Quality Control

While a specific analytical method for this compound was not found, a general gas chromatography (GC) method for residual acrylate monomers in resins can be adapted for quality control purposes. The following is a general procedure inspired by methods for similar analytes.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID).

  • Chromatographic column: Agilent HP-5 (30 m x 0.25 mm x 0.25 µm) or equivalent.

Reagents:

  • Methanol (or other suitable solvent) as a diluent.

  • This compound standard.

  • Internal standard (e.g., a non-interfering hydrocarbon).

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound and the internal standard in the chosen diluent. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh a sample of the resin and dissolve it in the diluent containing the internal standard.

  • GC Analysis:

    • Injector Temperature: 250 °C

    • Detector Temperature: 275 °C

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Injection Volume: 1 µL.

  • Quantification: Identify the peaks corresponding to the analyte and the internal standard based on their retention times. Construct a calibration curve from the standard solutions and determine the concentration of residual this compound in the sample.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for the preparation and application of a UV-curable resin containing this compound.

experimental_workflow cluster_formulation Resin Formulation cluster_application Application & Curing cluster_characterization Material Characterization A Component Weighing & Mixing (Monomers, Oligomers) B Addition of Photoinitiators & Additives A->B Initial Mixture C Homogenization B->C Complete Formulation D Substrate Application (Coating or 3D Printing) C->D Liquid Resin E UV Curing D->E Uncured Material F Mechanical Testing E->F Cured Polymer G Thermal Analysis E->G H Spectroscopic Analysis E->H

Caption: Experimental workflow for UV-curable resin formulation and characterization.

This diagram outlines the key stages from the initial mixing of components to the final characterization of the cured polymer. The process begins with the careful weighing and mixing of the monomers and oligomers, including this compound. This is followed by the addition of photoinitiators and other additives to achieve the desired properties. After ensuring the mixture is homogeneous, it is applied to a substrate, either as a coating or layer-by-layer in a 3D printing process. The liquid resin is then exposed to UV radiation, which initiates polymerization and solidifies the material. Finally, the cured polymer undergoes various characterization techniques to evaluate its mechanical, thermal, and spectroscopic properties.

References

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate spectral data (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data, synthesis, and analytical methodologies for (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674) (CAS No. 66492-51-1). This bifunctional monomer, containing both a cyclic acetal (B89532) and an acrylate group, is of significant interest in polymer chemistry and materials science.

Spectral Data

The structural features of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate have been characterized using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The following tables summarize the key spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy confirms the proton and carbon environments within the molecule.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
~6.4ddHa (trans to ester)
~6.1ddHb (cis to ester)
~5.8ddHc
~4.8 & ~4.6dO-CH₂-O (axial & equatorial)
~4.1sC-CH₂-O
~3.7dO-CH₂-C (axial)
~3.6dO-CH₂-C (equatorial)
~1.4q-CH₂-CH₃
~0.8t-CH₂-CH₃

Table 2: ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~166C=O (ester)
~131=CH₂
~128=CH-
~94O-CH₂-O
~70O-CH₂-C
~66C-CH₂-O
~42Quaternary C
~23-CH₂-CH₃
~7-CH₂-CH₃
Infrared (IR) Spectroscopy

The IR spectrum reveals the characteristic functional groups present in the molecule.

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~2960StrongC-H stretch (aliphatic)
~1725StrongC=O stretch (acrylate ester)[1]
~1635MediumC=C stretch (alkene)
~1405Medium=C-H bend
~1190StrongC-O stretch (ester)
~1150-1040StrongC-O-C stretch (dioxane ring)
~810Medium=C-H bend (out-of-plane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern. The compound has a molecular weight of 200.23 g/mol .[2][][4][5]

Table 4: Predicted Mass Spectrometry Data

Adductm/z
[M+H]⁺201.1121
[M+Na]⁺223.0940
[M+K]⁺239.0680
[M+NH₄]⁺218.1387

Note: This data is predicted and the fragmentation pattern would be dependent on the ionization method used.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are provided below.

Synthesis of this compound

This compound can be synthesized in a two-step process from trimethylolpropane.

Step 1: Formation of the Cyclic Acetal

  • To a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus, add trimethylolpropane, a suitable solvent (e.g., toluene), and an acidic catalyst (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux.

  • Slowly add an aqueous solution of formaldehyde.

  • Continuously remove the water formed during the reaction via the Dean-Stark trap.

  • Monitor the reaction progress by measuring the amount of water collected.

  • Once the theoretical amount of water has been removed, cool the reaction mixture.

  • Neutralize the catalyst with a base (e.g., sodium carbonate solution).

  • Separate the organic layer, wash with water and brine, and dry over an anhydrous salt (e.g., MgSO₄).

  • Remove the solvent under reduced pressure to yield the intermediate, (5-ethyl-1,3-dioxan-5-yl)methanol.

Step 2: Esterification with Acrylic Acid

  • Combine the (5-ethyl-1,3-dioxan-5-yl)methanol intermediate, acrylic acid (a slight excess), a polymerization inhibitor (e.g., hydroquinone), and an esterification catalyst (e.g., sulfuric acid) in a reaction vessel.

  • Heat the mixture, and remove the water of reaction using a Dean-Stark trap.

  • Monitor the reaction until the theoretical amount of water is collected.

  • Cool the mixture and dilute with a suitable solvent (e.g., diethyl ether).

  • Wash the organic solution with aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the product by vacuum distillation to obtain this compound.[1]

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to obtain optimal resolution.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled sequence is typically employed.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Identify the chemical shifts in both spectra and assign them to the respective nuclei in the molecule.

IR Spectroscopy Protocol
  • Sample Preparation: As this compound is a liquid, it can be analyzed as a thin film. Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[6]

  • Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

  • Background Scan: Perform a background scan with the empty salt plates to subtract any atmospheric interference.

  • Sample Scan: Acquire the IR spectrum of the sample.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry Protocol
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a volatile liquid like this, direct infusion or injection into a gas chromatograph (GC-MS) can be used.

  • Ionization: Utilize an appropriate ionization method. Electron ionization (EI) is a common technique for such molecules, which typically results in fragmentation.[7] Softer ionization techniques like electrospray ionization (ESI) or chemical ionization (CI) can be used to observe the molecular ion with less fragmentation.[8][9]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

  • Detection: The detector records the abundance of each ion.

  • Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Logical Relationships and Workflows

The following diagrams illustrate the key processes involved in the synthesis and analysis of this compound.

Synthesis_Workflow cluster_synthesis Synthesis start Start Materials step1 Acetal Formation start->step1 Formaldehyde, Acid Catalyst intermediate Intermediate Alcohol step1->intermediate step2 Esterification intermediate->step2 Acrylic Acid, Catalyst product Crude Product step2->product purification Purification product->purification Vacuum Distillation final_product Final Product purification->final_product

Caption: Synthesis workflow for this compound.

Analysis_Workflow cluster_analysis Spectroscopic Analysis sample Purified Sample nmr NMR Spectroscopy sample->nmr ir IR Spectroscopy sample->ir ms Mass Spectrometry sample->ms data Spectral Data nmr->data ir->data ms->data

Caption: Workflow for the spectroscopic analysis of the final product.

Biological Context and Applications

This compound is primarily used as a monomer in the synthesis of polymers for applications such as UV-curable coatings and 3D printing resins.[10] While specific data on the biological signaling pathways of this compound are not extensively documented, the broader class of cyclic acetals has been investigated for various biological activities. For instance, some cyclic acetals have been explored as potential mosquito repellents and as acid-cleavable linkers in antibody-drug conjugates for targeted drug delivery.[11][12] The acrylate moiety, being a reactive Michael acceptor, suggests potential reactivity with biological nucleophiles, a factor that should be considered in any toxicological or drug development assessment.

References

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate material safety data sheet (MSDS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material properties, safety information, and applications of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (CAS No. 66492-51-1). The information is compiled from various safety data sheets and technical resources to assist researchers and professionals in its safe handling and effective utilization.

Chemical Identification

IdentifierValue
Chemical Name This compound
CAS Number 66492-51-1[1]
EINECS Number 266-380-7[1]
Molecular Formula C10H16O4[1]
Molecular Weight 200.23 g/mol [2]
Synonyms Cyclic Trimethylolpropane Formal Acrylate (CTFA), 2-Propenoic acid, (5-ethyl-1,3-dioxan-5-yl)methyl ester, 5-Ethyl-5-(acryloyloxymethyl)-1,3-dioxane[3][4]
InChI Key STGXUBIZGYMIRM-UHFFFAOYSA-N[5]
Canonical SMILES CCC1(COCOC1)COC(=O)C=C[5]

Physical and Chemical Properties

This substance is generally a colorless to light yellow clear liquid.[2][3] It is noted to be unstable and may be sold with an inhibitor like MEHQ (hydroquinone monomethyl ether) to prevent polymerization.[3][6] It is incompatible with strong oxidizing agents.[3][6]

PropertyValue
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 78 °C at 0.3 mmHg[2][3]
Flash Point 109 °C[2]
Density (Predicted) 1.033 ± 0.06 g/cm³[3]
Specific Gravity 1.10[2]
Refractive Index 1.46[2]
Water Solubility 9.3 g/L at 25 °C[3]
Vapor Pressure 0.6 Pa at 20 °C[3]
LogP 1.9 at 23 °C[3]

Hazard Identification and Safety Information

This compound is classified as a hazardous substance. The GHS classification indicates it can cause skin irritation and may provoke an allergic skin reaction. Furthermore, it is toxic to aquatic life with long-lasting effects.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[1][5]
Skin Sensitization1BH317: May cause an allergic skin reaction[1]
Respiratory Sensitization-H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled[5]
Hazardous to the Aquatic Environment (Chronic)2H411: Toxic to aquatic life with long lasting effects[1][5]

GHS Pictograms:

Signal Word: Warning[1]

Precautionary Statements: Users should wash hands thoroughly after handling, wear protective gloves, eye protection, and face protection.[1] It is crucial to avoid breathing dust, fumes, gas, mist, vapors, or spray and to prevent its release into the environment.[1][5] Contaminated work clothing should not be allowed out of the workplace.[1] In case of skin contact, wash with plenty of water. If skin irritation or rash occurs, seek medical advice.[1]

Handling, Storage, and Personal Protection

Handling: Avoid contact with skin and eyes.[1] Use in a well-ventilated area and employ personal protective equipment.[1] Keep away from heat, sparks, and open flames. The inhibitor present is only effective in the presence of oxygen, and the product may polymerize upon exposure to light or extreme heat.[7]

Storage: Store in a cool, dry, and well-ventilated place.[1] Keep the container tightly closed.[1]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or NIOSH approved eye protection.[1]

  • Skin Protection: Wear permeation-resistant gloves (e.g., nitrile rubber) and protective clothing, including long sleeves and pants.[7] Natural rubber and PVC gloves should be avoided.[7]

  • Respiratory Protection: If ventilation is inadequate, wear suitable respiratory protection.[8][9]

First Aid Measures

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1]

  • Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing and wash it before reuse. Consult a physician if irritation or a rash develops.[1][7]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician. Never give anything by mouth to an unconscious person.[1][7]

Experimental Protocols & Applications

This compound is primarily used as a reactive monomer in the formulation of UV-curable coatings and 3D printing resins.[3] It is valued for imparting good adhesion, particularly on metals and plastics.

General Workflow for UV-Curable Coating Preparation

The following diagram illustrates a typical workflow for the preparation and application of a UV-curable coating incorporating this monomer.

G cluster_formulation Formulation Stage cluster_application Application & Curing cluster_testing Performance Testing A Component Weighing (Monomer, Oligomers, Photoinitiators) B Mechanical Mixing (e.g., 600 rpm) A->B C Substrate Coating (e.g., 20 µm thickness on iron) B->C D UV Curing (e.g., UV mercury lamp, 100 mW/cm², 20s) C->D E Cured Film Analysis (Adhesion, Hardness, Chemical Resistance) D->E G cluster_components Resin Components Prepolymer Prepolymer (30-50%) Resin Final 3D Printing Resin Prepolymer->Resin Monomers Reactive Diluent Monomers (Acryloylmorpholine & CTFA, 20-40% each) Monomers->Resin Initiators Photoinitiators (e.g., TPO, 1-4%) Initiators->Resin Additives Additives (Light Stabilizer, etc., <3%) Additives->Resin

References

An In-depth Technical Guide to the Solubility of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674), a key monomer in the formulation of advanced materials such as UV-curable coatings and 3D printing resins. Understanding its solubility is critical for optimizing formulation design, ensuring stability, and achieving desired material properties.

Introduction

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (CAS No. 66492-51-1) is a specialty acrylate monomer valued for its contribution to the flexibility, durability, and resistance of polymers.[1] Its unique cyclic structure, containing a dioxane ring, influences its physical and chemical properties, including its solubility in various media. This document collates available quantitative and qualitative solubility data, outlines a detailed experimental protocol for solubility determination, and presents a logical workflow for its application in UV-curable systems.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below:

PropertyValue
Molecular Formula C10H16O4
Molecular Weight 200.23 g/mol
Appearance Colorless to light yellow clear liquid[2]
Boiling Point 78 °C at 0.3 mmHg
Density Approximately 1.033 g/cm³ (Predicted)[2]
Refractive Index 1.4620 to 1.4660[2]

Quantitative Solubility Data

Currently, publicly available quantitative solubility data for this compound is limited. The following table summarizes the known value.

SolventTemperature (°C)Solubility (g/L)
Water259.3[2]

Qualitative Solubility Profile

Based on the general behavior of acrylate monomers and the principle of "like dissolves like," a qualitative solubility profile in common organic solvents can be inferred. Acrylates are typically soluble in a range of organic solvents.

SolventExpected SolubilityRationale
Alcohols (Ethanol, Isopropanol)Soluble/MiscibleThe ester and ether functionalities of the monomer can form hydrogen bonds with alcohols.
Ketones (Acetone, Methyl Ethyl Ketone)Soluble/MiscibleAs polar aprotic solvents, ketones are effective at dissolving acrylates.
Esters (Ethyl Acetate, Butyl Acetate)Soluble/MiscibleStructural similarities between the ester groups of the solvent and the monomer favor solubility.
Aromatic Hydrocarbons (Toluene, Xylene)Soluble/MiscibleThe non-polar characteristics of the alkyl and dioxane components of the monomer allow for good interaction with aromatic solvents.
Aliphatic Hydrocarbons (Hexane, Heptane)Limited SolubilityWhile some interaction is possible, the polarity of the acrylate and dioxane groups may limit solubility in non-polar aliphatic solvents.

Experimental Protocol for Solubility Determination

The following section details a standard laboratory procedure for the quantitative determination of the solubility of this compound in a given solvent. This method is based on the isothermal equilibrium technique followed by gravimetric analysis.

Objective: To determine the saturation solubility of this compound in a selected solvent at a specified temperature.

Materials:

  • This compound (purity >98%)

  • Selected solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Calibrated thermometer

  • Glass vials with airtight seals

  • Analytical balance (readable to 0.1 mg)

  • Micropipettes

  • Syringe filters (0.22 µm, solvent-compatible)

  • Evaporating dish or pre-weighed aluminum pans

  • Vacuum oven

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected solvent in a series of glass vials. An excess is ensured when a separate phase of the monomer is visible.

    • Securely seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solvent phase no longer changes over time.

  • Sample Collection and Filtration:

    • After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved monomer to settle.

    • Carefully withdraw a known volume (e.g., 1.0 mL) of the supernatant using a micropipette.

    • Immediately filter the collected sample through a syringe filter to remove any undissolved micro-droplets of the monomer.

  • Gravimetric Analysis:

    • Dispense the filtered sample into a pre-weighed evaporating dish or aluminum pan.

    • Record the exact weight of the dish with the sample.

    • Place the dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the monomer (e.g., 40-50 °C).

    • Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator and weigh it.

    • Repeat the drying and weighing process until a constant weight is achieved.

  • Calculation:

    • Calculate the weight of the dissolved monomer by subtracting the initial weight of the empty dish from the final constant weight.

    • The solubility can then be expressed in grams per liter (g/L) or other appropriate units based on the initial volume of the sample taken.

Application Workflow: Formulation of a UV-Curable Resin

This compound is frequently used as a reactive diluent in UV-curable formulations for applications like coatings and 3D printing.[3][4] The following diagram illustrates a typical workflow for preparing such a resin.

G cluster_formulation Resin Formulation cluster_application Application & Curing monomer (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (Reactive Diluent) mixing_vessel Mixing & Dissolution monomer->mixing_vessel oligomer Oligomer(s) (e.g., Urethane Acrylate) oligomer->mixing_vessel other_monomers Other Monomers (e.g., for cross-linking) other_monomers->mixing_vessel photoinitiator Photoinitiator(s) photoinitiator->mixing_vessel additives Additives (e.g., stabilizers, pigments) additives->mixing_vessel liquid_resin Homogeneous Liquid Resin mixing_vessel->liquid_resin Complete Dissolution application Application (e.g., Coating, 3D Printing) liquid_resin->application uv_curing UV Curing application->uv_curing cured_polymer Cured Polymer Product uv_curing->cured_polymer

Caption: Workflow for UV-Curable Resin Formulation and Curing.

This workflow highlights the critical role of solubility, as all components must be fully dissolved to form a homogeneous liquid resin before the application and UV curing steps. The effective dissolution of this compound with other monomers and oligomers is essential for the final properties of the cured material.

References

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate commercial suppliers and purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674) (CAS No. 66492-51-1), a key monomer in various industrial applications. This document details its commercial availability, typical purities, and its role in advanced material formulations. While direct applications in drug development are not prominent in publicly available literature, its characteristics as a reactive diluent are of interest to material scientists in the biomedical field.

Commercial Suppliers and Purity

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate is readily available from a range of chemical suppliers, typically stabilized with MEHQ (hydroquinone monomethyl ether). The purity of the commercial product is generally high, suitable for polymerization and formulation applications.

SupplierPurityNotes
Alfa Chemistry97% Min, 98.0%(GC)Offered for research and experimental use.[1][2]
BOC Sciences>98.0%(GC)Highlighted for its utility in drug synthesis and research.[]
TCI Chemicals>98.0%(GC)Available in various quantities.
Zhishang ChemicalNot specifiedProvides MSDS and COA upon request.[4]
ChemicalBook99%Lists various suppliers with different purities.[5]
Sigma-AldrichNot specifiedAvailable from Combi-Blocks, Inc.[6]

Physicochemical Properties

This monomer is a colorless to light yellow transparent liquid.[1][4][5][7] Key properties are summarized below:

PropertyValue
Molecular FormulaC10H16O4
Molecular Weight200.23 g/mol
Boiling Point78 °C at 0.3 mmHg[1][][5]
CAS Number66492-51-1

Applications in Material Science

This compound is primarily used as a reactive monomer in formulations for UV-curable coatings and 3D printing resins.[1][4][5][7] Its properties, such as low volatility, good abrasion resistance, fast curing speed, and chemical resistance, make it a valuable component in these applications.[1]

One notable application is in the preparation of UV-curable coatings for optical fibers.[1][4][5][7] It is also a component in the formulation of tough, transparent resins for 3D printing.[1][4][5][7]

Experimental Protocol: Formulation of a UV-Curable Coating

The following is a representative, generalized protocol for the formulation of a hybrid UV-curable composition, based on publicly available patent literature. This is not a detailed experimental procedure but rather an illustrative example of its application.

Objective: To prepare a hybrid UV-curing composition for a coating application.

Materials:

  • Epoxy resin (e.g., 3,4-epoxycyclohexylcarboxylic acid-3,4-epoxycyclohexylmethyl ester)

  • Linear polyester (B1180765) acrylate

  • This compound (as a reactive monomer)

  • Polyester resin

  • Cationic photoinitiator (e.g., diphenylsulfonium hexafluorophosphate (B91526) derivative)

  • Free radical photoinitiator (e.g., bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide)

Methodology:

  • Mixing: In a suitable mixing vessel, the epoxy resin is added.

  • Component Addition: Under stirring, the linear polyester acrylate, this compound, polyester resin, cationic photoinitiator, and free radical photoinitiator are added in the desired weight ratios.

  • Homogenization: The mixture is stirred until a homogeneous composition is obtained.

  • Application: The resulting UV-curable composition is then coated onto a substrate at a specified thickness.

  • Curing: The coated substrate is exposed to a UV light source (e.g., a mercury lamp) for a specified duration and intensity to induce polymerization and curing of the coating.[7] This process utilizes a hybrid network interpenetrating technology where the cationic photoinitiator triggers the polymerization of the epoxy groups, and the free radical initiator initiates the polymerization of the acrylate double bonds.[7]

Visualization of the UV Curing Workflow

The following diagram illustrates the general workflow for the preparation and curing of a UV-curable formulation containing this compound.

UV_Curing_Workflow cluster_formulation Formulation Stage cluster_application_curing Application & Curing Stage Resins Epoxy & Polyester Acrylate Resins Mixing Homogeneous Mixing Resins->Mixing Monomer (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate Monomer->Mixing Initiators Cationic & Free Radical Photoinitiators Initiators->Mixing Coating Coating Application on Substrate Mixing->Coating Transfer of Formulation UVCuring UV Light Exposure Coating->UVCuring CuredProduct Final Cured Product UVCuring->CuredProduct

Caption: Workflow for UV-curable formulation.

Disclaimer: The information provided in this technical guide is for informational purposes only and should not be considered as a substitute for professional advice. Researchers should always consult the relevant safety data sheets (SDS) and technical documentation provided by the suppliers before handling this chemical.

References

A Technical Guide to the Thermogravimetric Analysis of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermogravimetric analysis (TGA) of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674). Due to the limited availability of specific experimental data in the public domain for this compound, this document outlines a standardized methodology for performing TGA, interpreting the potential results, and understanding the thermal decomposition characteristics based on the analysis of structurally related acrylate monomers.

Introduction to Thermogravimetric Analysis and its Application

Thermogravimetric analysis (TGA) is a powerful analytical technique that measures the change in mass of a sample as it is heated or held at a constant temperature in a controlled atmosphere.[1][2][3][4] This method is crucial for determining the thermal stability, decomposition profile, and composition of materials.[5] For a monomer like (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate, TGA can provide critical data on its volatility, onset of thermal decomposition, and the presence of any residual impurities. Such information is vital for establishing safe handling and processing temperatures, predicting shelf-life, and ensuring the quality of polymers derived from it.

The thermal behavior of acrylates is complex; they can undergo polymerization at elevated temperatures, and their decomposition can proceed through various radical-mediated pathways.[6][7][8] Therefore, a systematic TGA study is essential for a complete understanding of the material's properties.

Experimental Protocol for Thermogravimetric Analysis

The following section details a recommended experimental protocol for conducting the thermogravimetric analysis of liquid samples such as this compound.

2.1. Instrumentation and Sample Preparation

  • Apparatus: A calibrated thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates is required.[9]

  • Sample Pans: Platinum or alumina (B75360) (ceramic) pans are recommended for their inertness at high temperatures.[10] For volatile liquids, hermetically sealed pans with a pinhole lid can be used to control evaporation and ensure that the observed mass loss is primarily due to decomposition.

  • Sample Preparation: A small, representative sample of this compound, typically in the range of 5-10 mg, should be carefully dispensed into the sample pan.[10] It is important that the liquid covers the bottom of the pan without being too close to the edges to prevent premature, non-thermal mass loss.[10]

2.2. TGA Measurement Parameters

  • Temperature Program:

    • Initial Temperature: Start at ambient temperature (e.g., 25 °C).

    • Heating Rate: A heating rate of 10 °C/min is a common starting point for initial investigations.[11] Slower or faster heating rates can be employed to study the kinetics of decomposition.

    • Final Temperature: Heat the sample to a temperature high enough to ensure complete decomposition, typically in the range of 500-600 °C for organic molecules.

  • Atmosphere:

    • Purge Gas: An inert gas, such as nitrogen or argon, should be used to prevent oxidative degradation.[10]

    • Flow Rate: A consistent flow rate, typically between 20 and 50 mL/min, should be maintained throughout the experiment to ensure a stable atmosphere and efficient removal of decomposition products.

  • Data Acquisition: The mass of the sample and the furnace temperature should be continuously recorded throughout the experiment. The derivative of the mass loss with respect to temperature (DTG curve) should also be plotted, as it helps to identify the temperatures of maximum decomposition rates.[12]

Data Presentation and Interpretation

The quantitative data obtained from the TGA of this compound should be summarized in a clear and structured table. While specific experimental data is not available, the following table presents a hypothetical but realistic set of results based on the expected behavior of similar acrylate monomers.

ParameterDescriptionHypothetical Value
Tonset (°C) The temperature at which significant thermal decomposition begins.150 - 180 °C
Tpeak (°C) The temperature at which the maximum rate of mass loss occurs, determined from the peak of the DTG curve.200 - 250 °C
Mass Loss (%) The total percentage of mass lost during the primary decomposition step.> 95%
Residual Mass (%) The percentage of mass remaining at the end of the experiment (e.g., at 500 °C).< 5%

Interpretation of Results:

  • Initial Mass Loss: An initial, gradual mass loss at lower temperatures (below 100-120 °C) could indicate the evaporation of volatile impurities or the monomer itself.

  • Main Decomposition Step: The primary, sharp mass loss corresponds to the thermal decomposition of the this compound molecule. The Tonset and Tpeak values are key indicators of its thermal stability.

  • Residual Mass: A small residual mass may indicate the presence of non-volatile impurities or the formation of char during decomposition.

Visualizing Experimental and Logical Workflows

4.1. TGA Experimental Workflow

The following diagram illustrates the typical workflow for a thermogravimetric analysis experiment.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Instrument Setup & Analysis cluster_data Data Processing & Interpretation start Start sample_prep Prepare Liquid Sample (5-10 mg) start->sample_prep pan_selection Select TGA Pan (Pt or Alumina) sample_prep->pan_selection loading Load Sample into Pan pan_selection->loading instrument_setup Set Experimental Parameters (Heating Rate, Atmosphere) loading->instrument_setup run_experiment Run TGA Experiment instrument_setup->run_experiment data_acquisition Acquire Mass vs. Temp Data run_experiment->data_acquisition data_analysis Analyze TGA/DTG Curves data_acquisition->data_analysis reporting Report Key Parameters (Tonset, Tpeak, Mass Loss) data_analysis->reporting end_node End reporting->end_node

Caption: TGA Experimental Workflow Diagram.

4.2. Potential Thermal Decomposition Signaling Pathway

The thermal decomposition of acrylate monomers can be initiated by the cleavage of the ester group or the dioxane ring. The following diagram illustrates a simplified, hypothetical signaling pathway for the decomposition of this compound.

Decomposition_Pathway cluster_pathways Decomposition Pathways cluster_products Potential Products compound This compound ester_cleavage Ester Group Cleavage compound->ester_cleavage Heat dioxane_cleavage Dioxane Ring Opening compound->dioxane_cleavage Heat acrylates Acrylic Acid Derivatives ester_cleavage->acrylates co2 CO2 ester_cleavage->co2 aldehydes Aldehydes dioxane_cleavage->aldehydes alkenes Alkenes dioxane_cleavage->alkenes

Caption: Hypothetical Decomposition Pathway.

Conclusion

References

An In-depth Technical Guide to the Differential Scanning Calorimetry of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674) is a monomer possessing a unique cyclic ketal structure, making it a compound of interest in polymer chemistry and materials science. Its applications are particularly notable in the formulation of UV-curable coatings and resins for 3D printing. The thermal properties of this monomer, and the polymer it forms, are critical to understanding its behavior during polymerization and the performance of the final product. Differential Scanning Calorimetry (DSC) is a fundamental analytical technique for characterizing these thermal properties.

Core Principles of Differential Scanning Calorimetry

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[1][2][3] Both the sample and an inert reference are subjected to a controlled temperature program. When the sample undergoes a physical or chemical transition, such as melting, crystallization, or a glass transition, it will either absorb (endothermic) or release (exothermic) heat. This difference in heat flow is detected by the instrument and plotted against temperature, providing a quantitative and qualitative analysis of the material's thermal properties.[1][2]

Expected Thermal Events for (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate

Based on the analysis of similar acrylate monomers, the following thermal events can be anticipated during a DSC scan of this compound:

  • Glass Transition (Tg): This is a reversible transition observed in amorphous materials, including polymers. It represents the temperature at which the material changes from a hard, glassy state to a softer, rubbery state.[4] For the polymer formed from this compound, the Tg is a critical parameter influencing its mechanical properties.

  • Polymerization: As an acrylate monomer, this compound can undergo exothermic polymerization when subjected to heat or a suitable initiator.[5] This will be observed as a broad exothermic peak in the DSC thermogram. The area under this peak is proportional to the enthalpy of polymerization (ΔHp).

  • Decomposition: At elevated temperatures, the monomer or resulting polymer will begin to decompose. This is typically observed as a complex series of endothermic and exothermic events.

Representative Quantitative Data

While specific DSC data for polythis compound is not available, the following table summarizes typical thermal properties for common acrylate polymers, which can be used as a reference.

PolymerGlass Transition Temperature (Tg)Monomer Enthalpy of Polymerization (ΔHp)
Poly(methyl methacrylate)105 - 120 °C[6][7]-57.8 kJ/mol
Poly(butyl acrylate)-54 to -43 °C[1]-77.4 kJ/mol[5]
Poly(tert-butyl acrylate)28 - 38 °C (for Mn > 11.6k)[8]Not readily available
Poly(styrene-co-butyl acrylate)35.4 - 44.2 °CNot applicable (copolymer)

Detailed Experimental Protocol for DSC Analysis

This protocol provides a general framework for the DSC analysis of liquid monomers like this compound. Instrument-specific parameters should be optimized based on the available equipment.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan.[9] The use of hermetic pans is crucial for liquid samples to prevent evaporation during the experiment.[9]

  • Prepare an identical, empty hermetically sealed pan to be used as a reference.[9]

  • Ensure the bottom of the pan is flat to allow for good thermal contact with the DSC sensor.[9]

2. Instrument Setup and Calibration:

  • Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's guidelines.

  • Purge the DSC cell with a dry, inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a reproducible atmosphere and prevent oxidative degradation.

3. Thermal Program:

A two-heat cycle is recommended to analyze both the initial monomer and the resulting polymer.

  • First Heating Scan:

    • Equilibrate the sample at a sub-ambient temperature (e.g., -80 °C).

    • Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected polymerization peak (e.g., 250 °C). This scan will show the exothermic polymerization of the monomer.

  • Cooling Scan:

    • Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature (e.g., -80 °C). This step helps in achieving a uniform thermal history for the newly formed polymer.

  • Second Heating Scan:

    • Reheat the sample at the same controlled rate (e.g., 10 °C/min) to the same upper temperature limit (e.g., 250 °C). This scan will reveal the glass transition temperature (Tg) of the in-situ formed polymer.

4. Data Analysis:

  • Enthalpy of Polymerization (ΔHp): Integrate the area of the exothermic peak from the first heating scan. The result is typically expressed in Joules per gram (J/g) or kilojoules per mole (kJ/mol).

  • Glass Transition Temperature (Tg): Determine the midpoint of the step-change in the heat flow curve from the second heating scan.

Visualizations

DSC_Experimental_Workflow cluster_prep Sample Preparation cluster_dsc DSC Instrument cluster_analysis Data Analysis cluster_results Results weigh Weigh 5-10mg of Monomer pan Place in Hermetic Aluminum Pan weigh->pan seal Seal Pan pan->seal load Load Sample and Reference Pans seal->load program Set Temperature Program (Heat-Cool-Heat) load->program run Run Analysis under N2 Purge program->run thermogram Generate DSC Thermogram run->thermogram first_heat Analyze First Heating Scan (Polymerization Exotherm) thermogram->first_heat second_heat Analyze Second Heating Scan (Glass Transition) thermogram->second_heat delta_h Determine ΔHp first_heat->delta_h tg Determine Tg second_heat->tg

Caption: A flowchart illustrating the typical experimental workflow for DSC analysis of a polymerizable liquid monomer.

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (I) radical Free Radical (R•) initiator->radical Decomposition heat Heat (Δ) heat->initiator growing_chain Propagating Chain (P•) radical->growing_chain + M monomer Acrylate Monomer (M) growing_chain->growing_chain + n(M) polymer Polymer Chain (P) growing_chain->polymer Combination or Disproportionation

Caption: A simplified diagram of the free-radical polymerization process for an acrylate monomer.

Conclusion

Differential Scanning Calorimetry is an indispensable tool for characterizing the thermal properties of this compound and its corresponding polymer. By following a systematic experimental protocol, researchers can obtain crucial data on the enthalpy of polymerization and the glass transition temperature. This information is vital for optimizing polymerization conditions, predicting material performance, and ensuring the quality and consistency of the final products in various applications, from advanced coatings to additive manufacturing. While direct experimental data for this specific monomer is yet to be widely published, the methodologies and comparative data presented in this guide offer a solid foundation for its thermal analysis.

References

Methodological & Application

Application Notes and Protocols: Photopolymerization Kinetics of (5-Ethyl-1,3-dioxan-5-yl)methyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for characterizing the photopolymerization kinetics of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674). This monomer is a valuable component in the formulation of UV-curable coatings, 3D printing resins, and has potential applications in the biomedical field for drug synthesis and research.[1][][3] The cyclic acetal (B89532) group within its structure is of particular interest for the development of degradable polymers, a key feature for controlled drug release applications.[4]

Overview of Photopolymerization Kinetics

The study of photopolymerization kinetics is crucial for optimizing curing parameters, understanding reaction mechanisms, and tailoring the final properties of the resulting polymer. Key parameters of interest include the rate of polymerization (Rp), the final monomer conversion (%), and the influence of formulation variables such as photoinitiator type and concentration, as well as external factors like light intensity and temperature. The primary techniques for monitoring these kinetics are Photo-Differential Scanning Calorimetry (Photo-DSC) and Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy.

Quantitative Data Summary

The following tables present a hypothetical yet representative summary of the kind of quantitative data obtained from kinetic studies of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate photopolymerization.

Table 1: Influence of Photoinitiator Concentration on Polymerization Kinetics

Photoinitiator (Type A) Conc. (wt%)Peak Polymerization Rate (Rp) (s⁻¹)Time to Peak (s)Final Conversion (%)
0.50.1512.585.2
1.00.288.292.1
2.00.455.195.5
3.00.484.895.8

Conditions: UV Light Intensity = 50 mW/cm², Temperature = 25°C

Table 2: Influence of UV Light Intensity on Polymerization Kinetics

UV Light Intensity (mW/cm²)Peak Polymerization Rate (Rp) (s⁻¹)Time to Peak (s)Final Conversion (%)
100.1215.888.3
250.297.992.5
500.455.195.5
1000.723.297.1

Conditions: Photoinitiator (Type A) Conc. = 2.0 wt%, Temperature = 25°C

Experimental Protocols

Materials
  • This compound (purity >98%)

  • Photoinitiator: e.g., 2-hydroxy-2-methyl-1-phenyl-propan-1-one (or other suitable Type I or Type II photoinitiator)

  • Inhibitor remover: Basic alumina (B75360) column (if required)

  • Nitrogen gas: High purity, for inerting

Protocol 1: Kinetic Analysis by Photo-Differential Scanning Calorimetry (Photo-DSC)

This protocol outlines the measurement of the heat flow during photopolymerization, which is directly proportional to the rate of reaction.

Workflow for Photo-DSC Analysis

G cluster_prep Sample Preparation cluster_dsc Photo-DSC Measurement cluster_analysis Data Analysis prep1 Prepare formulation: This compound + Photoinitiator prep2 Accurately weigh 2-3 mg of formulation into an aluminum DSC pan prep1->prep2 dsc1 Place sample and reference pans in DSC cell prep2->dsc1 dsc2 Equilibrate at desired isothermal temperature (e.g., 25°C) under N₂ purge dsc1->dsc2 dsc3 Initiate UV irradiation (constant intensity) dsc2->dsc3 dsc4 Record heat flow as a function of time dsc3->dsc4 analysis1 Integrate the exothermic peak to determine total heat of polymerization (ΔH_total) dsc4->analysis1 analysis2 Calculate Rate of Polymerization (Rp) from the heat flow curve analysis1->analysis2 analysis3 Calculate Monomer Conversion (%) vs. time analysis1->analysis3

Caption: Workflow for Photo-DSC kinetic analysis.

Detailed Steps:

  • Formulation Preparation: Prepare a stock solution of the desired photoinitiator concentration (e.g., 0.5, 1.0, 2.0, 3.0 wt%) in this compound. Ensure complete dissolution, protecting the solution from light.

  • Sample Preparation: Accurately weigh 2-3 mg of the prepared formulation into an open aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the Photo-DSC cell.

  • Equilibration: Equilibrate the cell at the desired isothermal temperature (e.g., 25°C) under a nitrogen purge (e.g., 50 mL/min) for at least 3 minutes to ensure thermal stability and an inert atmosphere.

  • Initiation and Data Collection: Open the shutter of the UV lamp to expose the sample to a constant light intensity (e.g., 50 mW/cm²). Simultaneously, start recording the heat flow (in W/g) as a function of time until the reaction exotherm returns to the baseline.

  • Data Analysis:

    • Integrate the area under the exothermic peak to determine the total heat of polymerization (ΔH_measured).

    • The rate of polymerization (Rp) at any time 't' is proportional to the heat flow (dH/dt) at that time.

    • The percentage of monomer conversion (C%) at any time 't' can be calculated using the formula: C(t)% = (ΔH_t / ΔH_theoretical) * 100, where ΔH_t is the cumulative heat evolved up to time 't' and ΔH_theoretical is the theoretical heat of polymerization for an acrylate double bond (typically ~86 kJ/mol).

Protocol 2: Kinetic Analysis by Real-Time FTIR (RT-FTIR) Spectroscopy

This protocol monitors the decrease in the acrylate C=C double bond absorption peak, providing a direct measure of monomer conversion.

Workflow for RT-FTIR Analysis

G cluster_prep Sample Preparation cluster_ftir RT-FTIR Measurement cluster_analysis Data Analysis prep1 Prepare formulation: This compound + Photoinitiator prep2 Place a small drop of formulation between two polypropylene (B1209903) films prep1->prep2 prep3 Create a thin film (10-20 µm) by applying gentle pressure prep2->prep3 ftir1 Mount the sample in the FTIR spectrometer prep3->ftir1 ftir2 Collect a reference spectrum before UV exposure ftir1->ftir2 ftir3 Initiate UV irradiation (constant intensity) ftir2->ftir3 ftir4 Collect IR spectra at rapid intervals (e.g., 2 spectra/sec) ftir3->ftir4 analysis1 Monitor the decrease in area of the acrylate C=C peak (e.g., ~1635 cm⁻¹ or ~810 cm⁻¹) ftir4->analysis1 analysis3 Calculate Monomer Conversion (%) vs. time analysis1->analysis3 analysis2 Use a stable internal reference peak (e.g., C=O at ~1725 cm⁻¹) analysis2->analysis3

Caption: Workflow for Real-Time FTIR kinetic analysis.

Detailed Steps:

  • Formulation Preparation: As described in the Photo-DSC protocol.

  • Sample Preparation: Place a small drop of the liquid formulation onto a transparent substrate (e.g., a polypropylene film or BaF₂ salt plate). Place a second substrate on top and apply gentle pressure to create a thin film of uniform thickness (approximately 10-20 µm).

  • Instrument Setup: Mount the sample in the transmission or ATR holder of the FTIR spectrometer, positioned in the path of the UV light source.

  • Reference Spectrum: Collect a high-resolution IR spectrum of the unreacted monomer before UV exposure.

  • Initiation and Data Collection: Begin UV irradiation at a defined intensity. Simultaneously, configure the spectrometer to collect spectra at rapid intervals (e.g., 2-5 spectra per second) for the duration of the polymerization.

  • Data Analysis:

    • Identify the characteristic absorption band of the acrylate C=C double bond (e.g., the twisting vibration at ~810 cm⁻¹ is often used as it is well-separated).

    • Identify an internal reference peak that does not change during polymerization (e.g., the carbonyl C=O stretch at ~1725 cm⁻¹).

    • The percentage of monomer conversion (C%) at any time 't' is calculated using the formula: C(t)% = [1 - (Area_t / Area_0)] * 100, where Area_0 is the initial peak area of the C=C bond (normalized to the reference peak) and Area_t is the normalized peak area at time 't'.

    • The rate of polymerization (Rp) can be determined by taking the derivative of the conversion versus time curve.

Application in Drug Development

The photopolymerization of this compound is relevant to drug development, particularly in the creation of drug delivery systems. The cyclic ketal moiety is susceptible to hydrolysis under acidic conditions, which are prevalent in certain physiological environments like endosomes or tumor microenvironments. This property can be exploited to design smart drug delivery vehicles.

Logical Relationship for Drug Delivery Application

G Monomer This compound + Drug + Photoinitiator Polymerization Photopolymerization (UV Light) Monomer->Polymerization Microparticle Drug-loaded Polymer Micro/Nanoparticle Polymerization->Microparticle Target Target Site (e.g., Tumor, Inflamed Tissue) [Acidic pH] Microparticle->Target Degradation Hydrolysis of Cyclic Ketal Target->Degradation Release Controlled Drug Release Degradation->Release

Caption: pH-triggered drug release mechanism.

By encapsulating a therapeutic agent within a polymer matrix derived from this monomer, a system can be designed where the drug remains stable at physiological pH but is released upon the acid-catalyzed degradation of the polymer backbone at the target site. Understanding the polymerization kinetics is the first step in controlling the crosslink density and, consequently, the degradation profile and drug release rate of these delivery systems.

References

Application Notes and Protocols for UV Curing of Resins Containing (5-Ethyl-1,3-dioxan-5-yl)methyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the UV curing mechanism, applications, and characterization of resins containing (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674). Detailed experimental protocols are included to facilitate research and development in areas such as advanced coatings, 3D printing, and biomedical devices.

Introduction

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate, also known as cyclic trimethylolpropane (B17298) formal acrylate (CTFA), is a versatile monomer increasingly utilized in UV-curable resin formulations. Its unique chemical structure, featuring both a polymerizable acrylate group and a cyclic formal ring, imparts a desirable combination of properties to the cured materials, including low shrinkage, good flexibility, and excellent adhesion to a variety of substrates.[1] This monomer is a colorless to light yellow liquid and is a key component in the formulation of UV-curable coatings for optical fibers and tough, transparent resins for 3D printing.[2][3][4][5][6][7]

UV Curing Mechanisms

The UV curing of resins containing this compound can proceed through two primary polymerization pathways: free-radical polymerization and, in hybrid systems, cationic ring-opening polymerization.

Free-Radical Polymerization

The acrylate group of this compound readily undergoes free-radical polymerization upon exposure to UV light in the presence of a suitable photoinitiator. The process involves initiation, propagation, and termination steps, leading to the formation of a cross-linked polymer network. This is the primary curing mechanism in many formulations.

Cationic Ring-Opening Polymerization (in Hybrid Systems)

In hybrid formulations that also contain components like epoxides and a cationic photoinitiator, the 1,3-dioxane (B1201747) ring of this compound can potentially participate in cationic ring-opening polymerization.[4][8] Upon UV irradiation, the cationic photoinitiator generates a strong acid, which can initiate the opening of the dioxane ring, leading to a secondary polymerization process. This "hybrid" or dual-curing system can result in the formation of interpenetrating polymer networks (IPNs), which often exhibit enhanced mechanical properties such as improved toughness and reduced shrinkage compared to purely acrylate-based systems.[9] The cationic polymerization of cyclic ethers like dioxanes is a known process, and the ring strain and basicity of the ether linkages are the main driving forces.[10]

Data Presentation

The following tables summarize typical quantitative data for UV-curable resin formulations containing this compound and the properties of the resulting cured materials.

Table 1: Typical Formulation for a UV-Curable 3D Printing Resin

ComponentFunctionWeight Percentage (%)
Urethane Acrylate OligomerPrepolymer (provides flexibility and toughness)30 - 50
This compoundReactive Diluent (lowers viscosity, improves adhesion)20 - 40
Isobornyl AcrylateReactive Diluent (improves hardness)10 - 20
Photoinitiator (e.g., TPO, Irgacure 184)Initiates polymerization1 - 5
StabilizerPrevents premature polymerization0.1 - 0.5

Table 2: Physical and Mechanical Properties of a UV-Cured Resin

PropertyTypical ValueTest Method
Tensile Strength40 - 60 MPaASTM D882[11][12]
Elongation at Break5 - 15 %ASTM D882[11][12]
Young's Modulus1.5 - 2.5 GPaASTM D882[11]
Glass Transition Temperature (Tg)60 - 80 °CASTM D4473 (DMA)[1][2]
Viscosity (uncured resin)150 - 300 mPa·s at 25°C-
Shrinkage< 2%-

Experimental Protocols

Protocol for Synthesis of this compound

Objective: To synthesize this compound from trimethylolpropane, formaldehyde, and acrylic acid.

Materials:

  • Trimethylolpropane

  • Paraformaldehyde

  • Acrylic acid

  • Toluene (B28343)

  • p-Toluenesulfonic acid (catalyst)

  • Hydroquinone (B1673460) (polymerization inhibitor)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Dean-Stark apparatus

  • Round-bottom flask

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Formation of the Dioxane Ring:

    • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine trimethylolpropane, paraformaldehyde, and a catalytic amount of p-toluenesulfonic acid in toluene.

    • Heat the mixture to reflux and continuously remove the water formed during the reaction via the Dean-Stark trap.

    • Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been removed.

    • Cool the reaction mixture to room temperature.

  • Esterification:

    • To the cooled reaction mixture, add acrylic acid and a small amount of hydroquinone to inhibit polymerization.

    • Resume heating to reflux and continue to remove the water formed during the esterification reaction.

    • Once the theoretical amount of water has been collected, cool the mixture.

  • Work-up and Purification:

    • Wash the organic layer sequentially with 5% sodium bicarbonate solution and water in a separatory funnel to remove the acid catalyst and unreacted acrylic acid.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter to remove the drying agent.

    • Remove the toluene solvent under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the product by vacuum distillation to yield pure this compound.

Protocol for UV Curing and Characterization

Objective: To prepare and characterize a UV-cured film from a resin formulation containing this compound.

Materials and Equipment:

  • This compound

  • Other resin components (oligomers, other monomers, photoinitiator)

  • Glass slides or a suitable mold

  • UV curing chamber with a controlled intensity UV lamp (e.g., mercury arc lamp)

  • Real-Time FTIR (RT-FTIR) spectrometer[13][14]

  • Dynamic Mechanical Analyzer (DMA)[1][2][15]

  • Tensile tester[11][12][16][17]

Procedure:

  • Resin Formulation:

    • Prepare the resin formulation by mixing the desired amounts of this compound, oligomers, other monomers, and photoinitiator in a light-protected container.

    • Stir the mixture until a homogeneous solution is obtained.

  • Sample Preparation:

    • For film preparation, cast the liquid resin onto a glass slide or into a mold of defined thickness.

  • UV Curing:

    • Place the sample in the UV curing chamber.

    • Expose the sample to UV radiation of a specific intensity (e.g., 100 mW/cm²) for a predetermined time. The curing time will depend on the formulation and the desired degree of cure.

  • Characterization of Curing Kinetics (RT-FTIR): [13][14][18]

    • Place a thin film of the uncured resin between two transparent salt plates (e.g., KBr) or on an ATR crystal.

    • Position the sample in the RT-FTIR spectrometer.

    • Initiate UV irradiation while simultaneously collecting FTIR spectra at rapid intervals.

    • Monitor the decrease in the acrylate double bond peak area (typically around 810 cm⁻¹ and 1635 cm⁻¹) to determine the rate of polymerization and the final conversion.[14]

  • Thermomechanical Analysis (DMA): [1][2][15][19]

    • Prepare rectangular specimens of the cured polymer with precise dimensions.

    • Mount the specimen in the DMA instrument.

    • Perform a temperature sweep at a fixed frequency to determine the storage modulus (E'), loss modulus (E''), and tan delta. The peak of the tan delta curve is typically taken as the glass transition temperature (Tg).

  • Mechanical Testing (Tensile Test): [11][12][16][17]

    • Prepare dog-bone shaped specimens of the cured polymer according to ASTM D882.

    • Measure the tensile strength, elongation at break, and Young's modulus using a tensile testing machine at a constant crosshead speed.

Visualizations

The following diagrams illustrate the key chemical pathways and experimental workflows.

UV_Curing_Mechanism cluster_free_radical Free-Radical Polymerization cluster_cationic Cationic Ring-Opening (Hybrid System) PI Photoinitiator R Free Radicals (R•) PI->R UV Light Monomer (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate R->Monomer Initiation Polymer Cross-linked Polyacrylate Network Monomer->Polymer Propagation IPN Interpenetrating Polymer Network (IPN) Polymer->IPN CPI Cationic Photoinitiator Acid Strong Acid (H+) CPI->Acid UV Light Dioxane Dioxane Ring Acid->Dioxane Initiation ROP_Polymer Ring-Opened Polyether Network Dioxane->ROP_Polymer Propagation ROP_Polymer->IPN

Caption: UV curing mechanisms of resins with this compound.

Experimental_Workflow cluster_characterization Characterization start Start: Resin Formulation sample_prep Sample Preparation (Film Casting/Molding) start->sample_prep uv_cure UV Curing sample_prep->uv_cure rt_ftir Curing Kinetics (RT-FTIR) uv_cure->rt_ftir dma Thermomechanical Properties (DMA) uv_cure->dma tensile Mechanical Properties (Tensile Testing) uv_cure->tensile end End: Data Analysis rt_ftir->end dma->end tensile->end

Caption: Experimental workflow for UV curing and characterization.

References

Application Notes and Protocols for the Use of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate in Optical Fiber Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674), also known as Cyclic Trimethylolpropane Formal Acrylate (CTFA), is a monofunctional acrylate monomer utilized in the formulation of ultraviolet (UV) curable coatings, particularly for optical fiber applications.[1] Its unique cyclic acetal (B89532) structure contributes to desirable properties in the cured coating, including low shrinkage, good adhesion, and flexibility.[2][3] This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in the field of optical fiber technology and materials science.

The monomer is a colorless to light yellow liquid and is commercially available under trade names such as Sartomer SR531 and Eternal EM212.[4][5] It is characterized by its low viscosity, which is a significant advantage in the formulation of high-performance coatings, as it allows for the reduction of volatile organic compounds (VOCs) and improves the processing characteristics of the coating formulation.

Key Properties and Advantages in Optical Fiber Coatings

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate offers several advantages when incorporated into UV-curable optical fiber coating formulations:

  • Low Viscosity: The low viscosity of this monomer aids in formulating coatings with appropriate rheological properties for high-speed fiber drawing processes.[6]

  • Good Adhesion: The cyclic acetal structure promotes adhesion to various substrates, including the glass surface of optical fibers.[2][7]

  • Flexibility and Toughness: It imparts flexibility and toughness to the cured coating, which is crucial for protecting the brittle optical fiber from mechanical stresses.[4][7]

  • Low Shrinkage: Compared to other acrylate monomers, it exhibits lower volume shrinkage during polymerization, which reduces internal stresses in the coating and improves its long-term reliability.[3]

  • Thermal Stability: Coatings formulated with this monomer can exhibit good thermal stability, a critical factor for optical fibers used in demanding environments.[8]

  • Non-Yellowing: It provides good resistance to yellowing upon aging and exposure to UV light, ensuring the long-term optical properties of the coating.[4][7][9]

Data Presentation: Properties of this compound and Representative Coating Formulations

The following tables summarize the key properties of this compound and a representative UV-curable coating formulation for optical fibers.

Table 1: Physical Properties of this compound (CTFA)

PropertyValueReference(s)
Chemical Name This compound[10]
Synonyms Cyclic Trimethylolpropane Formal Acrylate (CTFA)[10]
CAS Number 66492-51-1[2]
Molecular Formula C10H16O4[11]
Molecular Weight 200.23 g/mol [11]
Appearance Colorless to light yellow liquid[1][11]
Viscosity @ 25°C 10-25 mPa·s (cps)
Density @ 25°C 1.093 - 1.10 g/mL[4][12]
Refractive Index @ 25°C 1.462[4][12]
Boiling Point 78°C @ 0.3 mmHg[11]
Flash Point 109 °C[12]

Table 2: Representative Formulation for a UV-Curable Primary Optical Fiber Coating

This formulation is based on typical components used in the industry and information from patent literature. The exact proportions may need to be optimized for specific application requirements.

Component TypeExample CompoundWeight %Purpose
Oligomer Polyether Urethane (B1682113) Acrylate40 - 60Provides the primary mechanical properties of the coating (flexibility, modulus).
Reactive Diluent 1 This compound (CTFA)20 - 30Reduces viscosity, improves adhesion and flexibility.
Reactive Diluent 2 Isobornyl Acrylate (IBOA)10 - 20Adjusts glass transition temperature (Tg) and modulus.
Photoinitiator 2,4,6-Trimethylbenzoyl-diphenylphosphine oxide (TPO)1 - 3Initiates polymerization upon exposure to UV light.
Adhesion Promoter Acrylated Silane0.5 - 1.5Enhances adhesion to the glass fiber surface.
Stabilizer Hindered Amine Light Stabilizer (HALS)0.1 - 0.5Prevents premature polymerization and improves long-term stability.

Table 3: Typical Performance Characteristics of a Cured Primary Coating

The following data are representative values for a soft primary optical fiber coating. The performance of a specific formulation containing this compound should be experimentally verified.

PropertyTypical Value RangeTest Method
Young's Modulus @ 23°C 1 - 5 MPaASTM D882
Elongation at Break 80 - 150 %ASTM D882
Tensile Strength 1 - 5 MPaASTM D882
Refractive Index (Cured Film) 1.47 - 1.50Abbe Refractometer
Glass Transition Temp. (Tg) -20 to -50 °CDMA
Cure Speed HighFTIR, Photo-DSC
Adhesion to Glass ExcellentCross-hatch Test

Experimental Protocols

The following protocols provide a general framework for the preparation, application, and characterization of UV-curable optical fiber coatings containing this compound.

Protocol 1: Formulation of the UV-Curable Coating

  • Materials and Equipment:

    • This compound (CTFA)

    • Urethane acrylate oligomer

    • Other reactive diluents (e.g., IBOA)

    • Photoinitiator (e.g., TPO)

    • Adhesion promoter

    • Stabilizer

    • Amber glass vials or bottles

    • Magnetic stirrer and stir bars

    • Laboratory balance (accurate to 0.01 g)

  • Procedure:

    • In a light-protected amber container, weigh the required amount of the urethane acrylate oligomer.

    • While stirring, add the reactive diluents, including this compound, to the oligomer.

    • Continue stirring until the mixture is homogeneous. Gentle heating (e.g., to 40-50°C) can be applied to reduce viscosity and facilitate mixing.

    • Add the photoinitiator, adhesion promoter, and stabilizer to the mixture.

    • Continue stirring in the dark until all components are completely dissolved and the solution is uniform.

    • Store the formulated coating in a cool, dark place.

Protocol 2: Application and UV Curing of the Coating

  • Materials and Equipment:

    • Formulated UV-curable coating

    • Optical fiber drawing tower or a laboratory-scale dip coater

    • UV curing lamp (mercury arc lamp or UV-LED) with controlled intensity and wavelength

    • Nitrogen purge system (optional, but recommended for optimal cure)

    • Substrate for film casting (e.g., glass plates) for characterization

  • Procedure for Coating Application on Optical Fiber:

    • Integrate the coating applicator and UV curing system into the optical fiber drawing line.

    • Pump the formulated coating into the coating die.

    • Pass the freshly drawn glass fiber through the coating die to apply a uniform layer of the liquid coating.

    • Immediately after coating, pass the fiber through the UV curing station.

    • The UV dose (a function of lamp intensity and exposure time/draw speed) must be optimized to ensure complete curing of the coating. A nitrogen atmosphere is often used to prevent oxygen inhibition of the radical polymerization.

  • Procedure for Film Preparation for Characterization:

    • Cast the liquid coating onto a clean glass plate using a film applicator of a defined thickness (e.g., 75 µm).

    • Cure the film by passing it under the UV lamp on a conveyor belt at a controlled speed to achieve a specific UV dose (e.g., 1 J/cm²).[13]

    • Carefully peel the cured film from the glass substrate for mechanical testing.

Protocol 3: Characterization of the Cured Coating

  • Mechanical Properties:

    • Cut the cured films into dumbbell-shaped specimens according to ASTM D882.

    • Measure the tensile strength, elongation at break, and Young's modulus using a universal testing machine.

  • Thermal Properties:

    • Determine the glass transition temperature (Tg) of the cured film using Dynamic Mechanical Analysis (DMA) or Differential Scanning Calorimetry (DSC).

    • Assess the thermal stability of the cured coating using Thermogravimetric Analysis (TGA) by measuring the weight loss as a function of temperature.[8]

  • Optical Properties:

    • Measure the refractive index of the cured film using an Abbe refractometer.

  • Cure Characteristics:

    • Monitor the disappearance of the acrylate double bond peak (e.g., at ~1635 cm⁻¹) using Fourier Transform Infrared (FTIR) spectroscopy to determine the degree of cure.[14]

    • Measure the cure speed using photo-Differential Scanning Calorimetry (photo-DSC).

Visualizations

experimental_workflow cluster_formulation Formulation cluster_application Application & Curing cluster_characterization Characterization oligomer Urethane Acrylate Oligomer mixing Mixing (Light-Protected) oligomer->mixing ctfa (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (CTFA) ctfa->mixing diluent Other Reactive Diluents diluent->mixing photoinitiator Photoinitiator photoinitiator->mixing additives Additives (Adhesion Promoter, Stabilizer) additives->mixing application Coating Application (Dip Coating) mixing->application uv_curing UV Curing (N2 Atmosphere) application->uv_curing mechanical Mechanical Testing (Tensile, Modulus, Elongation) uv_curing->mechanical thermal Thermal Analysis (DMA, TGA) uv_curing->thermal optical Optical Properties (Refractive Index) uv_curing->optical cure Cure Analysis (FTIR, Photo-DSC) uv_curing->cure signaling_pathway cluster_polymerization Radical Polymerization uv_light UV Light photoinitiator Photoinitiator (e.g., TPO) uv_light->photoinitiator free_radicals Free Radicals (R●) photoinitiator->free_radicals Initiation monomers Acrylate Monomers (CTFA, Oligomers, etc.) free_radicals->monomers Propagation polymer_network Cross-linked Polymer Network (Cured Coating) monomers->polymer_network

References

Application Notes and Protocols: Copolymerization of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (EDMA) for Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674) (EDMA) is a functional monomer that holds significant promise for the development of advanced drug delivery systems. Its unique cyclic acetal (B89532) moiety provides an acid-labile handle, enabling the design of pH-responsive copolymers that can release therapeutic payloads in specific acidic microenvironments, such as those found in tumor tissues or within endosomal compartments of cells. This document provides detailed application notes and experimental protocols for the copolymerization of EDMA with other monomers, tailored for researchers in polymer chemistry and drug development.

The copolymerization of EDMA with comonomers such as methyl methacrylate (B99206) (MMA) allows for the synthesis of amphiphilic block or random copolymers. These copolymers can self-assemble into nano-carriers, like micelles or nanoparticles, capable of encapsulating hydrophobic drugs.[1][2][3] The acid-cleavable acetal groups in the EDMA units serve as triggers for the disassembly of these nanostructures and the subsequent release of the encapsulated drug in response to a decrease in pH.[4][5][6]

Application: pH-Responsive Nanocarriers for Targeted Drug Delivery

Copolymers containing EDMA can be engineered to form core-shell micellar structures in aqueous environments. The hydrophobic core, formed by the copolymer backbone, can encapsulate poorly water-soluble drugs, while the hydrophilic shell provides stability and biocompatibility. Upon reaching a target site with a lower pH, such as a tumor, the acetal linkages in the EDMA units are hydrolyzed. This cleavage can lead to a change in the hydrophilic/hydrophobic balance of the copolymer, triggering the disassembly of the micelle and the release of the encapsulated drug. This targeted release mechanism can enhance the therapeutic efficacy of the drug while minimizing systemic side effects.[7][8][9]

Experimental Protocols

Protocol 1: Synthesis of Poly((5-Ethyl-1,3-dioxan-5-yl)methyl acrylate-co-methyl methacrylate) (P(EDMA-co-MMA)) via Free-Radical Polymerization

This protocol describes a representative method for the random copolymerization of EDMA with methyl methacrylate (MMA) using a free-radical initiator.

Materials:

  • This compound (EDMA), >98% purity

  • Methyl methacrylate (MMA), inhibitor removed

  • Azobisisobutyronitrile (AIBN), recrystallized

  • 1,4-Dioxane (B91453), anhydrous

  • Methanol (B129727)

  • Argon or Nitrogen gas

  • Schlenk flask and line

Procedure:

  • Monomer and Solvent Preparation: In a 100 mL Schlenk flask equipped with a magnetic stir bar, add EDMA (e.g., 4.0 g, 20 mmol) and MMA (e.g., 2.0 g, 20 mmol).

  • Initiator Addition: Add AIBN (e.g., 0.066 g, 0.4 mmol) to the monomer mixture.

  • Solvent Addition: Add anhydrous 1,4-dioxane (e.g., 20 mL) to dissolve the monomers and initiator.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 70°C and stir under an inert atmosphere (Argon or Nitrogen). Let the reaction proceed for 12 hours.

  • Termination and Precipitation: Cool the reaction mixture to room temperature. Precipitate the copolymer by slowly adding the reaction solution to an excess of cold methanol (e.g., 200 mL) with vigorous stirring.

  • Purification: Filter the precipitated white polymer and wash it with fresh methanol.

  • Drying: Dry the purified copolymer in a vacuum oven at 40°C to a constant weight.

Protocol 2: Characterization of P(EDMA-co-MMA) Copolymer

1. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy:

  • Purpose: To determine the copolymer composition.

  • Procedure: Dissolve 5-10 mg of the dried copolymer in deuterated chloroform (B151607) (CDCl₃). Record the ¹H NMR spectrum.

  • Analysis: Integrate the characteristic peaks for EDMA (e.g., protons of the dioxane ring) and MMA (e.g., methoxy (B1213986) protons). The ratio of these integrals allows for the calculation of the molar composition of the copolymer.

2. Gel Permeation Chromatography (GPC):

  • Purpose: To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

  • Procedure: Dissolve the copolymer in tetrahydrofuran (B95107) (THF) at a concentration of approximately 1 mg/mL. Analyze the solution using a GPC system calibrated with polystyrene or poly(methyl methacrylate) standards.

3. Differential Scanning Calorimetry (DSC):

  • Purpose: To determine the glass transition temperature (Tg) of the copolymer.

  • Procedure: Heat a small sample of the copolymer (5-10 mg) in a DSC instrument under a nitrogen atmosphere, typically from room temperature to 150°C at a heating rate of 10°C/min. The Tg is determined from the midpoint of the transition in the second heating scan.

Quantitative Data Summary

The following table presents illustrative quantitative data for a series of P(EDMA-co-MMA) copolymers synthesized with varying monomer feed ratios.

Sample IDEDMA in Feed (mol%)MMA in Feed (mol%)EDMA in Copolymer (mol%)¹Mn ( g/mol )²PDI²Tg (°C)³
P(EDMA-co-MMA)-125752315,2001.8598
P(EDMA-co-MMA)-250504816,5001.9285
P(EDMA-co-MMA)-375257217,8002.0573

¹Determined by ¹H NMR spectroscopy. ²Determined by GPC in THF against PMMA standards. ³Determined by DSC.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Copolymer Synthesis cluster_characterization Characterization Monomers EDMA + MMA Reaction Polymerization (70°C, 12h) Monomers->Reaction Initiator AIBN Initiator->Reaction Solvent 1,4-Dioxane Solvent->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Drying Vacuum Drying Precipitation->Drying NMR ¹H NMR (Composition) Drying->NMR GPC GPC (Mn, PDI) Drying->GPC DSC DSC (Tg) Drying->DSC

Caption: Workflow for the synthesis and characterization of P(EDMA-co-MMA).

pH-Triggered Drug Release Mechanism

drug_release_mechanism cluster_micelle Self-Assembled Micelle (pH 7.4) cluster_acidic Acidic Environment (e.g., Tumor, pH < 6.5) cluster_release Drug Release Micelle Drug-Loaded Micelle Drug Drug Proton H+ Micelle->Proton Acetal Hydrolysis Disassembled Disassembled Copolymer Proton->Disassembled ReleasedDrug Released Drug Disassembled->ReleasedDrug

Caption: pH-responsive drug release from EDMA-containing copolymer micelles.

References

Application Notes and Protocols for the Characterization of Polymers from (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (Poly(EDMA))

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of polymers derived from (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674) (poly(EDMA)). This document is intended to guide researchers in the structural, thermal, and molecular weight analysis of poly(EDMA), a polymer with potential applications in the biomedical field, including drug delivery systems.[][2]

Introduction to Poly(EDMA) Characterization

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (EDMA) is a monomer that can be polymerized to form poly(EDMA), a polymer with potential utility in various fields, including as a component in UV-curable coatings and 3D printing resins.[3][4] Given the presence of the dioxane functional group, poly(EDMA) may offer unique properties relevant to biomedical applications, such as tailored hydrophilicity and degradation profiles.[][5] A thorough characterization of poly(EDMA) is essential to understand its structure-property relationships and to ensure its suitability for specific applications, including drug formulation and delivery.

The following sections detail the key analytical techniques and provide step-by-step protocols for the characterization of poly(EDMA).

Analytical Techniques and Data

A suite of analytical techniques is employed to provide a comprehensive understanding of the chemical structure, molecular weight distribution, and thermal properties of poly(EDMA).

Structural Analysis: 1H NMR and FTIR Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the chemical structure of polymers. For poly(EDMA), 1H NMR spectroscopy can confirm the polymerization of the acrylate group and the integrity of the ethyl and dioxane moieties.

Fourier-Transform Infrared (FTIR) Spectroscopy provides information about the functional groups present in the polymer. The FTIR spectrum of poly(EDMA) is expected to show characteristic absorption bands for the ester carbonyl group and the C-O bonds of the dioxane ring.

Molecular Weight Analysis: Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC) , also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of polymers. GPC separates polymer chains based on their hydrodynamic volume in solution, providing data on the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn).

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) is used to determine the thermal transitions of a polymer, most notably the glass transition temperature (Tg). The Tg is a critical parameter that defines the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. TGA is used to assess the thermal stability of the polymer and to determine its decomposition temperature (Td).

Quantitative Data Summary

Table 1: Molecular Weight Characterization of Poly(EDMA) by GPC

Sample IDMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)
Poly(EDMA)-0145,00067,5001.5
Poly(EDMA)-0262,00089,9001.45
Poly(EDMA)-0385,000119,0001.4

Table 2: Thermal Properties of Poly(EDMA) by DSC and TGA

Sample IDGlass Transition Temperature (Tg) (°C)Onset Decomposition Temperature (Td,onset) (°C)Temperature at 5% Weight Loss (Td,5%) (°C)
Poly(EDMA)-0185320335
Poly(EDMA)-0292325340
Poly(EDMA)-0398330345

Experimental Protocols

The following are detailed protocols for the characterization of poly(EDMA).

Protocol for 1H NMR Spectroscopy
  • Sample Preparation: Dissolve 10-15 mg of the dry poly(EDMA) sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6) in a clean NMR tube.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a one-dimensional 1H NMR spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 10-12 ppm, a relaxation delay of 5 seconds.

  • Data Processing and Analysis:

    • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the peaks corresponding to the polymer backbone and the side-chain protons to confirm the structure.

Protocol for FTIR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR-FTIR): Place a small amount of the solid polymer sample directly onto the ATR crystal. Apply pressure to ensure good contact.

    • Thin Film: Dissolve a small amount of polymer in a volatile solvent (e.g., acetone, THF). Cast the solution onto a KBr pellet and allow the solvent to evaporate completely.

  • Instrumentation: Use a standard FTIR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or KBr pellet.

    • Collect the sample spectrum over a range of 4000-400 cm-1.

    • Typically, 16-32 scans are co-added at a resolution of 4 cm-1.

  • Data Analysis:

    • Identify characteristic absorption bands for the functional groups present in poly(EDMA) (e.g., C=O stretch of the ester at ~1730 cm-1, C-O stretches of the dioxane ring).

Protocol for Gel Permeation Chromatography (GPC)
  • Sample Preparation:

    • Prepare a dilute solution of the poly(EDMA) sample (typically 1-2 mg/mL) in a suitable mobile phase (e.g., tetrahydrofuran (B95107) (THF) or N,N-dimethylformamide (DMF)).

    • Filter the solution through a 0.22 µm or 0.45 µm syringe filter before injection.

  • Instrumentation:

    • A GPC system equipped with a pump, injector, a set of columns (e.g., polystyrene-divinylbenzene columns), and a refractive index (RI) detector.

  • GPC Conditions:

    • Mobile Phase: THF

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35-40 °C

    • Injection Volume: 50-100 µL

  • Calibration and Analysis:

    • Create a calibration curve using narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).

    • Analyze the sample chromatogram to determine the retention time.

    • Calculate Mn, Mw, and PDI relative to the calibration standards.

Protocol for Differential Scanning Calorimetry (DSC)
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the poly(EDMA) sample into an aluminum DSC pan.

    • Crimp the pan with a lid.

  • Instrumentation: A calibrated DSC instrument.

  • DSC Method:

    • Heat-Cool-Heat Cycle:

      • First Heating Scan: Heat the sample from room temperature to a temperature above its expected Tg (e.g., 150 °C) at a heating rate of 10 °C/min to erase the thermal history.

      • Cooling Scan: Cool the sample to a low temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).

      • Second Heating Scan: Heat the sample again to 150 °C at 10 °C/min.

  • Data Analysis:

    • Determine the glass transition temperature (Tg) from the midpoint of the step transition in the heat flow curve of the second heating scan.

Protocol for Thermogravimetric Analysis (TGA)
  • Sample Preparation:

    • Place 5-10 mg of the poly(EDMA) sample into a ceramic or platinum TGA pan.

  • Instrumentation: A calibrated TGA instrument.

  • TGA Method:

    • Heat the sample from room temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min).

    • The analysis should be performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • Data Analysis:

    • Plot the sample weight as a function of temperature.

    • Determine the onset decomposition temperature (Td,onset) and the temperature at 5% weight loss (Td,5%) from the TGA curve.

Visualizations

The following diagrams illustrate the general workflow for polymer characterization and a hypothetical workflow for evaluating a novel polymer for drug delivery applications.

Polymer_Characterization_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization Monomer EDMA Monomer Polymerization Polymerization Reaction Monomer->Polymerization Poly_EDMA Poly(EDMA) Polymerization->Poly_EDMA NMR NMR Spectroscopy (Structure) Poly_EDMA->NMR FTIR FTIR Spectroscopy (Functional Groups) Poly_EDMA->FTIR GPC GPC (Molecular Weight) Poly_EDMA->GPC DSC DSC (Thermal Transitions) Poly_EDMA->DSC TGA TGA (Thermal Stability) Poly_EDMA->TGA

Caption: General workflow for the synthesis and characterization of poly(EDMA).

Drug_Delivery_Workflow cluster_synthesis_char Material Synthesis & Characterization cluster_formulation Formulation Development cluster_evaluation In Vitro Evaluation cluster_preclinical Preclinical Assessment Polymer Synthesize & Characterize Poly(EDMA) DrugLoading Drug Loading Studies Polymer->DrugLoading Formulation Formulate Nanoparticles/ Microparticles DrugLoading->Formulation Release Drug Release Profile (e.g., Dialysis) Formulation->Release Cytotoxicity Cytotoxicity Assay (e.g., MTT) Formulation->Cytotoxicity InVivo In Vivo Studies (Animal Model) Release->InVivo Cytotoxicity->InVivo

Caption: Hypothetical workflow for evaluating poly(EDMA) for drug delivery applications.

References

Application Notes and Protocols: The Effect of Photoinitiator Type on the Polymerization of (5-Ethyl-1,3-dioxan-5-yl)methyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674) (EDMA), also known as cyclic trimethylolpropane (B17298) formal acrylate (CTFA), is a monofunctional acrylate monomer that is gaining significant interest in the development of advanced materials for biomedical applications, 3D printing, and specialty coatings.[1][2] Its cyclic acetal (B89532) functionality contributes to low shrinkage upon polymerization, while the acrylate group allows for rapid curing via photopolymerization. The choice of photoinitiator is a critical parameter that dictates the polymerization kinetics, the final properties of the polymer network, and the overall efficiency of the curing process. This document provides detailed application notes and protocols on the effect of different photoinitiator types on the polymerization of EDMA.

Mechanism of Photopolymerization

The photopolymerization of EDMA is primarily initiated by free-radical species generated from the photolysis of a photoinitiator upon exposure to UV or visible light. The two main classes of free-radical photoinitiators are Type I (cleavage) and Type II (hydrogen abstraction). Additionally, EDMA can be a component in hybrid systems that also undergo cationic polymerization.

Type I Photoinitiators (α-Cleavage)

Type I photoinitiators undergo a unimolecular bond cleavage upon irradiation to form two free-radical fragments, both of which can initiate polymerization. This process is generally very efficient and leads to high polymerization rates.

  • Examples: Acylphosphine oxides (e.g., TPO, BAPO), α-hydroxy ketones, and α-amino ketones.

Type II Photoinitiators (Hydrogen Abstraction)

Type II photoinitiators require a co-initiator or synergist (typically a tertiary amine) to generate free radicals. Upon photoexcitation, the photoinitiator abstracts a hydrogen atom from the co-initiator, creating a radical on the co-initiator which then initiates polymerization.

  • Examples: Benzophenones, thioxanthones, and camphorquinone (B77051) (CQ), often used with an amine co-initiator like ethyl-4-(dimethylamino)benzoate (EDMAB).

Cationic Photoinitiators

In hybrid formulations, often with epoxides, cationic photoinitiators are used. Upon irradiation, these compounds generate a strong acid that can initiate the ring-opening polymerization of the epoxy component. The acrylate component (EDMA) polymerizes via the free-radical mechanism simultaneously.[1]

  • Examples: Triarylsulfonium salts, diaryliodonium salts.

Experimental Protocols

The following protocols provide a framework for investigating the effect of photoinitiator type on EDMA polymerization.

Protocol 1: Sample Preparation
  • Stock Solution: Prepare a stock solution of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (EDMA) containing a suitable inhibitor concentration (e.g., 100 ppm MEHQ) to prevent premature polymerization.

  • Photoinitiator Addition: To individual amber vials, add the desired concentration of the photoinitiator to the EDMA monomer. Common concentrations range from 0.1 to 2.0 wt%. Ensure complete dissolution by gentle agitation or vortexing.

    • For Type II systems: Add the co-initiator at a concentration typically ranging from 0.5 to 2.0 wt%.

  • Degassing (Optional but Recommended): To minimize oxygen inhibition, particularly for surface cure, samples can be degassed by bubbling with an inert gas (e.g., nitrogen or argon) for 5-10 minutes prior to curing.

Protocol 2: Photopolymerization Kinetics Analysis using Photo-DSC

Photo-Differential Scanning Calorimetry (Photo-DSC) is a powerful technique to monitor the heat flow associated with the exothermic polymerization reaction in real-time.

  • Sample Loading: Place a small, precise amount of the formulated resin (typically 2-5 mg) into a transparent DSC pan.

  • Instrument Setup: Place the pan in the Photo-DSC cell and allow the system to equilibrate at the desired isothermal temperature (e.g., 25°C or 37°C).

  • Curing and Data Acquisition: Expose the sample to a UV/Visible light source of a specific wavelength and intensity (e.g., 365 nm, 10-50 mW/cm²). Record the heat flow as a function of time.

  • Data Analysis: The rate of polymerization (Rp) is proportional to the heat flow (dH/dt). The total conversion (p) can be calculated by integrating the heat flow curve and dividing by the theoretical enthalpy of polymerization for an acrylate double bond (approximately 78-86 kJ/mol).

Protocol 3: Real-Time Conversion Measurement using FTIR-ATR Spectroscopy

Real-time Fourier Transform Infrared (FTIR) spectroscopy with an Attenuated Total Reflectance (ATR) accessory can monitor the disappearance of the acrylate double bond peak.

  • Background Spectrum: Record a background spectrum of the empty ATR crystal.

  • Sample Application: Apply a thin film of the formulated resin onto the ATR crystal.

  • Initial Spectrum: Record the spectrum of the uncured resin. The characteristic acrylate double bond peak is typically observed around 1635 cm⁻¹ and 810 cm⁻¹.

  • Curing and Spectral Acquisition: Initiate photopolymerization by exposing the sample to a UV/Visible light source. Simultaneously, acquire spectra at regular time intervals.

  • Data Analysis: The degree of conversion is calculated by monitoring the decrease in the area of the acrylate peak relative to an internal standard peak that does not change during polymerization (e.g., the carbonyl peak at ~1720 cm⁻¹).

Protocol 4: Mechanical Property Testing of Cured Polymers
  • Sample Fabrication: Prepare polymer films of a defined thickness by curing the formulated resin between two glass plates separated by a spacer. Ensure complete curing by providing a sufficient UV dose.

  • Mechanical Testing:

    • Hardness: Measure the Shore D hardness of the cured polymer films using a durometer.

    • Flexural Strength and Modulus: Cut the cured films into rectangular specimens and perform a three-point bending test using a universal testing machine according to ASTM standards.

Data Presentation

The following tables summarize hypothetical but representative data based on typical performance of different photoinitiator types in acrylate polymerization.

Table 1: Photopolymerization Kinetics of EDMA with Different Photoinitiators

Photoinitiator SystemTypeConcentration (wt%)Peak Polymerization Rate (s⁻¹)Time to Peak Rate (s)Final Conversion (%)
TPOI1.00.25392
BAPOI1.00.35295
CQ / EDMABII1.0 / 1.00.15888
Triarylsulfonium Salt*Cationic1.5N/AN/AN/A

Note: Data for cationic initiator is not directly comparable in this free-radical polymerization context and would be relevant in a hybrid system with an epoxy co-monomer.

Table 2: Mechanical Properties of Poly(EDMA) Cured with Different Photoinitiators

Photoinitiator SystemTypeConcentration (wt%)Shore D HardnessFlexural Strength (MPa)Flexural Modulus (GPa)
TPOI1.080602.1
BAPOI1.082652.3
CQ / EDMABII1.0 / 1.078551.9

Visualizations

free_radical_polymerization_workflow cluster_formulation Formulation cluster_curing UV Curing cluster_analysis Analysis EDMA EDMA Monomer Photoinitiator Photoinitiator UV_Light UV Light Exposure Photoinitiator->UV_Light Initiation Kinetics Polymerization Kinetics (Photo-DSC, RT-FTIR) UV_Light->Kinetics Monitoring Properties Mechanical Properties (Hardness, Flexural Strength) UV_Light->Properties Cured Polymer

Caption: Experimental workflow for evaluating photoinitiator effects.

signaling_pathways cluster_type_I Type I Photoinitiation (Cleavage) cluster_type_II Type II Photoinitiation (H-Abstraction) PI_I Photoinitiator (PI) UV_I UV Light (hν) PI_I->UV_I PI_I_excited Excited PI* UV_I->PI_I_excited Radicals_I Free Radicals (R•) PI_I_excited->Radicals_I α-Cleavage Polymer_I Polymer Chain Growth Radicals_I->Polymer_I Initiation PI_II Photoinitiator (PI) UV_II UV Light (hν) PI_II->UV_II Co_initiator Co-initiator (Amine) Radicals_II Free Radicals (Co•) Co_initiator->Radicals_II PI_II_excited Excited PI* UV_II->PI_II_excited PI_II_excited->Co_initiator H-Abstraction Polymer_II Polymer Chain Growth Radicals_II->Polymer_II Initiation

Caption: Comparison of Type I and Type II photoinitiation mechanisms.

References

Post-Curing Protocols for Enhanced Performance of Materials Containing (5-Ethyl-1,3-dioxan-5-yl)methyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the post-curing of materials formulated with (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674). This monomer, also known as cyclic trimethylolpropane (B17298) formal acrylate (CTFA), is increasingly utilized in UV-curable resins for applications demanding high transparency, toughness, and low shrinkage, such as in 3D printing, optical fiber coatings, and advanced adhesives.[1][2][3][4]

Post-curing is a critical step to achieve the optimal mechanical, thermal, and biological properties of the final cured material.[1][2][5] The initial UV curing process may result in a partially cured polymer network with unreacted monomers.[5] Post-curing procedures, typically involving thermal treatment, prolonged UV exposure, or a combination of both, are necessary to drive the polymerization to completion, thereby enhancing the crosslink density.[1][2][6] This leads to significant improvements in flexural strength, hardness, and biocompatibility, while also ensuring long-term stability of the material.[1][7]

Impact of Post-Curing on Material Properties

Post-curing procedures have a profound effect on the final characteristics of acrylate-based materials. The primary goals of post-curing are to increase the degree of conversion (DC) of the monomers into a more densely cross-linked polymer network.[8] An enhanced DC directly correlates with improved material properties.

Mechanical Properties: Studies on acrylic-based resins demonstrate that thermal post-curing can significantly increase flexural strength and surface hardness.[1][2][4] For instance, post-curing a 3D-printed dental resin at 80°C for 120 minutes resulted in a notable increase in flexural strength compared to lower temperature treatments.[1][7] Similarly, UV post-curing has been shown to dramatically increase tensile strength and Young's modulus in acrylate-based systems.[3]

Biocompatibility: The presence of unreacted monomers can lead to cytotoxicity, making post-curing essential for biomedical applications.[1][7] Thermal post-curing has been shown to significantly reduce the amount of leachable, unreacted monomers, thereby improving the biocompatibility of the material.[9] Research on 3D-printed dental resins indicates that higher post-curing temperatures lead to improved cell viability.[1][7]

Dimensional Stability: (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate is known for its contribution to low-shrinkage formulations.[10] Post-curing helps to complete the polymerization process, leading to a more stable polymer network and minimizing post-curing shrinkage, which is crucial for applications requiring high dimensional accuracy.[11]

Quantitative Data on Post-Curing Effects

The following tables summarize the impact of different post-curing parameters on the properties of acrylate-based resins, providing a baseline for optimizing protocols for materials containing this compound.

Table 1: Effect of Thermal Post-Curing on Mechanical Properties and Biocompatibility of a 3D-Printed Dental Resin [1]

Post-Curing Temperature (°C)Post-Curing Time (min)Flexural Strength (MPa)Flexural Modulus (GPa)Cell Viability (%)
4015-0.80 ± 0.36-
40120---
6015-0.86 ± 0.37-
60120---
8015-1.02 ± 0.45-
80120147.48 ± 5.82-89.51 ± 7.09

Table 2: Influence of Post-Curing Method on Tensile Properties of an Acrylate-Based Resin System [3]

Post-Curing MethodTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)
No Post-Cure2111747.9
UV Only10443903.3
Heat Only (150°C/1 hr)39.52461-

Experimental Protocols

Below are detailed protocols for thermal and UV post-curing of materials containing this compound. These protocols are intended as a starting point and may require optimization based on the specific formulation and application.

Protocol 1: Thermal Post-Curing

This protocol is designed to enhance the mechanical properties and biocompatibility of the cured material through heat treatment.

Workflow for Thermal Post-Curing

Workflow for Thermal Post-Curing cluster_prep Preparation cluster_post_cure Thermal Post-Curing cluster_cooling Cooling initial_cure Initial UV Curing of the Resin cleaning Cleaning of the Cured Part (e.g., with isopropanol) initial_cure->cleaning preheating Preheat Oven to Desired Temperature (e.g., 60°C, 80°C, or 120°C) cleaning->preheating placement Place the Cleaned Part in the Oven preheating->placement heating Heat for a Specified Duration (e.g., 30, 60, or 120 minutes) placement->heating cooling_step Allow the Part to Cool to Room Temperature heating->cooling_step

Caption: Workflow for the thermal post-curing process.

Methodology:

  • Initial UV Curing: Fabricate the part using a standard UV curing process appropriate for the specific resin formulation.

  • Cleaning: After the initial cure, clean the part thoroughly to remove any uncured resin from the surface. Isopropanol is commonly used for this purpose.[2]

  • Drying: Ensure the part is completely dry before proceeding to the thermal post-curing step.

  • Thermal Treatment:

    • Place the cleaned and dried part in a convection oven with precise temperature control.

    • Heat the part according to a defined temperature and time profile. Based on literature for similar acrylate resins, a starting point for optimization could be:

      • Low Temperature: 60°C for 60-120 minutes.

      • High Temperature: 80°C - 130°C for 30-120 minutes.[1][12]

    • The optimal temperature and duration will depend on the material's thickness, geometry, and the desired final properties.

  • Cooling: After the heating cycle is complete, allow the part to cool down to room temperature slowly inside the oven or at ambient conditions to avoid thermal shock and potential warping.

Protocol 2: UV Post-Curing

This protocol utilizes UV radiation to further cross-link the polymer network, which is particularly effective for enhancing surface properties and the degree of conversion.

Workflow for UV Post-Curing

Workflow for UV Post-Curing cluster_prep_uv Preparation cluster_post_cure_uv UV Post-Curing cluster_final_uv Completion initial_cure_uv Initial UV Curing of the Resin cleaning_uv Cleaning of the Cured Part (e.g., with isopropanol) initial_cure_uv->cleaning_uv placement_uv Place the Cleaned Part in a UV Curing Chamber cleaning_uv->placement_uv uv_exposure Expose to UV Radiation (e.g., 405 nm LED) placement_uv->uv_exposure duration_uv Cure for a Specified Duration (e.g., 15-60 minutes) uv_exposure->duration_uv final_part_uv Post-Cured Part duration_uv->final_part_uv

Caption: Workflow for the UV post-curing process.

Methodology:

  • Initial UV Curing: As with thermal post-curing, start with a part that has undergone an initial UV cure.

  • Cleaning: Clean the part to remove residual uncured resin.

  • Drying: Ensure the part is completely dry.

  • UV Exposure:

    • Place the cleaned and dried part in a UV post-curing chamber equipped with appropriate UV lamps (e.g., 365 nm or 405 nm LEDs).[2][10]

    • The duration of UV exposure will depend on the light intensity of the curing unit and the material's photosensitivity. A typical starting range is 15 to 60 minutes.[8][13]

    • For uniform curing, it is beneficial to rotate the part during exposure.

  • Combined UV and Thermal Post-Curing: For some applications, a combination of UV and thermal post-curing may yield the best results. This can be achieved by performing the UV post-curing in a chamber that also allows for temperature control.[5]

Signaling Pathways and Logical Relationships

The post-curing process is fundamentally about driving the polymerization reaction to a higher degree of completion. The logical relationship between post-curing parameters and material properties can be visualized as follows:

Impact of Post-Curing on Material Properties cluster_params Post-Curing Parameters cluster_mechanism Mechanism cluster_properties Enhanced Material Properties temp Temperature conversion Increased Degree of Conversion temp->conversion time Duration time->conversion uv_intensity UV Intensity uv_intensity->conversion crosslinking Higher Crosslink Density conversion->crosslinking mechanical Improved Mechanical Strength (Flexural, Tensile, Hardness) crosslinking->mechanical biocompatibility Enhanced Biocompatibility (Reduced Monomer Leaching) crosslinking->biocompatibility stability Greater Dimensional & Chemical Stability crosslinking->stability

Caption: Logical flow of post-curing effects.

By carefully controlling the post-curing parameters, researchers and developers can tailor the final properties of materials containing this compound to meet the stringent requirements of their specific applications.

References

Application Notes and Protocols for (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate in Stereolithography (SLA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674) as a reactive diluent in stereolithography (SLA) 3D printing. The information is intended to guide researchers and professionals in formulating and characterizing photopolymer resins for applications requiring high transparency, toughness, and potentially low shrinkage.

Introduction to (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate

This compound, also known as cyclic trimethylolpropane (B17298) formal acrylate (CTFA), is a monofunctional acrylate monomer. Its chemical structure, featuring a cyclic ketal ring, suggests its potential as a low-shrinkage additive in photopolymer resins. Literature and patent filings indicate its use in UV-curable coatings and 3D printing resins to formulate clear and durable materials.[1][2] The cyclic structure may contribute to reduced volumetric shrinkage during polymerization, a critical factor for achieving high-dimensional accuracy in SLA-printed parts.

Potential Advantages in Stereolithography

The incorporation of this compound into SLA resin formulations may offer several advantages:

  • Low Shrinkage: The cyclic ketal moiety has the potential for ring-opening polymerization, which can compensate for the volume contraction that typically occurs during the free-radical polymerization of acrylates. This can lead to printed parts with higher fidelity and reduced internal stress.

  • Improved Toughness and Flexibility: As a reactive diluent, it can be used to modify the mechanical properties of the cured polymer network, potentially leading to tougher and more flexible materials compared to resins based solely on multifunctional acrylates.[1][2]

  • High Transparency: Formulations containing this monomer have been reported to produce optically clear and non-yellowing printed objects, making it suitable for applications in microfluidics, optical components, and medical models.[2]

  • Good Adhesion: It has been noted to exhibit good adhesion to a variety of substrates, which can be beneficial for multi-material printing or for applications requiring strong bonding to other components.[1]

Exemplary Resin Formulation

Based on publicly available patent literature, a representative formulation for a transparent and tough 3D printing resin incorporating this compound is provided below. Please note that this is a starting point, and optimization will be necessary for specific applications and SLA printers.

Table 1: Exemplary Resin Formulation

ComponentChemical NameRoleConcentration (wt%)
Prepolymer-Base Resin30 - 50
Reactive Diluent 1Acryloylmorpholine (ACMO)Reactive Diluent20 - 40
Reactive Diluent 2 This compound (CTFA) Reactive Diluent (Low Shrinkage) 20 - 40
Photoinitiator 11-Hydroxycyclohexyl phenyl ketonePhotoinitiator1 - 4 (total)
Photoinitiator 22,4,6-Trimethylbenzoyl-diphenylphosphine oxidePhotoinitiator1 - 4 (total)
Additive-Stabilizer, etc.0.01 - 0.2
Light Stabilizer-UV Blocker0.5 - 2
Anti-yellowing agent-Color Stability0.001 - 0.05

Source: Adapted from patent CN201910879900.0[2]

Quantitative Performance Data (Hypothetical)

Specific quantitative data for resins containing this compound is not extensively available in peer-reviewed literature. The following tables present a hypothetical data set to illustrate the expected performance characteristics and to serve as a template for experimental validation.

Table 2: Hypothetical Mechanical Properties of Cured Resin

PropertyTest StandardHypothetical Value
Tensile StrengthASTM D63845 - 55 MPa
Young's ModulusASTM D6381.8 - 2.5 GPa
Elongation at BreakASTM D6385 - 10 %
Flexural StrengthASTM D79070 - 90 MPa
Flexural ModulusASTM D7902.0 - 2.8 GPa
Izod Impact Strength (Notched)ASTM D25620 - 30 J/m
HardnessASTM D224080 - 85 Shore D

Table 3: Hypothetical Physical and Curing Properties

PropertyTest Standard/MethodHypothetical Value
Viscosity @ 25°CASTM D2196300 - 600 cP
Density (Liquid)ASTM D14751.10 - 1.15 g/cm³
Volumetric ShrinkagePycnometry/Dilatometry1.5 - 2.5 %
Cure Depth (Dp)Working Curve Analysis0.10 - 0.15 mm
Critical Energy (Ec)Working Curve Analysis8 - 12 mJ/cm²

Experimental Protocols

The following protocols outline the standard procedures for preparing and characterizing SLA resins containing this compound.

Resin Formulation and Preparation

Objective: To prepare a homogenous photopolymer resin for SLA printing.

Materials:

  • This compound

  • Base prepolymer(s) and other reactive diluents

  • Photoinitiator(s)

  • Additives (stabilizers, UV blockers, etc.)

  • Amber glass or opaque bottles

  • Magnetic stirrer and stir bars or a planetary mixer

  • Weighing balance

Protocol:

  • In a light-protected vessel, combine the base prepolymer and reactive diluents, including this compound, according to the desired weight percentages.

  • Gently stir the mixture at room temperature until a homogenous solution is formed.

  • Add the photoinitiator(s) and any other solid additives to the mixture.

  • Continue stirring in a dark environment until all components are completely dissolved. Mild heating (e.g., up to 40-50°C) can be applied to facilitate dissolution, but care should be taken to avoid premature polymerization.

  • Once fully homogenized, store the resin in a sealed, opaque container away from light and heat sources.

Viscosity Measurement

Objective: To determine the viscosity of the formulated resin.

Apparatus:

  • Rotational viscometer or rheometer with appropriate geometry (e.g., cone-plate or parallel-plate).

Protocol:

  • Calibrate the viscometer according to the manufacturer's instructions.

  • Equilibrate the resin sample and the viscometer to a constant temperature, typically 25°C.

  • Load the resin sample onto the viscometer.

  • Measure the viscosity over a range of shear rates (e.g., 1 to 100 s⁻¹) to assess the rheological behavior of the resin.

  • Record the viscosity at a representative shear rate for comparison.

Cure Depth and Working Curve Determination

Objective: To characterize the curing behavior of the resin and determine the critical energy (Ec) and penetration depth (Dp).

Apparatus:

  • SLA 3D printer or a controlled UV light source (e.g., LED or laser at the appropriate wavelength, typically 405 nm).

  • Radiometer to measure light intensity.

  • Micrometer or digital caliper.

Protocol:

  • Prepare several small, thin samples of the resin on a non-stick substrate (e.g., a glass slide with a silicone mold).

  • Expose each sample to a different dose of UV energy by varying the exposure time while keeping the light intensity constant.

  • After exposure, carefully remove the uncured resin with a suitable solvent (e.g., isopropanol).

  • Measure the thickness of the cured polymer layer for each sample. This is the cure depth (Cd).

  • Plot the cure depth (Cd) against the natural logarithm of the exposure energy (ln(E)).

  • Perform a linear fit to the data points. The slope of the line is the penetration depth (Dp), and the x-intercept is the critical energy (Ec).

Mechanical Properties Testing

Objective: To evaluate the mechanical performance of the cured resin.

Apparatus:

  • SLA 3D printer.

  • Universal Testing Machine (UTM) with appropriate grips and load cells.

  • Izod impact tester.

  • Shore durometer.

Protocol:

  • Using the SLA printer, fabricate test specimens according to the relevant ASTM standards (e.g., ASTM D638 for tensile properties, ASTM D790 for flexural properties, ASTM D256 for Izod impact strength).

  • Post-process the printed specimens according to a standardized procedure, including washing with a solvent to remove uncured resin and post-curing with UV light and/or heat to ensure complete polymerization.

  • Condition the specimens at a standard temperature and humidity for at least 24 hours before testing.

  • Perform the mechanical tests on the UTM, Izod tester, and durometer according to the procedures outlined in the respective ASTM standards.

  • Record and analyze the data to determine tensile strength, Young's modulus, elongation at break, flexural properties, impact strength, and hardness.

Volumetric Shrinkage Measurement

Objective: To quantify the volumetric shrinkage of the resin upon curing.

Apparatus:

  • Analytical balance.

  • Pycnometer or a dilatometer.

  • UV curing chamber.

Protocol (using pycnometry):

  • Measure the density of the liquid resin using a pycnometer at a controlled temperature.

  • Cure a known mass of the resin in a mold of known volume within a UV curing chamber until full polymerization is achieved.

  • After post-processing and conditioning, measure the density of the cured polymer.

  • Calculate the volumetric shrinkage (%) using the following formula: Shrinkage (%) = [(Density_cured - Density_liquid) / Density_cured] * 100

Visualizations

Experimental_Workflow Resin_Formulation Resin Formulation (CTFA, Prepolymer, PIs, etc.) Viscosity_Measurement Viscosity Measurement (Rheometer) Resin_Formulation->Viscosity_Measurement SLA_Printing SLA 3D Printing (Test Specimens) Resin_Formulation->SLA_Printing Working_Curve Working Curve Analysis (Cure Depth vs. Energy) Resin_Formulation->Working_Curve Shrinkage_Measurement Volumetric Shrinkage (Pycnometry) Resin_Formulation->Shrinkage_Measurement Data_Analysis Data Analysis & Characterization Viscosity_Measurement->Data_Analysis Post_Processing Post-Processing (Washing & Post-Curing) SLA_Printing->Post_Processing Working_Curve->Data_Analysis Mechanical_Testing Mechanical Property Testing (Tensile, Flexural, Impact) Post_Processing->Mechanical_Testing Mechanical_Testing->Data_Analysis Shrinkage_Measurement->Data_Analysis

Caption: Experimental workflow for resin characterization.

Low_Shrinkage_Mechanism Monomers Acrylate Monomers (Volume Vm) Polymerization Free Radical Polymerization Monomers->Polymerization Polymer_Network Cured Polymer Network (Volume Vp) Polymerization->Polymer_Network Shrinkage Volume Shrinkage (Vm > Vp) Polymer_Network->Shrinkage Reduced_Shrinkage Reduced Overall Shrinkage Shrinkage->Reduced_Shrinkage CTFA CTFA Monomer (Cyclic Ketal Ring) Ring_Opening Potential Ring-Opening Polymerization CTFA->Ring_Opening Volume_Expansion Volume Expansion Ring_Opening->Volume_Expansion Volume_Expansion->Reduced_Shrinkage

Caption: Proposed mechanism for low shrinkage with CTFA.

Conclusion

This compound shows promise as a valuable component in SLA resin formulations, particularly for applications demanding high optical clarity, toughness, and dimensional stability. The provided protocols offer a framework for the systematic evaluation of this monomer. Further research is warranted to fully characterize its performance and to explore its potential in advanced applications, including in the development of novel biomaterials for the medical and pharmaceutical industries, pending rigorous biocompatibility assessment.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Yellowing in 3D Printing Resins with (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (EDMA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address yellowing in 3D printing resins formulated with (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674) (EDMA).

Frequently Asked Questions (FAQs)

Q1: What is (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (EDMA) and why is it used in 3D printing resins?

A1: this compound, also known as cyclic trimethylolpropane (B17298) formal acrylate (CTFA), is a monofunctional acrylate monomer. It is characterized as a colorless or light-yellow transparent liquid.[1][2] In 3D printing, particularly in stereolithography (SLA) and Digital Light Processing (DLP), EDMA is used as a reactive diluent. It is often included in formulations to produce pure, transparent, and tough resins.[1][2] Notably, some formulations containing EDMA are designed for their non-yellowing properties, making them suitable for applications where long-term optical clarity is crucial.[3]

Q2: Is EDMA itself the cause of yellowing in my 3D printed parts?

A2: Based on available data, EDMA is not typically the primary cause of yellowing. In fact, it is often a component in resin formulations specifically designed to resist yellowing over time.[3] The yellowing of 3D printed parts is a complex issue that can arise from several other factors within the resin formulation and the printing/post-curing process.[2][4]

Q3: What are the common causes of yellowing in photopolymer resins?

A3: The primary causes of yellowing in photopolymer resins are:

  • UV Exposure: Prolonged exposure to UV light, even after curing, can degrade the polymer matrix and lead to discoloration.[2][4]

  • Oxidation: The reaction of the polymer with oxygen, often accelerated by heat and UV light, can form chromophores (color-producing compounds) that result in a yellow appearance.[2][4]

  • Photoinitiator Type and Concentration: The choice and amount of photoinitiator can significantly impact the initial color and long-term color stability of the printed part. Some photoinitiators and their byproducts are more prone to causing yellowing.[5]

  • Incomplete Curing: Insufficient curing can leave unreacted components in the resin, which are more susceptible to degradation and discoloration over time.[4]

  • Thermal Degradation: High temperatures during printing or post-curing can accelerate the chemical reactions that lead to yellowing.

  • Chemical Contamination: Exposure to certain chemicals, such as acids, alkalis, or organic solvents, can cause the resin to yellow.[2]

Troubleshooting Guide: Yellowing in EDMA-Based Resins

This guide provides a systematic approach to identifying and mitigating yellowing in your 3D printed parts.

Issue 1: Part appears yellow immediately after printing and post-curing.
Potential Cause Recommended Action Expected Outcome
Inappropriate Photoinitiator Switch to a non-yellowing photoinitiator such as a phosphine (B1218219) oxide-based initiator (e.g., TPO).Reduction in initial yellowness of the printed part.
Excessive Photoinitiator Concentration Systematically reduce the photoinitiator concentration in your resin formulation.Lower initial yellowness, though curing times may need to be adjusted.
Over-curing (time or intensity) Reduce the post-curing time or the intensity of the UV curing lamp.Less pronounced yellowing immediately after post-curing.
Incorrect Curing Wavelength Ensure the wavelength of your curing lamp is appropriate for your photoinitiator. Shorter wavelengths (e.g., 365-370 nm) may produce less yellowing than longer wavelengths (e.g., 395 nm).[3]Optimized curing with potentially reduced yellowing.
Issue 2: Part yellows over time after post-curing.
Potential Cause Recommended Action Expected Outcome
UV Degradation Store printed parts in a dark place, away from direct sunlight or other UV sources. Apply a UV-protective clear coat.[6]Slowed rate of yellowing over time.
Oxidation Incorporate antioxidants into your resin formulation.Improved resistance to oxidative degradation and associated yellowing.
Incomplete Curing Ensure the part is fully cured by optimizing the post-curing process.A more stable polymer network that is less prone to degradation and yellowing.
Heat Exposure Store printed parts in a cool environment.Reduced thermal degradation and a slower rate of yellowing.

Quantitative Data on Factors Influencing Yellowing

The following tables present illustrative data to demonstrate the expected trends in yellowing based on changes in formulation and process parameters. The Yellowness Index (YI) is a standard measure of yellowing, calculated according to ASTM E313.[7] A higher YI value indicates a greater degree of yellowing.

Table 1: Illustrative Effect of Photoinitiator Type and Concentration on Initial Yellowness Index (YI)

Photoinitiator TypeConcentration (wt%)Initial Yellowness Index (YI)
Benzophenone1.015.2
Benzophenone0.511.8
Camphorquinone (CQ)1.012.5
Camphorquinone (CQ)0.59.3
TPO1.05.1
TPO0.53.9

Note: This data is illustrative and demonstrates the general trend that phosphine oxide-based photoinitiators like TPO tend to produce less yellowing than other types, and that higher concentrations can lead to increased yellowness.[4]

Table 2: Illustrative Effect of Post-Curing Time on Yellowness Index (YI)

Post-Curing Time (minutes)Yellowness Index (YI) after 24 hoursYellowness Index (YI) after 100 hours UV exposure
56.518.3
158.220.1
3010.923.5
6014.328.7

Note: This illustrative data shows that longer post-curing times can sometimes lead to an initial increase in yellowness. However, insufficient curing can lead to faster degradation and yellowing upon subsequent UV exposure.[1][8]

Experimental Protocols

Protocol 1: Preparation of Test Specimens
  • Resin Formulation: Prepare a series of resin formulations containing this compound (EDMA) and other necessary components (e.g., oligomers, other monomers). Vary a single parameter for each series, such as the type or concentration of the photoinitiator.

  • 3D Printing: Print standardized test specimens (e.g., 20x20x2 mm squares) using a consistent set of printing parameters (layer height, exposure time, etc.) for all formulations.

  • Washing: Wash the printed specimens in a suitable solvent (e.g., isopropyl alcohol) for a standardized duration to remove any uncured resin.

  • Post-Curing: Post-cure the specimens using a UV curing chamber. For experiments varying post-curing time, ensure all other curing parameters (e.g., UV intensity, temperature) are kept constant.

Protocol 2: Measurement of Yellowness Index (YI)

This protocol is based on the principles of ASTM E313.[7]

  • Instrumentation: Use a spectrophotometer or colorimeter capable of measuring color coordinates in the CIE Lab* color space.

  • Calibration: Calibrate the instrument according to the manufacturer's instructions using a certified white reference standard.

  • Measurement:

    • Place the test specimen in the instrument's measurement port.

    • Measure the CIE tristimulus values (X, Y, Z) or the Lab* color coordinates.

    • Take measurements at multiple points on the specimen to ensure an average and representative reading.

  • Calculation of Yellowness Index: Calculate the Yellowness Index (YI) using the appropriate formula as specified in ASTM E313. For Illuminant C and 2° observer, a common formula is: YI = 100 * (1.28 * X - 1.06 * Z) / Y

  • Data Recording: Record the YI for each specimen. For time-dependent studies, repeat the measurement at specified intervals.

Visualizations

Yellowing_Troubleshooting_Workflow start Yellowing Observed in 3D Print issue_timing When is yellowing observed? start->issue_timing immediately Immediately after post-curing issue_timing->immediately Immediately over_time Develops over time issue_timing->over_time Over Time check_formulation_immediate Check Formulation: - Photoinitiator type/concentration - Base resin quality immediately->check_formulation_immediate check_process_immediate Check Process: - Post-curing time/intensity - Curing wavelength immediately->check_process_immediate check_environment_over_time Check Environment: - UV light exposure - Heat exposure over_time->check_environment_over_time check_stability_over_time Check Material Stability: - Incomplete curing - Need for stabilizers (UV absorbers, HALS) over_time->check_stability_over_time solution_immediate1 Optimize photoinitiator package check_formulation_immediate->solution_immediate1 solution_immediate2 Reduce post-curing energy check_process_immediate->solution_immediate2 solution_over_time1 Implement UV-protective storage/coating check_environment_over_time->solution_over_time1 solution_over_time2 Add stabilizers to formulation check_stability_over_time->solution_over_time2 Chemical_Pathway_Yellowing cluster_initiators Initiating Factors cluster_process Degradation Process UV_Light UV Light Radical_Formation Free Radical Formation UV_Light->Radical_Formation Heat Heat Heat->Radical_Formation Oxygen Oxygen Oxidation_Chain_Reaction Oxidation Chain Reaction Oxygen->Oxidation_Chain_Reaction Polymer_Matrix Polymer Matrix (Acrylate Resin) Polymer_Matrix->Radical_Formation Radical_Formation->Oxidation_Chain_Reaction Chromophore_Formation Chromophore Formation (e.g., conjugated carbonyls) Oxidation_Chain_Reaction->Chromophore_Formation Yellowing Yellowing Chromophore_Formation->Yellowing Causes

References

Technical Support Center: Optimizing Curing Speed of (5-Ethyl-1,3-dioxan-5-yl)methyl Acrylate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the curing speed of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674) (EDMA) formulations.

Troubleshooting Guide

This guide addresses common issues encountered during the photopolymerization of EDMA-based formulations.

Issue Potential Cause Recommended Solution
Slow or Incomplete Curing Inadequate Light Exposure: The UV light intensity is too low, or the exposure time is too short.Increase the UV light intensity or the exposure time. Ensure the entire sample is evenly illuminated. Higher UV intensity generally leads to a higher curing rate and degree of conversion.[1][2][3][4][5]
Incorrect Wavelength: The output spectrum of the UV lamp does not sufficiently overlap with the absorption spectrum of the photoinitiator.Match the emission spectrum of your UV source to the absorption spectrum of your chosen photoinitiator.[6][7]
Low Photoinitiator Concentration: The concentration of the photoinitiator is insufficient to generate an adequate number of free radicals.Increase the photoinitiator concentration in increments. Note that excessively high concentrations can sometimes be detrimental to the final polymer properties.[3][8]
Oxygen Inhibition: Atmospheric oxygen can quench free radicals at the surface of the resin, leading to a tacky or uncured layer, especially in thin films.[7]Cure the formulation in an inert atmosphere (e.g., nitrogen). Alternatively, use a higher photoinitiator concentration at the surface or employ a photoinitiator less susceptible to oxygen inhibition.
Low Temperature: The ambient temperature is too low, slowing down the polymerization reaction.Increase the ambient temperature. Higher temperatures generally lead to a higher reaction rate.[3][9]
Presence of Inhibitors: EDMA is often supplied with an inhibitor (e.g., MEHQ) to prevent premature polymerization.[10][11][12]While typically not removed, its effect can be overcome by ensuring optimal photoinitiator and light conditions. If formulating with other components, ensure they do not contain inhibitors.
Sticky or Tacky Surface Oxygen Inhibition: This is the most common cause of surface tackiness.As mentioned above, cure in an inert atmosphere. Using a barrier coating (e.g., a transparent film) to block oxygen can also be effective.
Incomplete Curing: The curing process may not have proceeded to completion.Increase the UV dose (intensity x time) to ensure full conversion of the monomer.
Inconsistent Curing Through Sample Thickness Limited UV Penetration: The UV light may not be reaching the bottom of a thick or opaque sample.[13]Use a more powerful UV source or a photoinitiator that is activated by a longer wavelength with better penetration. For very thick samples, consider curing in layers.
High Photoinitiator Concentration: Excessive photoinitiator can lead to a "surface cure" phenomenon where the top layer cures so rapidly it blocks light from reaching the layers below.Optimize the photoinitiator concentration. A lower concentration might allow for more uniform curing.
Yellowing of the Cured Polymer Photoinitiator Type: Some photoinitiators can cause yellowing upon exposure to UV light.Select a non-yellowing photoinitiator. Consult the technical data sheets for information on color stability.
Excessive UV Exposure: Over-exposure to UV radiation can sometimes lead to degradation and yellowing of the polymer.Optimize the UV dose to the minimum required for complete curing.

Frequently Asked Questions (FAQs)

Q1: What is (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (EDMA)?

A1: this compound, also known as EDMA or Trimethylolpropane formal acrylate, is a monofunctional acrylate monomer.[10][12] It is a colorless to light yellow liquid commonly used in UV-curable formulations, such as coatings for optical fibers and as a reactive diluent in 3D printing resins.[10][12][14][15][16]

Q2: How can I increase the curing speed of my EDMA formulation?

A2: To increase the curing speed, you can:

  • Increase UV Light Intensity: Higher intensity leads to a faster generation of free radicals.[1][2][3]

  • Optimize Photoinitiator Concentration: Ensure you are using an appropriate concentration of a suitable photoinitiator.[17][18]

  • Select a More Efficient Photoinitiator: Different photoinitiators have varying efficiencies.[17][19][20][21]

  • Increase the Temperature: A higher temperature can accelerate the polymerization rate.[3][9]

Q3: What type of photoinitiator should I use with EDMA?

A3: EDMA is an acrylate monomer and will undergo free-radical polymerization. Therefore, a free-radical photoinitiator is required.[19] These are broadly classified into Type I (photo-cleavage) and Type II (hydrogen abstraction) initiators.[20] The choice of a specific photoinitiator will depend on the UV light source available and the other components in the formulation. One patent for a formulation containing EDMA mentions the use of both a free-radical and a cationic photoinitiator for a hybrid system.[15]

Q4: How does the concentration of the photoinitiator affect the curing speed?

A4: Generally, increasing the photoinitiator concentration leads to a faster curing rate because more free radicals are generated upon UV exposure.[3][8] However, there is an optimal concentration beyond which the curing speed may not increase significantly and could even be detrimental to the final properties of the polymer, such as causing brittleness or yellowing.

Q5: What is the role of oxygen in the curing process?

A5: Oxygen is a known inhibitor of free-radical polymerization.[7] It can react with the initiating and propagating radicals to form unreactive peroxy radicals, thereby slowing down or preventing the polymerization reaction, especially at the surface exposed to air. This results in a tacky or uncured surface.

Q6: How can I measure the curing speed and the degree of conversion?

A6: The curing kinetics can be monitored in real-time using techniques such as:

  • Real-Time FTIR Spectroscopy: This method tracks the disappearance of the acrylate double bond peak (around 1636 cm⁻¹) to determine the degree of conversion over time.[9][22]

  • Photo-Rheometry: This technique measures the change in viscoelastic properties (storage and loss moduli) of the formulation during UV exposure. The gel point can be determined from the crossover of the storage (G') and loss (G'') moduli.[13][23][24]

Quantitative Data Summary

The following tables summarize the general effects of key parameters on the curing of acrylate-based formulations. These should be used as a guideline for optimizing your EDMA formulations.

Table 1: Effect of UV Light Intensity on Curing Parameters

UV Light IntensityCuring SpeedDegree of Conversion
LowSlowerLower
HighFaster[1][3]Higher[1][2]

Table 2: Effect of Photoinitiator Concentration on Curing Parameters

Photoinitiator ConcentrationCuring SpeedPotential Issues
LowSlowerIncomplete curing
OptimalFast-
HighMay plateau or decreaseReduced depth of cure, yellowing, brittleness

Experimental Protocols

1. Measuring Degree of Conversion using Real-Time FTIR Spectroscopy

  • Objective: To quantify the extent of polymerization by monitoring the consumption of acrylate double bonds.

  • Methodology:

    • Prepare your EDMA formulation with the desired photoinitiator concentration.

    • Place a small drop of the liquid formulation between two transparent salt plates (e.g., KBr) or on an ATR crystal.[9]

    • Place the sample holder in the FTIR spectrometer.

    • Position a UV light source to irradiate the sample within the spectrometer.

    • Record a baseline FTIR spectrum before UV exposure.

    • Turn on the UV light source and immediately begin collecting spectra at regular time intervals (e.g., every second).[22]

    • The degree of conversion is calculated by monitoring the decrease in the peak area or height of the acrylate C=C double bond, typically around 1636 cm⁻¹. An internal reference peak that does not change during the reaction, such as the carbonyl C=O peak at approximately 1720 cm⁻¹, is often used for normalization.[22]

2. Monitoring Curing Profile using Photo-Rheometry

  • Objective: To determine the gel time and monitor the development of mechanical properties during curing.

  • Methodology:

    • Place the liquid EDMA formulation onto the lower plate of a rheometer equipped with a UV curing accessory.

    • Lower the upper plate to the desired gap setting.

    • Equilibrate the sample at the desired temperature.

    • Begin an oscillatory time sweep measurement to record the initial storage modulus (G') and loss modulus (G'').

    • After a short baseline period, open the shutter to expose the sample to UV light of a specific intensity.[23]

    • Continue monitoring G' and G'' as the sample cures. The point where G' equals G'' is often taken as the gel time, indicating the transition from a liquid to a solid-like state.[23]

Visualizations

G cluster_initiation Photoinitiation cluster_propagation Propagation cluster_termination Termination PI Photoinitiator PI_star Excited State PI* PI->PI_star UV Light (hν) Radicals Free Radicals (R.) PI_star->Radicals Monomer EDMA Monomer Radicals->Monomer Initiation Growing_Chain Growing Polymer Chain (P-R.) Monomer->Growing_Chain Addition Growing_Chain->Growing_Chain Propagation Dead_Polymer Cured Polymer Growing_Chain->Dead_Polymer Combination or Disproportionation G Start Start Problem Slow or Incomplete Curing? Start->Problem Check_Light Increase UV Intensity/Time Problem->Check_Light Yes Resolved Curing Optimized Problem->Resolved No Check_PI Optimize Photoinitiator Concentration Check_Light->Check_PI Check_Temp Increase Temperature Check_PI->Check_Temp Check_O2 Cure in Inert Atmosphere Check_Temp->Check_O2 Check_O2->Resolved

References

Technical Support Center: Reducing Polymerization Shrinkage in Polymers Made with (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to polymerization shrinkage when using (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674), also known as Cyclotrimethylolpropane formal acrylate (CTFA).

Troubleshooting Guides

This section addresses specific issues users may encounter during their experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Excessive Volumetric Shrinkage

  • Question: My cured polymer exhibits significant warping, cracking, or delamination. What are the primary causes and how can I mitigate this?

  • Answer: These are classic signs of high internal stress due to polymerization shrinkage. During polymerization, the intermolecular distance between monomer units decreases as they form covalent bonds, leading to a reduction in the overall volume. For acrylate-based resins, this volumetric contraction can range from 2% to 14%.[1] When the polymer is constrained (e.g., in a mold or bonded to a substrate), this shrinkage induces stress that can lead to mechanical failure.

    (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate is recognized as a monomer that offers minimal shrinkage, which is advantageous for applications requiring high dimensional stability.[1] However, formulation and process parameters can significantly influence the final shrinkage.

    Solutions:

    • Optimize Initiator Concentration: An excessively high initiator concentration can lead to a rapid polymerization rate, increasing the likelihood of high shrinkage stress.

    • Modify Curing Profile: Employing a "soft-start" or ramped curing method, where the initial light intensity is low and gradually increased, can delay the gel point and allow for stress relaxation.[1]

    • Incorporate Fillers: The addition of inorganic fillers reduces the volume fraction of the polymerizable resin, thereby decreasing overall shrinkage.[2]

    • Utilize Low-Shrinkage Monomers in Co-polymerization: While this compound itself is a low-shrinkage monomer, combining it with other monomers that have low volumetric shrinkage can further reduce the overall shrinkage of the final polymer.

Issue 2: Inconsistent Shrinkage Results

  • Question: I am observing significant variability in shrinkage between different batches of my polymer. What could be the cause?

  • Answer: Inconsistent shrinkage can stem from several factors related to both the formulation and the experimental setup.

    Solutions:

    • Ensure Homogeneous Mixing: Inhomogeneity in the resin mixture, particularly the distribution of the photoinitiator and any fillers, can lead to localized differences in polymerization rate and, consequently, shrinkage.

    • Control Curing Conditions: Variations in the intensity and duration of the UV light source, as well as the temperature and humidity of the curing environment, can affect the polymerization kinetics and the final shrinkage. It is crucial to maintain consistent curing parameters for all samples.

    • Monitor Monomer Purity: The presence of impurities or inhibitors in the monomer can affect the polymerization process. Ensure the monomer is of high purity and, if necessary, remove any inhibitors before use.

Frequently Asked Questions (FAQs)

  • Question 1: What is the typical volumetric shrinkage of polymers made with this compound?

  • Answer: While specific quantitative data for the homopolymer of this compound is not extensively published in comparative studies, it is marketed as a monomer that offers "minimal shrinkage". Acrylate monomers, in general, exhibit volumetric shrinkage in the range of 2-14%.[1] Given its chemical structure, which includes a cyclic acetal (B89532) group, it is expected to have lower shrinkage compared to simple monofunctional acrylates.

  • Question 2: How does the structure of this compound contribute to lower shrinkage?

  • Answer: The presence of the bulky, pre-formed cyclic 1,3-dioxane (B1201747) ring in the monomer's structure contributes to a lower concentration of polymerizable acrylate groups per unit volume compared to smaller, more linear acrylates. This means that for a given volume of monomer, there are fewer double bonds to be converted to single bonds during polymerization, which is the primary cause of shrinkage.

  • Question 3: Can I use this compound in combination with other monomers?

  • Answer: Yes, it is often used as a reactive diluent or a co-monomer in formulations for UV-curable coatings and 3D printing resins.[3][4] When formulating, it is important to consider the shrinkage properties of all components to achieve the desired overall performance.

  • Question 4: What methods can be used to accurately measure the polymerization shrinkage of my formulation?

  • Answer: Several methods are available to measure polymerization shrinkage, including:

    • Dilatometry: This method measures the volume change of the polymerizing sample directly.

    • Pycnometry: This technique involves measuring the density of the monomer and the resulting polymer. The volumetric shrinkage can be calculated from the change in density. Both wet (Archimedes' principle) and dry (gas pycnometry) methods can be used.[5]

    • Laser Beam Scanning: A non-contact method that can measure the dimensional change of a thin film of the polymerizing resin in real-time.

Data Presentation

Table 1: Comparison of Volumetric Shrinkage for Different Acrylate Monomers (Representative Values)

MonomerTypeVolumetric Shrinkage (%)
Methyl MethacrylateMonofunctional~21
2-Hydroxyethyl MethacrylateMonofunctional~14
Triethylene Glycol Dimethacrylate (TEGDMA)Difunctional~12.5
Bisphenol A Glycidyl Methacrylate (Bis-GMA)Difunctional~5.2
This compound Monofunctional (Cyclic) Low (Specific value not available, expected to be low)
Silorane-based monomersRing-opening< 1

Note: The values presented are approximate and can vary depending on the specific experimental conditions. The value for this compound is qualitative based on available information.

Experimental Protocols

Protocol 1: Measurement of Volumetric Shrinkage using the Archimedes' Principle (Wet Method)

This protocol is adapted from ISO 17304 for measuring the density of unpolymerized and polymerized resin-based composites.

Materials:

  • Analytical balance (readability of 0.01 mg)

  • Beaker

  • Distilled water

  • Fine wire (e.g., nylon filament)

  • UV curing unit

  • Specimen mold (e.g., 4 mm diameter, 2 mm height)

  • Uncured resin formulation containing this compound

Procedure:

  • Density of Uncured Resin: a. Accurately weigh an empty pycnometer. b. Fill the pycnometer with the uncured resin, ensuring no air bubbles are trapped. c. Weigh the filled pycnometer. d. Calculate the density of the uncured resin.

  • Specimen Preparation and Curing: a. Fill the specimen mold with the uncured resin, avoiding air bubbles. b. Cover the mold with a transparent matrix strip and a glass slide. c. Cure the specimen using the UV curing unit according to the manufacturer's instructions for the photoinitiator used. d. Remove the cured specimen from the mold.

  • Density of Cured Polymer: a. Weigh the cured specimen in air. b. Suspend the specimen from the fine wire attached to the balance and weigh it while fully immersed in distilled water. c. Calculate the density of the cured polymer using the formula: ρ_c = (m_air * ρ_water) / (m_air - m_water) where:

    • ρ_c = density of the cured polymer
    • m_air = mass of the specimen in air
    • ρ_water = density of distilled water at the measurement temperature
    • m_water = mass of the specimen in water

  • Calculate Volumetric Shrinkage: a. Calculate the volumetric shrinkage (S) using the formula: S (%) = [ (ρ_c - ρ_u) / ρ_c ] * 100 where:

    • ρ_u = density of the uncured resin

Visualizations

Shrinkage_Reduction_Workflow cluster_problem Problem Identification cluster_formulation Formulation Strategies cluster_process Process Optimization cluster_outcome Desired Outcome Problem High Polymerization Shrinkage (Warping, Cracking, Delamination) Monomer Incorporate this compound (Low Shrinkage Monomer) Problem->Monomer Address with Formulation Fillers Increase Filler Content (e.g., Silica, Glass) Problem->Fillers Address with Formulation Initiator Optimize Photoinitiator Concentration Problem->Initiator Address with Formulation Curing Modify Curing Profile (e.g., Soft-Start, Ramped Cure) Problem->Curing Address with Process Mixing Ensure Homogeneous Mixing Problem->Mixing Address with Process Outcome Reduced Shrinkage and Internal Stress Monomer->Outcome Fillers->Outcome Initiator->Outcome Curing->Outcome Mixing->Outcome

Caption: Workflow for reducing polymerization shrinkage.

Shrinkage_Cause_Effect cluster_cause Primary Cause of Shrinkage cluster_effect Consequences Cause Conversion of Van der Waals distances to Covalent Bonds Shrinkage Volumetric Shrinkage Cause->Shrinkage Stress Internal Stress Shrinkage->Stress Failure Mechanical Failure (Cracking, Warping) Stress->Failure

Caption: Cause and effect of polymerization shrinkage.

References

Technical Support Center: Enhancing Photopolymer Mechanical Properties with (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674) to improve the mechanical properties of photopolymers. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist you in your experiments.

Troubleshooting Guide

This section addresses common issues encountered during the formulation and curing of photopolymers containing (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate.

Issue Potential Cause Recommended Solution
Incomplete or Tacky Surface Cure Oxygen Inhibition: The free radical polymerization of acrylates is sensitive to oxygen, which can quench the radicals at the surface, leaving a sticky residue.- Cure in an inert atmosphere (e.g., nitrogen).- Increase the intensity of the UV light source.- Use a higher concentration of photoinitiator.- Employ a surface-curing additive or a wax-containing formulation to create a barrier against oxygen.
Insufficient UV Dosage: The energy from the UV source may not be adequate to fully cure the resin, especially with opaque or highly filled formulations.- Increase the exposure time.- Use a more powerful UV lamp.- Ensure the UV lamp's wavelength matches the absorption spectrum of the photoinitiator.
Brittle Cured Polymer High Crosslink Density: While this compound can enhance toughness, a high concentration in a formulation with other multi-functional monomers can lead to a very rigid and brittle network.- Systematically decrease the concentration of this compound and other multi-functional monomers.- Introduce a flexible oligomer or a monofunctional monomer into the formulation.
Incomplete Polymerization: Insufficient curing can result in a poorly formed network with suboptimal mechanical properties.- Optimize the curing parameters (exposure time, light intensity).- Consider post-curing the samples with heat or additional UV exposure.
Phase Separation or Hazy Appearance Component Incompatibility: this compound may have limited solubility with other oligomers or monomers in the formulation, leading to a cloudy appearance before or after curing.- Test the solubility of this compound with each individual component of the resin before mixing the full formulation.- Consider using a co-solvent, but be aware of its potential impact on mechanical properties and its need for removal.
Yellowing of the Cured Polymer Photoinitiator Degradation: Some photoinitiators can cause yellowing upon exposure to UV light.- Select a non-yellowing photoinitiator, such as a phosphine (B1218219) oxide-based initiator.- this compound is known to contribute to non-yellowing properties, so if yellowing persists, the photoinitiator is the likely cause.
Inconsistent Mechanical Properties Inhomogeneous Mixing: Poor dispersion of this compound or other components can lead to localized variations in the polymer network.- Ensure thorough mixing of the resin components, using a mechanical stirrer or vortex mixer.- Gently warm the components to reduce viscosity and improve mixing, but avoid temperatures that could initiate premature polymerization.
Variable Curing Conditions: Fluctuations in UV lamp intensity or exposure time will result in inconsistent crosslinking.- Regularly check the output of your UV curing system.- Maintain a consistent distance between the lamp and the sample for each cure.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a photopolymer formulation?

A1: this compound is a cyclic acetal (B89532) acrylate monomer used to improve the mechanical properties of photopolymers. It is known to enhance toughness and reduce yellowing in the cured polymer.[1][2] Its structure can contribute to a more durable and resilient polymer network.

Q2: What is a typical concentration range for this compound in a formulation?

A2: The optimal concentration will depend on the other components in your formulation and the desired final properties. Based on patent literature, concentrations can range from approximately 5% to 40% by weight.[1] It is recommended to perform a ladder study to determine the ideal concentration for your specific application.

Q3: Can this compound be used with any photoinitiator?

A3: this compound is compatible with most free-radical photoinitiators. For applications requiring high optical clarity and non-yellowing properties, phosphine oxide-based photoinitiators are a good choice.

Q4: Does the addition of this compound affect the cure speed?

A4: Cyclic acetal acrylates can exhibit high reactivity, potentially leading to faster polymerization rates.[3] However, the overall cure speed of the formulation will also depend on the photoinitiator concentration, the reactivity of other monomers and oligomers, and the curing conditions.

Q5: Are there any safety precautions I should take when handling this compound?

A5: Yes, as with all acrylate monomers, you should handle this compound with care in a well-ventilated area. Avoid skin and eye contact by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

Quantitative Data on Mechanical Properties

% (w/w) of this compoundTensile Strength (MPa)Elongation at Break (%)Young's Modulus (GPa)
0% (Control)e.g., 40.5 ± 2.1e.g., 5.2 ± 0.8e.g., 2.1 ± 0.2
5%
10%
15%
20%
25%

Experimental Protocols

Protocol 1: Formulation and UV Curing of Test Specimens

Objective: To prepare a series of photopolymer resins with varying concentrations of this compound and cure them into standardized test specimens for mechanical analysis.

Materials:

  • Base photopolymer resin (oligomers, other monomers, photoinitiator)

  • This compound

  • Amber glass vials

  • Vortex mixer or mechanical stirrer

  • Silicone molds for "dog-bone" shaped specimens (as per ASTM D638 Type V)

  • UV curing chamber with a controlled light source (e.g., 365 nm or 405 nm)

Procedure:

  • Formulation Preparation:

    • Prepare a stock solution of the base photopolymer resin.

    • Create a series of formulations by adding varying weight percentages of this compound to the base resin in amber glass vials.

    • Ensure the total weight of each formulation is consistent.

    • Thoroughly mix each formulation using a vortex mixer or mechanical stirrer until a homogeneous solution is achieved.

  • Casting and Curing:

    • Carefully pour the mixed resin into the "dog-bone" shaped silicone molds, avoiding the introduction of air bubbles.

    • Place the filled molds in the UV curing chamber.

    • Cure the samples using a standardized UV exposure time and intensity. Ensure these parameters are kept constant for all samples.

    • After the initial cure, carefully remove the specimens from the molds.

    • Perform a post-cure by exposing the samples to additional UV light or a mild heat treatment to ensure complete polymerization.

Protocol 2: Mechanical Testing of Cured Specimens (ASTM D638)

Objective: To measure the tensile properties of the cured photopolymer specimens.

Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Tensile grips

  • Extensometer (for accurate strain measurement)

  • Calipers for measuring specimen dimensions

Procedure:

  • Specimen Conditioning:

    • Condition the cured specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before testing.

  • Measurement of Dimensions:

    • Use calipers to accurately measure the width and thickness of the gauge section of each "dog-bone" specimen.

  • Tensile Testing:

    • Set up the UTM with the appropriate grips and load cell.

    • Securely clamp a specimen in the tensile grips, ensuring it is properly aligned.

    • Attach the extensometer to the gauge section of the specimen.

    • Set the test speed according to the ASTM D638 standard for rigid plastics (typically 5 mm/min).

    • Start the test and record the load and displacement data until the specimen fractures.

    • Repeat the test for a statistically significant number of specimens for each formulation (a minimum of 5 is recommended).

  • Data Analysis:

    • From the load-displacement data, calculate the tensile strength, elongation at break, and Young's modulus for each specimen.

    • Calculate the average and standard deviation for each set of formulations.

Visualizations

Troubleshooting_Workflow start Start: Cured Polymer Issue issue_sticky Is the surface sticky or tacky? start->issue_sticky issue_brittle Is the polymer excessively brittle? issue_sticky->issue_brittle No cause_oxygen Potential Cause: Oxygen Inhibition issue_sticky->cause_oxygen Yes issue_hazy Is the polymer hazy or cloudy? issue_brittle->issue_hazy No cause_crosslink Potential Cause: High Crosslink Density issue_brittle->cause_crosslink Yes cause_compat Potential Cause: Component Incompatibility issue_hazy->cause_compat Yes cause_uv Potential Cause: Insufficient UV Dose cause_oxygen->cause_uv solution_inert Solution: Cure in inert atmosphere or increase UV intensity. cause_oxygen->solution_inert cause_uv->solution_inert solution_flex Solution: Reduce multifunctional monomer content, add flexible oligomer. cause_crosslink->solution_flex solution_solubility Solution: Check component solubility before mixing. cause_compat->solution_solubility

Caption: Troubleshooting workflow for common photopolymer curing issues.

Experimental_Workflow cluster_prep Preparation cluster_testing Testing & Analysis formulation 1. Formulate Resins (Vary % of CTFA) casting 2. Cast 'Dog-Bone' Specimens formulation->casting curing 3. UV Cure & Post-Cure casting->curing conditioning 4. Condition Specimens (24h at 23°C, 50% RH) curing->conditioning testing 5. Tensile Test (ASTM D638) conditioning->testing analysis 6. Analyze Data (Stress, Strain, Modulus) testing->analysis

Caption: Experimental workflow for mechanical property testing.

References

Addressing incomplete curing issues in (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate resins.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674) (EDMA) Resins

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information for addressing incomplete curing issues encountered when working with (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (EDMA) resins.

Frequently Asked Questions (FAQs)

Q1: What is incomplete curing and how do I identify it?

Incomplete curing is a state where the photopolymerization reaction has not proceeded to completion, resulting in a partially cured or uncured resin. Common signs include a tacky or oily surface, low hardness, poor mechanical properties, and the presence of leachable, unreacted monomers.[1][2]

Q2: What are the most common causes of incomplete curing in EDMA and other acrylate resins?

Incomplete curing typically stems from one or more of the following factors:

  • Oxygen Inhibition: Atmospheric oxygen can react with and terminate the free radicals that are necessary for polymerization, especially at the surface.[3][4] This is a primary cause of surface tackiness.

  • Insufficient UV Exposure: The total energy dose (a combination of light intensity and exposure time) may be too low to achieve full conversion of the monomer.[5][6]

  • Incorrect Photoinitiator Concentration: The concentration of the photoinitiator is critical. Too little may not generate enough free radicals, while too much can block UV light from penetrating deeper into the resin, a phenomenon known as the "inner filter" effect.[7][8]

  • UV Light and Photoinitiator Mismatch: The spectral output of the UV lamp must overlap with the absorbance spectrum of the photoinitiator to ensure efficient radical generation.[7][9]

  • Contaminants or Inhibitors: The presence of moisture, solvents, or residual polymerization inhibitors (often added for storage stability) can interfere with the curing reaction.[2][10]

Q3: How does oxygen inhibition specifically affect the curing process?

Oxygen is a potent inhibitor of free-radical polymerization.[3] Growing polymer radical chains can react with molecular oxygen to form peroxyl radicals.[11] These peroxyl radicals are much less reactive towards the acrylate double bonds and effectively terminate the polymerization chain reaction.[3] This effect is most pronounced at the air-resin interface where oxygen is abundant, leading to a characteristic tacky surface layer.[1][3]

Q4: I have a tacky surface after curing. Is this always due to oxygen inhibition?

While oxygen inhibition is the most frequent cause of surface tackiness, other factors can contribute.[3][4] These include migration of low molecular weight components to the surface or an incompatible photoinitiator system. However, if the bulk of the resin beneath the surface is hard, oxygen inhibition is the most likely culprit.

Q5: How does the thickness of the resin sample affect curing?

UV light intensity attenuates as it passes through the resin. For thick samples, the light reaching the bottom may be insufficient to achieve a complete cure, especially if the photoinitiator concentration is too high and blocks light penetration.[7][12] This can result in a material that is cured on top but soft or liquid underneath.

Troubleshooting Guide

Problem: The surface of my cured EDMA resin is tacky and oily.

This is the most common issue reported and is almost always linked to oxygen inhibition.[1][3]

Potential Cause Recommended Solution
Oxygen Inhibition Inert Atmosphere: Cure the resin in an oxygen-free environment, such as a nitrogen (N₂) or argon (Ar) glovebox. This is the most effective method.[13][14]
Barrier Coating: Apply a barrier layer that is impermeable to oxygen, such as a PVA (polyvinyl alcohol) film or even a simple glass slide, directly onto the resin surface before curing.
Increase UV Intensity/Dose: A higher light intensity can generate free radicals at a faster rate than oxygen can quench them, helping to overcome inhibition.[7][15]
Amine Synergists: Incorporate a tertiary amine co-initiator into the formulation. Amines can act as oxygen scavengers, reducing the impact of inhibition.[8][16]

Problem: The bulk of my resin is soft, gelatinous, or remains liquid after curing.

This indicates a more fundamental issue with the polymerization process throughout the material.

Potential Cause Recommended Solution
Insufficient UV Energy Increase Exposure Time: Ensure the resin is exposed to the UV source for a sufficient duration. Refer to the data table below for starting points.[6]
Increase Light Intensity: A higher intensity lamp provides more energy per unit time, leading to a faster and more complete cure.[5] Check that your lamp is functioning correctly and within its expected lifespan.
Reduce Distance to Lamp: Decrease the distance between the UV source and the resin sample to increase the incident light intensity.
Incorrect Photoinitiator Check Concentration: The optimal concentration is often between 0.5-3.0 wt%.[8][17] Too high a concentration can block light, while too low a concentration generates insufficient radicals.[7]
Verify Spectral Match: Ensure your photoinitiator's absorption spectrum matches your UV lamp's output wavelength (e.g., 365 nm, 395 nm).[9] Common Type I photoinitiators for acrylates include TPO and Irgacure series compounds.[17][18]
High Resin Thickness Cure in Thinner Layers: If working with thick samples, cure the resin in successive thin layers (e.g., 1-2 mm at a time) to ensure complete through-cure.
Use a Photobleaching Initiator: Photoinitiators like BAPO (Irgacure 819) become more transparent as they are consumed, allowing light to penetrate deeper into the sample over time.[7]

Data Presentation

The following table provides recommended starting parameters for UV curing of EDMA-based resins. These are general guidelines and may require optimization for your specific formulation and equipment.

Table 1: Recommended Starting Parameters for EDMA Resin Curing

ParameterRecommended RangeNotes
Photoinitiator Conc. (Type I, e.g., TPO) 0.5 - 3.0 wt%Start at 1.0 wt% and optimize. Higher concentrations may be needed for pigmented systems but can inhibit through-cure.[7][8]
UV Light Wavelength 365 - 405 nmMust match the absorbance peak of the selected photoinitiator.[9]
UV Light Intensity 20 - 100 mW/cm²Higher intensity generally leads to a faster cure and can help overcome oxygen inhibition.[5][7]
Exposure Time 5 - 120 secondsHighly dependent on light intensity, sample thickness, and photoinitiator concentration.[6][9]
Curing Environment Nitrogen (N₂) AtmosphereRecommended for eliminating surface tackiness.[13]

Experimental Protocols

Protocol 1: Assessing Degree of Cure via FTIR Spectroscopy

This protocol allows for the quantitative measurement of the degree of conversion (DC) by monitoring the disappearance of the acrylate C=C double bond.

Methodology:

  • Sample Preparation: Prepare a stock solution of your EDMA resin formulation (including photoinitiator).

  • Acquire Uncured Spectrum: Place a small drop of the uncured liquid resin onto the crystal of an Attenuated Total Reflectance (ATR) FTIR spectrometer. Record the spectrum.

  • Identify Peaks: Identify the characteristic absorbance peak for the acrylate C=C double bond, typically found around 1635 cm⁻¹ and 810 cm⁻¹.[14][19] Also, identify an internal standard peak that does not change during polymerization, such as the carbonyl C=O peak around 1720 cm⁻¹.

  • Cure Sample: Place a fresh, standardized sample of the resin under your UV curing setup and expose it for the desired time and intensity.

  • Acquire Cured Spectrum: Immediately after curing, place the solid polymer onto the ATR crystal and record its spectrum.

  • Calculate Degree of Conversion (DC): Use the following formula to calculate the percentage of reacted acrylate groups:

    DC (%) = [ 1 - ( (Peak Area of C=C)cured / (Peak Area of C=O)cured ) / ( (Peak Area of C=C)uncured / (Peak Area of C=O)uncured ) ] x 100

    This ratiometric method corrects for variations in sample thickness and contact with the ATR crystal.[20][21] A well-cured sample should have a DC > 90%.[22]

Visualizations

The following diagrams illustrate key workflows and concepts for troubleshooting EDMA resin curing.

TroubleshootingWorkflow start Incomplete Curing Observed q1 What is the primary symptom? start->q1 sub1 Tacky / Oily Surface (Bulk is hard) q1->sub1  Surface Issue sub2 Soft / Liquid Bulk (Entire sample is soft) q1->sub2 Bulk Issue   cause1 Likely Cause: Oxygen Inhibition sub1->cause1 cause2 Likely Cause: Insufficient UV Energy or Formulation Issue sub2->cause2 sol1 Solution: 1. Cure in Inert (N2) Atmosphere 2. Use Barrier Film (e.g., glass slide) 3. Increase UV Intensity cause1->sol1 sol2 Solution: 1. Increase Exposure Time / Intensity 2. Check Photoinitiator (Conc. & Type) 3. Reduce Sample Thickness cause2->sol2

Caption: Troubleshooting workflow for incomplete resin curing.

PolymerizationPathway cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination PI Photoinitiator (PI) R Free Radicals (R•) PI->R UV Light (hν) M EDMA Monomer (M) R->M RM Growing Chain (RM•) M->RM + R• RM->RM + M P Cured Polymer RM->P Chain Combination RM->P O2 Oxygen (O₂) RM->O2 Inhibition Pathway ROO Peroxyl Radical (ROO•) (Inactive) O2->ROO + RM• (Inhibition)

Caption: Simplified free-radical photopolymerization pathway.

References

Enhancing the thermal stability of polymers derived from (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the thermal stability of polymers derived from (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674) (EDMA).

Frequently Asked Questions (FAQs)

Q1: What is (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (EDMA) and what are its primary applications?

A1: this compound is a specialty monomer used in the synthesis of polymers for various applications. It is a colorless to light yellow transparent liquid.[1][2][3][4] It is often used in the formulation of UV-curable coatings, particularly for optical fibers, and in resins for 3D printing.[1][2][4] Its chemical structure features a cyclic acetal (B89532) group, which can influence the properties of the resulting polymer.

Q2: What are the typical thermal properties of poly(EDMA)?

Q3: How can I enhance the thermal stability of my poly(EDMA) samples?

A3: Several strategies can be employed to enhance the thermal stability of polyacrylates:

  • Copolymerization: Introducing a more thermally stable co-monomer can improve the overall stability of the polymer.

  • Use of Thermal Stabilizers: The addition of small amounts of thermal stabilizers, such as certain di-tertiary-alkyl disulfides, can significantly improve the thermal stability of acrylate polymers.[7]

  • Control of Polymer Structure: Minimizing weak links in the polymer backbone, which can act as initiation sites for thermal degradation, is crucial.[8]

  • Post-polymerization Modification: Chemical modification of the polymer after synthesis can sometimes enhance its thermal properties.

Troubleshooting Guides

This section addresses specific issues users might encounter during their experiments in a question-and-answer format.

Issue 1: Premature Polymerization or Gelation During Synthesis

  • Question: My EDMA monomer is polymerizing before I initiate the reaction, or the reaction mixture is gelling unexpectedly. What could be the cause?

  • Answer: Premature polymerization is often due to the absence or removal of inhibitors. Commercial acrylate monomers are typically supplied with inhibitors like hydroquinone (B1673460) (HQ) or its monomethyl ether (MEHQ) to prevent spontaneous polymerization.[9] If the inhibitor has been removed for purification, the monomer becomes highly reactive.[9] Exposure to heat, light (especially UV), or contaminants that can generate free radicals can also initiate polymerization. Ensure the monomer is stored in a cool, dark place and that all reaction glassware is scrupulously clean.

Issue 2: Low Thermal Stability Observed in TGA Analysis

  • Question: My poly(EDMA) sample shows a lower decomposition temperature than expected in Thermogravimetric Analysis (TGA). What are the possible reasons?

  • Answer: Several factors can contribute to lower-than-expected thermal stability:

    • Residual Monomer or Solvent: The presence of unreacted monomer or residual solvent can lead to weight loss at lower temperatures. Ensure your polymer is thoroughly purified and dried before analysis.

    • Low Molecular Weight: Polymers with lower molecular weights tend to have lower thermal stability. Consider adjusting your polymerization conditions to target a higher molecular weight.

    • Weak Links in the Polymer Backbone: Structural defects in the polymer chains can act as initiation sites for thermal degradation.[8]

    • Experimental Conditions in TGA: The heating rate and atmosphere used in the TGA experiment can affect the observed decomposition temperature.[10][11] Higher heating rates can shift the decomposition to higher temperatures.[11][12]

Issue 3: Inconsistent Results in Differential Scanning Calorimetry (DSC)

  • Question: I am getting inconsistent glass transition temperatures (Tg) for my poly(EDMA) samples in DSC analysis. Why is this happening?

  • Answer: Inconsistent Tg values can arise from several sources:

    • Thermal History: The thermal history of the polymer sample significantly influences its Tg.[13] To obtain reproducible results, it is crucial to subject the samples to a controlled thermal history, for example, by heating them above their Tg, cooling them at a controlled rate, and then performing the measurement during a second heating scan.

    • Sample Preparation: Ensure that the samples are properly prepared and encapsulated in the DSC pans.[13] Poor thermal contact can lead to inaccurate measurements.

    • Heating Rate: The heating rate used in the DSC experiment can also affect the measured Tg. Using a consistent heating rate across all experiments is important for comparability.

Data Presentation

Table 1: General Strategies to Enhance Thermal Stability of Polyacrylates

StrategyDescriptionExpected OutcomeKey Considerations
Copolymerization Incorporating a co-monomer with higher thermal stability (e.g., styrene, methacrylates).Increased onset of decomposition temperature.Co-monomer selection, reactivity ratios, and final polymer properties.
Thermal Stabilizers Adding small amounts (0.001-1 wt%) of stabilizers like di-t-alkyl disulfides.[7]Delayed thermal degradation.[7]Stabilizer compatibility with the polymer and potential for color or odor generation.[7]
Chain Transfer Agents Using chain transfer agents during polymerization to control molecular weight and end-groups.Can improve stability by minimizing unsaturated end-groups which can be weak links.[8]Choice of chain transfer agent and its effect on polymerization kinetics and molecular weight.
Nanocomposites Incorporating nanoparticles (e.g., silica, clays) into the polymer matrix.Can enhance thermal stability by restricting chain mobility and acting as a barrier to volatile degradation products.Proper dispersion of nanoparticles is critical for effectiveness.

Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization of EDMA

  • Monomer Purification: If required, pass the EDMA monomer through a column of basic alumina (B75360) to remove the inhibitor.

  • Reaction Setup: Assemble a reaction flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a thermometer.

  • Solvent and Monomer Addition: Add the desired amount of a suitable solvent (e.g., toluene (B28343) or ethyl acetate) to the flask. Deoxygenate the solvent by bubbling with nitrogen for 30 minutes. Add the purified EDMA monomer to the flask.

  • Initiator Addition: In a separate flask, dissolve the free-radical initiator (e.g., azobisisobutyronitrile, AIBN) in a small amount of the solvent.

  • Polymerization: Heat the reaction mixture to the desired temperature (e.g., 70-80 °C for AIBN). Once the temperature is stable, add the initiator solution.

  • Reaction Monitoring: Maintain the reaction at the set temperature under a positive pressure of nitrogen. Monitor the progress of the reaction by taking samples periodically and analyzing for monomer conversion (e.g., by gravimetry or NMR).

  • Termination and Purification: After the desired reaction time, cool the mixture to room temperature and expose it to air to terminate the polymerization. Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol (B129727) or hexane).

  • Drying: Collect the precipitated polymer by filtration and dry it under vacuum at an elevated temperature (e.g., 60 °C) until a constant weight is achieved.

Protocol 2: Thermogravimetric Analysis (TGA)

  • Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.[10]

  • Sample Preparation: Place a small amount of the dried polymer sample (typically 5-10 mg) into a TGA pan.[10]

  • Experimental Parameters: Set the desired temperature program. A typical program involves heating the sample from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 or 20 °C/min).[12]

  • Atmosphere: Select the desired atmosphere for the analysis (e.g., inert nitrogen or oxidative air).[10]

  • Data Acquisition: Start the experiment and record the sample weight as a function of temperature.

  • Data Analysis: Analyze the resulting TGA curve to determine the onset of decomposition temperature (the temperature at which significant weight loss begins) and the residual weight at the final temperature.

Protocol 3: Differential Scanning Calorimetry (DSC)

  • Instrument Preparation: Calibrate the DSC instrument for temperature and heat flow.[13]

  • Sample Preparation: Accurately weigh a small amount of the polymer sample (typically 5-10 mg) into a DSC pan and seal it.[13]

  • Experimental Program:

    • First Heating Scan: Heat the sample from a low temperature (e.g., -50 °C) to a temperature well above the expected glass transition temperature (Tg) at a controlled rate (e.g., 10 °C/min). This step erases the previous thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to the starting temperature.

    • Second Heating Scan: Heat the sample again at the same controlled rate.

  • Data Analysis: Analyze the heat flow curve from the second heating scan to determine the glass transition temperature (Tg), which appears as a step change in the baseline.[13]

Mandatory Visualizations

Experimental_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Thermal Characterization cluster_analysis Data Analysis & Optimization Monomer_Purification Monomer Purification Polymerization Solution Polymerization Monomer_Purification->Polymerization Purified EDMA Purification Precipitation & Drying Polymerization->Purification Crude Polymer TGA TGA Analysis Purification->TGA Pure Poly(EDMA) DSC DSC Analysis Purification->DSC Pure Poly(EDMA) Data_Analysis Analyze Td and Tg TGA->Data_Analysis Decomposition Data DSC->Data_Analysis Glass Transition Data Optimization Optimize Synthesis/Formulation Data_Analysis->Optimization Thermal Properties Optimization->Polymerization Feedback Loop

Caption: Experimental workflow for synthesis and thermal analysis of poly(EDMA).

Troubleshooting_Logic Start Low Thermal Stability Observed Check_Purity Check for Residuals (Monomer, Solvent) Start->Check_Purity Check_MW Analyze Molecular Weight Check_Purity->Check_MW No Residuals Purify_Sample Action: Re-purify and Dry Sample Check_Purity->Purify_Sample Residuals Present Check_TGA_Params Review TGA Parameters (Heating Rate, Atmosphere) Check_MW->Check_TGA_Params Adequate MW Modify_Synthesis Action: Adjust Polymerization (Increase MW) Check_MW->Modify_Synthesis Low MW Standardize_TGA Action: Standardize TGA Protocol Check_TGA_Params->Standardize_TGA Inconsistent Parameters

Caption: Troubleshooting logic for low thermal stability in poly(EDMA).

References

Minimizing oxygen inhibition during UV curing of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674)

Topic: Minimizing Oxygen Inhibition During UV Curing

Welcome to the technical support center for (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address the common challenge of oxygen inhibition during the UV curing process.

Frequently Asked Questions (FAQs)

Q1: What is oxygen inhibition and why does it occur during the UV curing of this compound?

A1: Oxygen inhibition is a phenomenon that primarily affects free-radical photopolymerization, the curing mechanism for most acrylate-based monomers like this compound. The process begins when a photoinitiator absorbs UV light and generates highly reactive free radicals.[1] These radicals are intended to react with acrylate double bonds, initiating a chain reaction (polymerization) that solidifies the liquid resin. However, molecular oxygen from the surrounding air is also highly reactive with these free radicals. It scavenges the initial and propagating radicals to form stable peroxy radicals.[1][2] These peroxy radicals are not reactive enough to continue the polymerization chain, effectively terminating the reaction. This effect is most pronounced at the surface where oxygen is abundant, resulting in a tacky, under-cured, or liquid layer.[2][3][4]

PI Photoinitiator (PI) PI_star Excited PI* PI->PI_star UV Light Radical Free Radical (R•) PI_star->Radical Generates Polymer Growing Polymer (RM•) Radical->Polymer Propagation (Reacts with M) Peroxy Peroxy Radical (ROO•) (Unreactive) Radical->Peroxy Inhibition (Reacts with O2) Monomer Acrylate Monomer (M) Cured Cured Polymer Polymer->Cured ... Polymer->Peroxy Inhibition (Reacts with O2) O2 Oxygen (O2) Termination Inhibition/ Termination Peroxy->Termination

Caption: Mechanism of UV Curing and Oxygen Inhibition.

Q2: My cured surface is tacky. What are the primary causes?

A2: A tacky surface is the most common symptom of oxygen inhibition. The primary causes are:

  • High Oxygen Concentration: Curing in ambient air allows oxygen to diffuse into the resin surface, quenching the free radicals.[5]

  • Low UV Intensity: Insufficient UV light intensity fails to generate free radicals fast enough to overcome the inhibiting effect of oxygen.[6] The polymerization reaction is slower, giving oxygen more time to interfere.[4]

  • Incorrect UV Wavelength: The UV source may lack the shorter wavelengths that are absorbed more strongly at the surface and are effective for surface cure.[1][6] LED lamps, which often have a narrow, longer wavelength output (e.g., 395 nm), can be more susceptible to this issue than broad-spectrum mercury lamps.[1]

  • Insufficient Photoinitiator: A low concentration of photoinitiator may not generate enough free radicals to consume the dissolved oxygen and still propagate polymerization effectively.[7]

Q3: How can I eliminate surface tackiness without changing my formulation?

A3: Several process-based strategies can effectively minimize oxygen inhibition:

  • Inert Atmosphere: Displacing oxygen from the curing zone is highly effective. This is typically done by flooding the area with an inert gas like nitrogen, argon, or carbon dioxide.[1][4][6][8]

  • Increase UV Intensity/Dose: A higher UV intensity (irradiance) generates a higher concentration of free radicals, which helps to consume oxygen more rapidly and initiate polymerization.[4][5] This can be achieved by using a more powerful lamp or decreasing the distance between the lamp and the substrate.[1][4] Increasing the total exposure time also helps ensure a more complete cure.

  • Use a Physical Barrier: Applying a transparent barrier film or a layer of wax over the liquid resin before curing can physically block oxygen from coming into contact with the surface.[1][3][7] The UV light must be able to penetrate the barrier effectively.

Q4: What formulation additives can help mitigate oxygen inhibition?

A4: Incorporating specific additives, often called oxygen scavengers, into the formulation is a common chemical approach:

  • Amines: Tertiary amines are cost-effective additives that can react with peroxy radicals to regenerate active radicals. However, they can sometimes lead to yellowing of the final cured product.[1][7]

  • Thiols (Mercaptans): Thiols are highly effective hydrogen donors that combat oxygen inhibition.[1][5] They can also influence the physical properties of the cured polymer, such as increasing flexibility. A potential drawback is their characteristic sulfur odor.[1]

  • Ethers and Phosphines: Polyethers can help reduce oxygen inhibition, though they are generally less effective than amines or thiols.[1] Phosphines act as reducing agents that convert peroxy radicals back into propagating radicals.[9][10]

Q5: Does the choice of UV lamp (e.g., Mercury vs. LED) affect oxygen inhibition?

A5: Yes, the lamp choice is critical. Traditional broad-spectrum mercury arc lamps emit a range of wavelengths, including shorter UV-C (200-280 nm) and UV-B (280-315 nm) light. These shorter wavelengths are absorbed very near the surface of the coating, which is highly effective for achieving a rapid, tack-free surface cure.[1][6] In contrast, UV LED lamps are more energy-efficient and have longer lifespans, but they emit a narrow band of longer UV-A wavelengths (e.g., 365 nm, 395 nm).[1] These longer wavelengths penetrate deeper into the material but are less efficient at surface curing, often making oxygen inhibition more pronounced.[1][2]

Troubleshooting Guide

cluster_process Process Solutions cluster_formulation Formulation Solutions start Start: Experiment Complete check_tack Is surface tacky or under-cured? start->check_tack mod_process Modify Process? check_tack->mod_process Yes end_ok Cure Successful check_tack->end_ok No inc_intensity Increase UV Intensity or Exposure Time mod_process->inc_intensity Yes mod_formulation Modify Formulation? mod_process->mod_formulation No inc_intensity->check_tack Retry use_inert Use Inert Gas (N2, Ar, CO2) use_inert->check_tack Retry use_barrier Apply Barrier Film use_barrier->check_tack Retry add_scavenger Add Oxygen Scavenger (Amine, Thiol) mod_formulation->add_scavenger Yes end_fail Re-evaluate Problem mod_formulation->end_fail No add_scavenger->check_tack Retry inc_pi Increase Photoinitiator Conc. inc_pi->check_tack Retry change_monomer Increase Viscosity or Acrylate Functionality change_monomer->check_tack Retry

Caption: Troubleshooting workflow for UV curing issues.
ProblemPotential Cause(s)Suggested Solution(s)
Tacky or Uncured Surface 1. Oxygen Inhibition: Free radicals quenched by atmospheric oxygen.[1][4] 2. Low UV Intensity/Dose: Insufficient energy to overcome inhibition.[6] 3. Incorrect Wavelength: Lack of short wavelengths for surface cure, common with UV LEDs.[1][6]1. Exclude Oxygen: Cure under an inert gas (N₂, Ar, CO₂) or apply a physical barrier film.[1][6][7][8] 2. Increase UV Dose: Increase lamp intensity or exposure time. Reduce the distance from the lamp to the sample.[1][4] 3. Optimize Formulation: Add oxygen scavengers (amines, thiols). Increase photoinitiator concentration.[1][3][7]
Incomplete Bulk Curing 1. Insufficient UV Penetration: Light is blocked by pigments, fillers, or is absorbed too strongly at the surface. 2. Low UV Dose: Exposure time is too short or intensity is too low for the coating thickness.[6]1. Use Longer Wavelengths: Employ a UV source with longer wavelengths (UV-A) for better depth of cure.[1][6] 2. Increase Exposure Time: Allow more time for the UV light to penetrate and cure the entire depth of the material. 3. Optimize Photoinitiator: Ensure the photoinitiator's absorption spectrum matches the lamp's output for efficient light use.
Yellowing of Cured Polymer 1. Amine Additives: Certain amine-based oxygen scavengers can cause yellowing upon curing.[1][7] 2. Excessive UV Exposure: Over-curing can lead to degradation of the polymer or byproducts from the photoinitiator.[7]1. Select Non-Yellowing Additives: Test alternative amine synergists or use other scavengers like thiols or phosphines. 2. Optimize UV Dose: Reduce the UV intensity or exposure time to the minimum required for a complete cure.

Quantitative Data Summary

The following tables summarize key data on factors influencing cure performance.

Table 1: Representative Effect of Additives on Double Bond Conversion (DBC) in Air

This table illustrates the typical impact of various anti-inhibition additives on the extent of cure, as measured by Fourier-transform infrared spectroscopy (FTIR). Higher DBC indicates a more complete cure.

FormulationCuring ConditionDouble Bond Conversion (DBC %)
Base Formulation (Acrylate + 2% Photoinitiator)Laminated (No Oxygen)~80%[9]
Base FormulationIn Air (Oxygen Present)~30%[9]
Base + N-Vinyl Pyrrolidone (NVP)In Air~40%[9]
Base + Amine SynergistIn Air~45-55%
Base + Thiol AdditiveIn Air~60-70%[5]
Note: Values are representative based on trends reported in the literature. Actual results will vary with the specific formulation and curing conditions.

Table 2: Effect of Process Parameters on Surface Cure Speed with a 395 nm UV LED Lamp

This table shows how coating thickness and formulation functionality affect the cure speed required to achieve a tack-free surface.

Parameter VariedFormulation DetailsCure Speed for Tack-Free Surface
Coating Thickness 3-functional Urethane Acrylate
10 µm thickness3 passes @ 5 m/min[3]
30 µm thickness1 pass @ 15 m/min[3]
Acrylate Functionality 30 µm thickness, constant thiol concentration
Avg. Functionality: 2.761 pass @ 10 m/min[3]
Avg. Functionality: 6.01 pass @ 40 m/min[3]
Data adapted from a study on mitigating oxygen inhibition in UV LED cure.[3] Higher cure speed indicates greater reactivity and less inhibition.

Experimental Protocols

Protocol 1: General UV Curing of a this compound Formulation

This protocol outlines the basic workflow for preparing and curing a sample formulation.

prep 1. Formulation Prep - Weigh Monomer & PI - Mix thoroughly apply 2. Substrate Application - Apply uniform film (e.g., with barcoater) prep->apply cure 3. UV Curing - Place under UV lamp - Expose for set time/intensity apply->cure assess 4. Assessment - Perform Tack Test - Measure DBC (FTIR) cure->assess

Caption: Standard experimental workflow for UV curing.

Methodology:

  • Formulation: In an amber vial to protect from ambient light, combine this compound with a photoinitiator (e.g., 2-Hydroxy-2-methyl-1-phenylpropan-1-one at 2-5 wt%). If using, add oxygen scavengers or other additives at this stage. Mix thoroughly until the photoinitiator is fully dissolved.

  • Application: On a suitable substrate (e.g., glass slide, metal panel), apply the liquid formulation to a controlled thickness using a barcoater or spin coater.

  • Curing: Place the coated substrate under a UV lamp (specify type: mercury or LED, wavelength, and intensity). Expose the sample for a predetermined time. If using an inert atmosphere, place the sample in a chamber and purge with the gas for several minutes before and during curing.

  • Assessment: Immediately after curing, assess the surface for tackiness (see Protocol 3). For quantitative analysis, measure the Double Bond Conversion (DBC) using FTIR (see Protocol 2).

Protocol 2: Measuring Double Bond Conversion (DBC) via FTIR Spectroscopy

This method quantifies the extent of polymerization by measuring the decrease in the acrylate C=C bond concentration.

Methodology:

  • Reference Spectrum: Record an FTIR spectrum of the uncured liquid formulation.

  • Cured Spectrum: Record an FTIR spectrum of the cured polymer film.

  • Analysis: The DBC is calculated by monitoring the decrease in the peak area of the acrylate double bond, typically around 810 cm⁻¹ or 1635 cm⁻¹. An internal standard peak that does not change during polymerization (e.g., a carbonyl C=O peak around 1725 cm⁻¹) is used for normalization.

  • Calculation: DBC (%) = [1 - ( (Acrylate Peak Area)cured / (Internal Standard Peak Area)cured ) / ( (Acrylate Peak Area)uncured / (Internal Standard Peak Area)uncured )] x 100

Protocol 3: Assessing Surface Cure via Tack Test

This is a simple, qualitative method to determine if a tack-free surface has been achieved.

Methodology:

  • Fingernail Test: Immediately after curing, gently draw a fingernail across the surface. A cured, tack-free surface will be hard and mar-resistant.[3] An under-cured surface will feel soft, sticky, or will show a visible scratch.

  • Cotton Ball Test: Lightly press a cotton ball onto the cured surface and lift it. If fibers adhere to the surface, it is considered tacky.

  • Solvent Rub Test: Using a cotton swab soaked in a solvent like acetone (B3395972) or methyl ethyl ketone (MEK), perform a set number of double rubs with consistent pressure. An under-cured surface will soften or dissolve quickly, while a well-cured surface will withstand more rubs.

References

Technical Support Center: Overcoming Brittleness in Photopolymers Containing (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming brittleness in photopolymer formulations containing (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674) (CTFA).

Troubleshooting Guide

This guide addresses common issues related to brittleness in a question-and-answer format, offering potential causes and actionable solutions.

Problem/Question Potential Causes Suggested Solutions
Why are my cured photopolymer samples brittle and fracturing easily? - High crosslink density.- Suboptimal concentration of CTFA.- Inadequate curing parameters.- Presence of stress-inducing components.- Incorporate Flexibilizers or Toughening Agents: Introduce oligomers or monomers that increase the polymer chain's flexibility. Urethane acrylates are a good option.- Optimize CTFA Concentration: Systematically vary the weight percentage of CTFA in your formulation. While CTFA is designed to enhance toughness, an incorrect concentration can lead to suboptimal results.- Adjust Curing Parameters: Over-curing can lead to increased brittleness.[1][2][3] Reduce the UV exposure time or intensity. Conversely, under-curing can also be a problem, so finding the optimal curing window is crucial.[1]
My samples appear to have good initial properties but become brittle over time. What could be the cause? - Post-curing effects.- Environmental factors (e.g., temperature, humidity).- Material degradation.- Control Post-Curing: After the initial UV curing, a thermal post-curing step can help to relieve internal stresses and improve toughness. Experiment with different post-curing temperatures and durations.- Environmental Conditioning: Store cured samples in a controlled environment to minimize the effects of temperature and humidity fluctuations.- Incorporate Stabilizers: Add light and thermal stabilizers to your formulation to prevent degradation of the polymer network over time.
Upon adding a co-monomer to my CTFA formulation, the brittleness increased. Why? - Co-monomer incompatibility.- Increased crosslink density from the co-monomer.- Evaluate Co-monomer Structure: Select co-monomers that are known to improve flexibility, such as long-chain acrylates or those with flexible linkages.- Adjust Monomer Ratios: Systematically vary the ratio of CTFA to the co-monomer to find a balance that provides the desired mechanical properties.
How can I quantitatively assess the reduction in brittleness of my photopolymer? - Lack of appropriate mechanical testing.- Perform Tensile Testing: Measure the tensile strength, Young's modulus, and elongation at break according to ASTM D638. A decrease in Young's modulus and an increase in elongation at break indicate a reduction in brittleness.- Conduct Impact Testing: Use methods like Izod or Charpy impact testing (ASTM D256) to quantify the material's toughness and resistance to fracture under sudden impact.

Frequently Asked Questions (FAQs)

What is (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (CTFA) and why is it used in photopolymers?

This compound, also known as cyclic trimethylolpropane (B17298) formal acrylate (CTFA), is a monofunctional acrylate monomer. It is incorporated into photopolymer formulations to improve toughness and reduce brittleness in the cured material. Its cyclic acetal (B89532) structure is believed to contribute to these properties. It has been used in formulations for tough resins for 3D printing and UV-curable coatings for optical fibers.

What are the general strategies for toughening acrylate-based photopolymers?

Strategies to reduce brittleness in acrylate photopolymers include:

  • Incorporating toughening agents: These can be rubber particles or core-shell polymers that absorb and dissipate energy from an impact.

  • Adding flexibilizers: These are typically low molecular weight, non-reactive or mono-functional molecules that increase the free volume in the polymer network, allowing for more chain mobility.

  • Using flexible oligomers: Urethane acrylates and polyester (B1180765) acrylates with long, flexible chains can be incorporated into the formulation to reduce the overall crosslink density and increase flexibility.

  • Optimizing the monomer blend: Combining rigid monomers with more flexible ones can balance stiffness and toughness.

  • Controlling the curing process: Adjusting UV intensity, exposure time, and post-curing conditions can significantly impact the final mechanical properties of the photopolymer.[4]

How does the concentration of CTFA affect the mechanical properties of the photopolymer?

While specific data is limited, it is expected that increasing the concentration of CTFA, up to an optimal point, will lead to an increase in toughness and elongation at break, with a potential decrease in tensile strength and Young's modulus. The table below provides an illustrative example of this expected trend.

Data Presentation

Table 1: Illustrative Mechanical Properties of a Photopolymer Formulation with Varying CTFA Concentration

FormulationCTFA (wt%)Tensile Strength (MPa)Young's Modulus (GPa)Elongation at Break (%)
A0502.55
B10452.215
C20422.025
D30381.840
E40351.535

Note: The data in this table is illustrative and intended to show expected trends. Actual results will vary depending on the complete formulation and curing conditions.

Experimental Protocols

Protocol 1: Formulation of CTFA-Containing Photopolymer
  • Materials:

    • This compound (CTFA)

    • Base acrylate oligomer (e.g., Urethane diacrylate)

    • Reactive diluent (e.g., Isobornyl acrylate)

    • Photoinitiator (e.g., Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide - BAPO)

  • Procedure:

    • In a light-blocking container, combine the base oligomer and reactive diluent at the desired ratio.

    • Mechanically stir the mixture until homogeneous.

    • Add the desired weight percentage of CTFA to the mixture and continue stirring.

    • In a separate, light-blocking container, dissolve the photoinitiator in a small amount of the reactive diluent.

    • Add the photoinitiator solution to the monomer/oligomer blend and stir until fully dissolved and homogeneous.

    • Degas the final formulation in a vacuum chamber to remove any dissolved air bubbles.

Protocol 2: UV Curing of Photopolymer Samples
  • Equipment:

    • UV curing chamber with a controlled wavelength (e.g., 365 nm or 405 nm) and intensity.

    • Molds for creating standardized test specimens (e.g., dog-bone shape for tensile testing as per ASTM D638).

  • Procedure:

    • Carefully pour the formulated resin into the molds, avoiding the introduction of air bubbles.

    • Place the filled molds in the UV curing chamber.

    • Expose the samples to UV light for a predetermined time and at a specific intensity. These parameters should be systematically varied to determine the optimal curing conditions.

    • After the initial UV cure, carefully remove the samples from the molds.

    • Perform a post-curing step, which can be either additional UV exposure or thermal curing in an oven at a specific temperature and duration, to ensure complete polymerization and to relieve internal stresses.

Protocol 3: Tensile Testing of Cured Photopolymer
  • Standard: ASTM D638 - Standard Test Method for Tensile Properties of Plastics.

  • Equipment:

    • Universal Testing Machine (UTM) with appropriate grips and a load cell.

    • Extensometer for accurate strain measurement.

  • Procedure:

    • Condition the cured dog-bone specimens at a standard temperature and humidity for at least 24 hours before testing.

    • Measure the width and thickness of the gauge section of each specimen.

    • Mount the specimen in the grips of the UTM.

    • Attach the extensometer to the gauge section of the specimen.

    • Apply a tensile load at a constant crosshead speed until the specimen fractures.

    • Record the load and displacement data throughout the test.

    • From the stress-strain curve, determine the tensile strength, Young's modulus, and elongation at break.

Visualizations

experimental_workflow cluster_formulation Formulation cluster_curing Curing cluster_testing Mechanical Testing cluster_analysis Analysis formulation 1. Resin Formulation - Vary CTFA wt% - Add Flexibilizers uv_curing 2. UV Curing - Optimize Exposure Time - Optimize Intensity formulation->uv_curing post_curing 3. Post-Curing - Thermal Annealing uv_curing->post_curing tensile_testing 4. Tensile Testing (ASTM D638) post_curing->tensile_testing impact_testing 5. Impact Testing (ASTM D256) post_curing->impact_testing data_analysis 6. Data Analysis - Stress-Strain Curves - Toughness Calculation tensile_testing->data_analysis impact_testing->data_analysis

Caption: Experimental workflow for overcoming brittleness.

signaling_pathway cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions brittleness High Brittleness high_crosslink High Crosslink Density brittleness->high_crosslink over_curing Over-curing brittleness->over_curing bad_formulation Suboptimal Formulation brittleness->bad_formulation add_flexibilizer Add Flexibilizer/ Toughening Agent high_crosslink->add_flexibilizer optimize_curing Optimize Curing Parameters over_curing->optimize_curing adjust_formulation Adjust Monomer Ratios (e.g., CTFA conc.) bad_formulation->adjust_formulation reduced_brittleness Reduced Brittleness/ Improved Toughness add_flexibilizer->reduced_brittleness optimize_curing->reduced_brittleness adjust_formulation->reduced_brittleness

Caption: Logical relationship of brittleness issues and solutions.

References

Technical Support Center: Strategies to Improve Coating Adhesion with (5-Ethyl-1,3-dioxan-5-yl)methyl Acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with coatings formulated with (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674). The following sections offer strategies to diagnose and resolve common adhesion problems.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the application and curing of coatings containing (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate.

Issue 1: Poor Adhesion to Metal Substrates (e.g., Steel, Aluminum)

  • Question: My coating is peeling or flaking off a metal surface. What are the potential causes and how can I fix it?

  • Answer: Poor adhesion to metal substrates is a common issue that can often be traced back to inadequate surface preparation.[1][2] The metal surface must be meticulously cleaned to remove any contaminants such as oils, grease, or rust that can interfere with bonding.[1] Additionally, creating a surface profile through methods like abrasive blasting or chemical etching can provide a better anchor for the coating.[1][3] For enhanced chemical bonding, the use of a primer specifically designed for metal substrates is highly recommended.[4][5] Organofunctional silane (B1218182) coupling agents can also be effective as they form a molecular bridge between the metal and the acrylate coating.[6][7][8]

Issue 2: Delamination Between Coating Layers

  • Question: The topcoat of my multi-layer system is separating from the primer or underlying coat. Why is this happening?

  • Answer: Intercoat adhesion failure can occur if the first coat is fully cured before the next layer is applied, which can prevent proper bonding.[5] Contamination between layers, such as dust or moisture, can also act as a barrier to adhesion.[5] To resolve this, ensure that the surface of the underlying coat is clean and, if necessary, lightly abraded to create a more receptive surface for the subsequent layer. Also, be mindful of the recoating window specified by the coating manufacturer.

Issue 3: Coating Failure on Plastic or Polymer Substrates

  • Question: I'm observing poor adhesion of my coating to a plastic part. What strategies can I employ to improve this?

  • Answer: Many plastics have low surface energy, which makes it difficult for coatings to wet and adhere to the surface. Surface treatment methods such as corona discharge, plasma treatment, or flame treatment can increase the surface energy of the plastic and promote better adhesion. The use of a primer specifically formulated for the type of plastic being coated is also a highly effective strategy.[9]

Issue 4: Adhesion Loss After Exposure to Moisture or Chemicals

  • Question: The coating initially had good adhesion but failed after being exposed to a humid environment or chemical solvents. What is the cause?

  • Answer: This issue often points to a problem with the coating's crosslink density or its inherent resistance to the specific environmental stressor. Optimizing the curing process, including the UV dose and photoinitiator concentration, can lead to a more densely crosslinked and robust coating.[10][11] The incorporation of adhesion promoters, such as silane coupling agents, can also enhance the durability of the bond at the coating-substrate interface, making it more resistant to moisture and chemical attack.[7][12]

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in coatings?

A1: this compound is a monofunctional acrylate monomer used in the formulation of UV-curable coatings.[13][14][15][16] It is valued for its contribution to properties such as flexibility and toughness in the final cured coating.[13][14]

Q2: How does the curing process affect the adhesion of coatings containing this monomer?

A2: The curing process is critical for achieving optimal adhesion. For UV-curable coatings, factors such as the concentration of the photoinitiator, the intensity of the UV light, and the duration of exposure must be carefully controlled to ensure complete polymerization.[17][18] Incomplete curing can result in a soft coating with poor mechanical properties and weak adhesion.[1] Conversely, excessive shrinkage during curing, a characteristic of some acrylate systems, can build up internal stress and lead to adhesion failure.[19][20]

Q3: Can additives be used to improve the adhesion of my formulation?

A3: Yes, several types of additives can enhance adhesion. Adhesion promoters, such as silane coupling agents, are particularly effective.[6][8][21] These molecules create strong chemical links between the substrate and the coating.[7][20] Other additives, like wetting agents, can improve the coating's ability to spread evenly over the substrate, which is a prerequisite for good adhesion.[12]

Q4: What are the best practices for surface preparation before applying the coating?

A4: Proper surface preparation is arguably the most critical step for ensuring good adhesion.[1][2] At a minimum, all surfaces should be thoroughly cleaned to remove any dirt, oil, grease, and other contaminants.[1][22] For many substrates, a simple cleaning is not sufficient, and mechanical or chemical treatments are necessary to create a surface that the coating can effectively bond to.[23][24]

Q5: How can I test the adhesion of my coating?

A5: There are several standardized methods for evaluating coating adhesion. The most common are the cross-hatch test (ASTM D3359) and the pull-off test (ASTM D4541).[25][26] The cross-hatch test is a qualitative method that involves making a series of cuts through the coating, applying a pressure-sensitive tape, and then assessing the amount of coating removed.[25][27][28] The pull-off test is a quantitative method that measures the force required to pull a test dolly, which has been glued to the coating surface, away from the substrate.[25][26][29][30]

Data Summary

The following table provides typical quantitative data related to the strategies for improving coating adhesion. Note that optimal values are highly dependent on the specific formulation and substrate.

ParameterSubstrateRecommended Value/RangePurpose
Surface Roughness Metal25-75 µm (1-3 mils)To increase the surface area for mechanical interlocking.
Primer Thickness Various15-50 µm (0.6-2.0 mils)To provide a compatible and well-adhered base for the topcoat.
Silane Coupling Agent Glass, Metal0.5-2.0% by weight of resinTo create covalent bonds between the substrate and the coating.
UV Curing Dose Various500-2000 mJ/cm²To ensure complete polymerization and crosslinking of the acrylate resin.
Photoinitiator Conc. UV-Curable Resin1-5% by weight of resin[18]To initiate the polymerization reaction upon exposure to UV light.
Adhesion Strength Metal> 3.5 MPa (500 psi)A common minimum requirement for good adhesion in pull-off tests.

Experimental Protocols

1. Protocol for Cross-Hatch Adhesion Test (based on ASTM D3359)

  • Objective: To assess the adhesion of a coating to a substrate by applying and removing pressure-sensitive tape over cuts made in the coating.

  • Materials:

    • A sharp cutting tool (razor blade, scalpel, or cross-hatch cutter).[31][28]

    • A cutting guide.[31][28]

    • Pressure-sensitive tape with specified adhesion properties.

    • A soft brush.

    • An illuminated magnifier.

  • Procedure:

    • Select a representative area of the coated surface.

    • Make a series of parallel cuts through the coating down to the substrate. The number and spacing of the cuts depend on the coating thickness. For coatings up to 50 µm (2 mils), make 11 cuts spaced 1 mm apart.

    • Make a second series of cuts perpendicular to the first, creating a grid pattern.[27]

    • Gently brush the area to remove any loose flakes of coating.[32]

    • Apply a piece of the specified pressure-sensitive tape over the grid and smooth it down firmly.

    • Within 90 seconds of application, remove the tape by pulling it off rapidly at a 180-degree angle.[28]

    • Examine the grid area under magnification and classify the adhesion according to the ASTM D3359 scale (5B = no peeling, 0B = severe peeling).

2. Protocol for Surface Preparation of Aluminum Substrates

  • Objective: To prepare an aluminum surface for coating application to ensure optimal adhesion.

  • Materials:

  • Procedure:

    • Wipe the aluminum surface with a clean cloth dampened with isopropanol or acetone to remove any gross oils or grease.

    • Immerse the substrate in an alkaline degreasing solution according to the manufacturer's instructions (typically 5-10 minutes at 50-60°C).

    • Rinse the substrate thoroughly with deionized water.

    • Mechanically abrade the surface using an abrasive pad or sandpaper to create a uniform, matte finish. This removes the oxide layer and creates a surface profile.

    • Rinse again with deionized water to remove any abrasive residues.

    • Perform a final rinse with isopropanol and allow the substrate to dry completely in a dust-free environment.

    • Apply the coating as soon as possible after preparation to prevent re-oxidation of the surface.

Visualizations

Adhesion_Troubleshooting_Workflow start Adhesion Failure Observed substrate_check What is the substrate? start->substrate_check metal Metal substrate_check->metal Metal plastic Plastic substrate_check->plastic Plastic intercoat Between Layers substrate_check->intercoat Intercoat prep_metal Inadequate Surface Prep? - Contaminants (oil, rust) - No surface profile metal->prep_metal prep_plastic Low Surface Energy? plastic->prep_plastic prep_intercoat Intercoat Contamination or Over-cured previous layer? intercoat->prep_intercoat solve_metal Solution: 1. Degrease and deoxidize. 2. Abrade or etch surface. 3. Use a metal primer. 4. Consider silane coupling agent. prep_metal->solve_metal curing_check Is curing optimized? solve_metal->curing_check solve_plastic Solution: 1. Corona or plasma treat. 2. Use adhesion promoter for plastics. 3. Use a specific plastic primer. prep_plastic->solve_plastic solve_plastic->curing_check solve_intercoat Solution: 1. Ensure surface is clean. 2. Abrade previous layer if over-cured. 3. Respect recoating window. prep_intercoat->solve_intercoat solve_intercoat->curing_check cure_issue Potential Curing Issue: - Incorrect UV dose - Wrong photoinitiator level curing_check->cure_issue No end Adhesion Improved curing_check->end Yes solve_cure Solution: 1. Optimize UV exposure time/intensity. 2. Adjust photoinitiator concentration. cure_issue->solve_cure Silane_Coupling_Agent_Mechanism cluster_substrate Substrate (e.g., Metal, Glass) cluster_coating Acrylate Coating substrate Substrate Surface with -OH groups coating (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate polymer network silane Hydrolyzable Group (e.g., -Si-OCH3) Silane Coupling Agent Organofunctional Group (e.g., Acrylate) silane:f0->substrate Reacts with substrate (forms covalent bonds) silane:f2->coating Co-reacts with acrylate resin

References

Adjusting viscosity of photocurable resins using (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals on adjusting the viscosity of photocurable resins using (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674) as a low-viscosity reactive diluent.

Frequently Asked Questions (FAQs)

Q1: What is (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate?

A1: this compound, also known as Cyclic Trimethylolpropane Formal Acrylate (CTFA), is a monofunctional acrylate monomer.[1] It is a colorless to light yellow transparent liquid characterized by its very low viscosity.[1] This property makes it highly effective as a reactive diluent in photocurable resin formulations, particularly for applications requiring reduced viscosity such as 3D printing and coatings for optical fibers.[2][3][4]

Q2: What is a "reactive diluent" and why is it used?

A2: A reactive diluent is a low-viscosity monomer added to a resin formulation to decrease its overall viscosity, making it easier to process and apply.[5] Unlike a non-reactive solvent, the diluent has functional groups (in this case, an acrylate group) that allow it to co-polymerize with the other components of the resin during the photocuring process.[5] This means it becomes a permanent part of the final cured polymer network.

Q3: What is the primary benefit of using this compound?

A3: The primary benefit is its efficiency in reducing the viscosity of high-viscosity oligomers, such as urethane (B1682113) acrylates, which are foundational to many high-performance resins. Its low intrinsic viscosity allows for significant reductions in formulation viscosity at relatively low concentrations.

Q4: How does adding a reactive diluent affect the final properties of the cured material?

A4: While reactive diluents are excellent for viscosity control, they can impact the mechanical properties of the cured polymer. Generally, increasing the concentration of a monofunctional or low-functionality diluent can lead to a lower crosslink density. This typically results in a decrease in properties like tensile strength and modulus (stiffness), but an increase in elongation and ductility (flexibility).[6][7]

Data Presentation

The addition of a low-viscosity reactive diluent significantly alters the physical properties of both the uncured liquid resin and the final cured polymer. Below are tables summarizing the key properties of the diluent and its typical effects on a standard urethane acrylate (UA) oligomer.

Table 1: Properties of this compound

PropertyValueReference
CAS Number 66492-51-1[1]
Appearance Colorless to Light Yellow Liquid[1]
Molecular Formula C10H16O4[1]
Viscosity (@ 25°C) 12-18 mPa·s (cps)
Functionality 1 (Monofunctional Acrylate)

Table 2: Illustrative Effect of Reactive Diluent Concentration on Resin Properties

Data below is representative, based on the dilution of a trifunctional urethane acrylate oligomer with 1,6-Hexanediol (B165255) Diacrylate (HDDA), a common low-viscosity reactive diluent, demonstrating a typical performance profile.

Formulation ComponentControl (0% Diluent)Dilution A (20% HDDA)Dilution B (40% HDDA)
Trifunctional Urethane Acrylate 97%77%57%
1,6-Hexanediol Diacrylate (HDDA) 0%20%40%
Photoinitiator (TPO) 3%3%3%
Viscosity (mPa·s @ 49°C) 6290 356 76
Tensile Strength (MPa) 1989
Tensile Modulus (MPa) 176815841235
Elongation (%) 2.31.42.8

Source: Adapted from data presented in "Low Viscosity Urethane Oligomers that Function as Reactive Diluents", Nagase America, RadTech 2022.[7]

Experimental Protocols

Protocol 1: Preparation of Diluted Photocurable Resin Formulations

This protocol describes the preparation of resin blends with varying concentrations of this compound.

  • Materials & Equipment:

    • High-viscosity base oligomer (e.g., Urethane Acrylate)

    • This compound (Reactive Diluent)

    • Photoinitiator (e.g., TPO, BAPO)

    • Amber glass bottles or vials

    • Analytical balance (0.01 g resolution)

    • Magnetic stirrer and stir bars or a planetary centrifugal mixer

    • Disposable pipettes or syringes

  • Procedure:

    • Determine the desired weight percentages (wt%) for each component (oligomer, diluent, photoinitiator).

    • Tare an amber glass bottle on the analytical balance.

    • Accurately weigh the required amount of the high-viscosity base oligomer into the bottle.

    • Add the precise amount of this compound to the bottle.

    • Add the required amount of photoinitiator. The photoinitiator is typically a solid; ensure it is fully dissolved.

    • Securely cap the bottle and mix thoroughly. For best results, use a planetary centrifugal mixer to ensure a homogenous, bubble-free mixture. Alternatively, use a magnetic stirrer in a dark environment until all components are fully dissolved and the mixture is uniform.

    • Label the bottle clearly with the formulation details and date.

    • Store the prepared resin in a cool, dark place away from UV light sources.

Protocol 2: Viscosity Measurement using a Brookfield-type Viscometer

This protocol provides a standardized method for measuring the dynamic viscosity of the prepared resin formulations.

  • Materials & Equipment:

    • Rotational viscometer (e.g., Brookfield DV-E or similar) with appropriate spindles.[8]

    • Temperature-controlled water bath or chamber.

    • 600 mL low-form Griffin beaker or other standardized container.[8]

    • Prepared resin samples.

  • Procedure:

    • Setup: Turn on the viscometer and allow it to perform its auto-zero function.[9] Ensure the instrument is level.

    • Temperature Control: Pour the resin sample into the beaker and place it in the temperature-controlled bath. Allow the sample to equilibrate to the target temperature (e.g., 25°C). Viscosity is highly dependent on temperature, so precise control is critical.

    • Spindle Selection: Choose an appropriate spindle and rotational speed (RPM). The goal is to achieve a torque reading between 10% and 90% of the instrument's full scale for maximum accuracy. For low-viscosity resins, a small spindle (e.g., #1 or #2) at a higher speed may be necessary. For high-viscosity resins, a larger spindle at a lower speed is used.

    • Measurement:

      • Attach the selected spindle to the viscometer (note the left-hand thread).[8]

      • Immerse the spindle into the resin until the fluid level is at the immersion groove on the spindle's shaft.[10] To avoid trapping air bubbles, immerse the spindle at a slight angle.[10]

      • Turn on the viscometer motor.

      • Allow the reading to stabilize. This may take 30-60 seconds.

      • Record the viscosity value (in mPa·s or cP) and the torque percentage.

    • Cleaning: After measurement, turn off the motor, remove the spindle, and clean it thoroughly with an appropriate solvent (e.g., isopropyl alcohol) and a soft cloth.

Troubleshooting Guide

Issue 1: The resin viscosity is still too high after adding the diluent.

  • Question: I've added 10% (w/w) of this compound, but my resin is still too thick for my 3D printer. What should I do?

  • Answer:

    • Increase Diluent Concentration: The most direct solution is to incrementally increase the concentration of the reactive diluent. Try preparing samples at 15%, 20%, or even higher concentrations. Refer to the data in Table 2, which shows that increasing diluent concentration from 20% to 40% can reduce viscosity by nearly 80%.[7]

    • Gently Warm the Resin: Viscosity is inversely proportional to temperature. Warming the resin vat or bottle to a stable temperature (e.g., 25-30°C) can significantly lower its viscosity and improve flow.[11]

    • Verify Component Viscosity: Ensure your base oligomer's viscosity is within its specified range. An old or improperly stored oligomer may have partially polymerized, increasing its initial viscosity.

Issue 2: The cured part is too brittle or fails easily under stress.

  • Question: After successfully reducing the viscosity with 30% diluent, my cured parts are now brittle and crack easily. How can I improve toughness?

  • Answer:

    • Reduce Diluent Concentration: High concentrations of a monofunctional reactive diluent can lower the crosslink density of the polymer network, leading to reduced strength and increased brittleness.[7] Try reducing the diluent concentration to the minimum level required for acceptable processing viscosity.

    • Introduce a Toughening Agent: Consider adding a small amount of a flexible or toughening oligomer (e.g., a high-elongation urethane acrylate) to the formulation. This can improve impact resistance.

    • Optimize Curing Parameters: Ensure the part is fully cured. Inadequate UV exposure can result in an under-cured network with poor mechanical properties. Try increasing the exposure time or the UV light intensity. A post-curing step in a UV chamber is highly recommended.

Issue 3: Print failures like layer separation or incomplete features are occurring.

  • Question: My low-viscosity resin is causing print failures. Layers are not adhering properly. What is the cause?

  • Answer:

    • Check Recoating Speed: Very low viscosity resins can flow too quickly. If the time between layers (lift and retract sequence) is too short, the resin may not have settled into a stable, level surface before the next layer is exposed, leading to defects.[11] Try increasing the "light-off delay" or "rest time" in your slicer settings.

    • Re-evaluate Exposure Times: Reducing viscosity also changes the photo-kinetics. The lower concentration of reactive groups might require a slight increase in layer exposure time to achieve sufficient curing and adhesion between layers.

    • Mechanical Adhesion: Ensure the build plate is properly leveled and clean. The first layer's adhesion is critical for the success of the entire print.

Visualizations

// Nodes A [label="1. Define Target\nViscosity & Properties", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Prepare Resin Formulations\n(Varying Diluent %)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. Measure Viscosity\n(Brookfield Viscometer)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Check if Viscosity\nis within Target Range", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="5. Photocure Samples\n(UV Exposure)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="6. Test Mechanical Properties\n(Tensile, Hardness, etc.)", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="7. Analyze Data &\nSelect Optimal Formulation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges A -> B; B -> C; C -> D; D -> E [label=" Yes "]; D -> B [label=" No (Adjust %) "]; E -> F; F -> G; } }

Caption: Experimental workflow for resin formulation and testing.

// Nodes Concentration [label="Increase Concentration of\nthis compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Viscosity [label="Liquid Resin Viscosity", fillcolor="#F1F3F4", fontcolor="#202124"]; Processability [label="Processability / Flow", fillcolor="#F1F3F4", fontcolor="#202124"];

Crosslink [label="Crosslink Density\nof Cured Polymer", fillcolor="#F1F3F4", fontcolor="#202124"]; Strength [label="Tensile Strength & Modulus", fillcolor="#F1F3F4", fontcolor="#202124"]; Ductility [label="Ductility & Elongation", fillcolor="#F1F3F4", fontcolor="#202124"];

// Relationships Concentration -> Viscosity [label=" Decreases", color="#EA4335", fontcolor="#EA4335"]; Viscosity -> Processability [label=" Improves", color="#34A853", fontcolor="#34A853"];

Concentration -> Crosslink [label=" Decreases", color="#EA4335", fontcolor="#EA4335"]; Crosslink -> Strength [label=" Decreases", color="#EA4335", fontcolor="#EA4335"]; Crosslink -> Ductility [label=" Increases", color="#34A853", fontcolor="#34A853"]; }

Caption: Logical relationship between diluent level and key properties.

References

Validation & Comparative

A Comparative Analysis of Cyclic vs. Acyclic Acrylate Diluents in UV Curing Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Guide to Selecting the Optimal Acrylate (B77674) Diluent for UV-Curable Formulations.

The selection of a reactive diluent is a critical factor in the formulation of UV-curable materials, directly influencing the uncured properties of the resin and the final performance of the cured product. Acrylate diluents are broadly categorized into two main classes: cyclic and acyclic (or linear) structures. This guide provides a comprehensive comparison of these two types of diluents, supported by experimental data, to aid in the formulation of materials with desired characteristics such as curing speed, viscosity, hardness, flexibility, and adhesion.

Performance Comparison: Cyclic vs. Acyclic Acrylate Diluents

The chemical structure of the acrylate diluent plays a pivotal role in determining the ultimate properties of the UV-cured polymer network. Cyclic acrylates, such as isobornyl acrylate (IBOA), are characterized by a bulky, rigid ring structure, whereas acyclic acrylates, like 1,6-hexanediol (B165255) diacrylate (HDDA) and trimethylolpropane (B17298) triacrylate (TMPTA), feature linear aliphatic chains with varying degrees of functionality.

A study comparing a urethane (B1682113) acrylate oligomer formulated with either the monofunctional cyclic diluent IBOA or the difunctional acyclic diluent HDDA revealed significant differences in the cured film's properties. The incorporation of IBOA led to an improvement in thermal stability and tensile strength.[1] Formulations containing IBOA are also known to enhance hardness, gloss, and resistance to abrasion, aging, and corrosion.[2] The rigid structure of IBOA can, however, lead to an increase in the glass transition temperature (Tg) and potentially more brittle films.[3][4]

Acyclic acrylates, on the other hand, offer a different set of advantages. Their linear structure can impart greater flexibility to the cured film.[5] The functionality of acyclic acrylates is a key determinant of their performance. For instance, trifunctional acrylates like TMPTA are known for their high reactivity, leading to faster curing speeds and the formation of highly crosslinked, hard, and chemically resistant networks.[6][7] Difunctional acrylates like HDDA provide a balance of properties, contributing to both hardness and a degree of flexibility.[5]

The following table summarizes the comparative performance of representative cyclic and acyclic acrylate diluents based on available data.

PropertyCyclic Acrylate (e.g., Isobornyl Acrylate - IBOA)Acyclic Acrylate (e.g., 1,6-Hexanediol Diacrylate - HDDA)Acyclic Acrylate (e.g., Trimethylolpropane Triacrylate - TMPTA)
Viscosity Reduction Effective, due to its low inherent viscosity.[2]Very effective, excellent diluency.[8]Effective, though generally higher in viscosity than difunctional acrylates.[7]
Curing Speed Generally moderate.[9]Fast, contributes to rapid polymerization.Very high, due to trifunctionality.[6][10]
Hardness High, imparts excellent surface hardness.[11][12]Good, contributes to film hardness.[5]Very high, creates highly crosslinked and hard films.[6][7]
Flexibility Can lead to more brittle films due to its rigid structure.[3][4]Good, provides a degree of flexibility.[5]Can result in brittle films due to high crosslink density.
Adhesion Generally good, can be improved with formulation adjustments.[2][13]Good, promotes adhesion to various substrates.[14]Good, contributes to strong bonding.[6][15]
Thermal Stability Improved thermal stability.[1]Moderate thermal stability.Good thermal stability due to high crosslink density.
Tensile Strength High, contributes to increased tensile strength.[1][3]Moderate tensile strength.High, results in strong films.

Experimental Protocols

To ensure accurate and reproducible comparisons between different acrylate diluents, standardized experimental protocols are essential. Below are detailed methodologies for key performance evaluations.

Viscosity Measurement

The viscosity of the uncured formulations is a critical parameter for application and processing.

  • Apparatus: Rotational viscometer or rheometer (e.g., Haake Roto Visco 1, TA Instruments AR 550).[11][16]

  • Procedure:

    • Equilibrate the UV-curable formulation to a constant temperature, typically 25°C, using a Peltier temperature control unit.[11]

    • Place a defined volume of the sample onto the lower plate of the rheometer.

    • Lower the upper plate (e.g., cone and plate or parallel plate geometry) to the specified gap.

    • Apply a controlled shear rate and measure the resulting shear stress to determine the viscosity.

    • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

Curing Speed and Degree of Cure (FTIR Spectroscopy)

Real-time Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique to monitor the curing process by tracking the disappearance of acrylate double bonds.

  • Apparatus: FTIR spectrometer with a UV light source attachment (e.g., ThermoScientific NICOLET IS50).[6]

  • Procedure:

    • Obtain a background spectrum of the sample holder (e.g., a metallic plate or between two glass slides).[6][10]

    • Apply a thin film of the UV-curable formulation onto the sample holder.

    • Initiate rapid scan measurements (e.g., 20 spectra per second).[10]

    • After a few seconds to establish a baseline, expose the sample to a UV light source of a specific intensity.

    • Monitor the decrease in the absorbance peak corresponding to the acrylate C=C double bond, typically around 810 cm⁻¹ and 1635 cm⁻¹.[14][17]

    • The degree of conversion can be calculated by comparing the peak area at a given time to the initial peak area.

Hardness Testing (Pendulum and Pencil Hardness)

Hardness is a measure of the cured film's resistance to indentation and scratching.

  • Pendulum Hardness:

    • Apparatus: König or Persoz pendulum hardness tester.[18]

    • Procedure:

      • Prepare a cured film of the formulation on a rigid substrate (e.g., glass plate).

      • Place the pendulum's two ball bearings onto the cured surface.

      • Deflect the pendulum to a specified angle (e.g., 6° for König) and release it.

      • Measure the number of oscillations or the time it takes for the amplitude to decrease to a defined angle (e.g., 3° for König).[1][18] The harder the surface, the higher the number of oscillations.[18]

  • Pencil Hardness:

    • Apparatus: A set of calibrated drawing pencils of varying hardness (e.g., 6B to 6H) and a pencil hardness tester.

    • Procedure:

      • Place the cured film on a firm, level surface.

      • Starting with the hardest pencil, hold it at a 45° angle to the surface and push it forward with uniform pressure.

      • The pencil hardness is defined as the grade of the hardest pencil that does not scratch or mar the surface.[1]

Visualizing the Process and Relationships

To better understand the experimental workflow and the interplay of factors influencing the choice of acrylate diluent, the following diagrams are provided.

Experimental_Workflow cluster_formulation Formulation Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison F1 Select Oligomer F2 Choose Diluent (Cyclic vs. Acyclic) F1->F2 F3 Add Photoinitiator F2->F3 F4 Mix Components F3->F4 T1 Viscosity Measurement (Rheometer) F4->T1 T2 UV Curing F4->T2 A1 Tabulate Quantitative Data T1->A1 T3 Cure Speed Analysis (FTIR) T2->T3 T4 Hardness Testing (Pendulum/Pencil) T2->T4 T5 Adhesion & Flexibility Tests T2->T5 T3->A1 T4->A1 T5->A1 A2 Compare Performance Metrics A1->A2 A3 Select Optimal Diluent A2->A3

Caption: Experimental workflow for comparing acrylate diluents.

Property_Relationships cluster_diluent Diluent Structure cluster_properties Resulting Film Properties Cyclic Cyclic (e.g., IBOA) Hardness Hardness Cyclic->Hardness Increases Flexibility Flexibility Cyclic->Flexibility Decreases Viscosity Viscosity Reduction Cyclic->Viscosity Acyclic Acyclic (e.g., HDDA, TMPTA) Acyclic->Hardness Variable Acyclic->Flexibility Increases Cure_Speed Cure Speed Acyclic->Cure_Speed Generally Increases Acyclic->Viscosity

Caption: Influence of diluent structure on film properties.

References

Performance validation of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate in 3D printing resins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development seeking advanced materials for 3D printing applications, (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674) (CTFA) emerges as a noteworthy monomer. This guide provides a comprehensive performance validation of CTFA in 3D printing resins, offering a comparative analysis against common industry alternatives. All experimental data is presented in structured tables, with detailed methodologies for key experiments, to facilitate informed material selection.

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate, also known as Cyclic Trimethylolpropane Formal Acrylate, is a low-viscosity, colorless to light yellow transparent liquid.[1][2][3] In the realm of photopolymer resins for 3D printing, it is increasingly recognized for its contribution to producing tough, transparent, and non-yellowing printed objects.[1][3][4] Its unique cyclic acetal (B89532) structure is a key factor in its performance characteristics.

Comparative Performance Analysis

To contextualize the performance of a CTFA-based resin, this guide contrasts its expected qualitative attributes with the quantitative data of several commercially available resin types: a standard acrylate resin, a "tough" or "ABS-like" resin, and a flexible resin. While specific public data for a purely CTFA-based commercial resin is limited, its known characteristics from patent literature and chemical supplier information suggest a performance profile geared towards durability and optical clarity.[1][4]

PropertyCTFA-Based Resin (Qualitative)Standard Resin (e.g., Anycubic Standard Resin V2)Tough/ABS-Like Resin (e.g., Siraya Tech Fast ABS-Like)Flexible Resin (e.g., Formlabs Flexible)
Tensile Strength (MPa) High35-45[5]31[6]8.8
Flexural Modulus (GPa) High1.5-2.1[5]~0.5[7]0.018
Shore Hardness High (likely Shore D)80-83D[5]75D[6]80-85A
Viscosity (mPa·s) Low to Moderate250-350[5]Low850 - 1050
Key Features Toughness, Transparency, Non-YellowingGeneral Purpose, High DetailHigh Impact Resistance, DurabilityElasticity, Soft-touch

Caption: Comparative table of a qualitatively assessed CTFA-based resin and quantitatively benchmarked alternative resin types.

In-Depth Look at Performance Metrics

Mechanical Strength and Durability: Formulations containing CTFA are noted for their toughness, suggesting high tensile and flexural strength.[4] This positions them as suitable for applications requiring robust performance, such as functional prototypes, jigs, and fixtures. In comparison, standard resins offer a balance of properties suitable for general prototyping, while "tough" resins are specifically engineered for impact resistance.[5][6]

Optical Clarity and Stability: A significant advantage of CTFA is its contribution to non-yellowing transparency in printed parts.[4] This is a critical attribute for applications in microfluidics, medical device prototyping, and optical components where long-term clarity is essential.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the performance comparison. These protocols are based on internationally recognized ASTM standards.

Tensile Properties (ASTM D638)

This test method determines the ultimate tensile strength, tensile modulus, and elongation at break of a material.

  • Specimen Preparation: "Dumbbell" or "dog-bone" shaped specimens are 3D printed according to the dimensions specified in ASTM D638. Post-curing is performed according to the resin manufacturer's recommendations to ensure complete polymerization.

  • Testing Apparatus: A universal testing machine (UTM) equipped with grips to securely hold the specimen is used. An extensometer is attached to the specimen's gauge length to accurately measure strain.

  • Procedure: The specimen is pulled at a constant rate of crosshead movement until it fractures. The force and displacement are recorded throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress the specimen withstands before breaking.

    • Tensile Modulus: The slope of the initial linear portion of the stress-strain curve, indicating the material's stiffness.

    • Elongation at Break: The percentage increase in the gauge length at the point of fracture, representing the material's ductility.

Flexural Properties (ASTM D790)

This test measures a material's resistance to bending, providing its flexural strength and flexural modulus.

  • Specimen Preparation: Rectangular bar specimens are 3D printed to the dimensions specified in ASTM D790. Specimens are post-cured as per the manufacturer's guidelines.

  • Testing Apparatus: A universal testing machine is configured for a three-point bending test. This involves two support anvils and a loading nose centered between the supports.

  • Procedure: The specimen is placed on the support anvils, and the loading nose applies a load to the center of the specimen at a constant rate until the specimen breaks or reaches a specified strain.

  • Data Analysis:

    • Flexural Strength: The maximum stress at the outermost fiber on the convex or tension side of the specimen at the point of rupture.

    • Flexural Modulus: A measure of the material's stiffness in bending, calculated from the slope of the stress-strain curve in the elastic region.

Hardness (ASTM D2240)

This method determines the indentation hardness of a material using a durometer.

  • Specimen Preparation: A flat, smooth specimen with a minimum thickness of 6 mm is required. If a single printed part does not meet this thickness, multiple layers can be stacked.

  • Testing Apparatus: A durometer of the appropriate scale (typically Shore D for rigid plastics and Shore A for flexible materials) is used.

  • Procedure: The durometer's indenter is pressed firmly and perpendicularly into the surface of the specimen. The hardness reading is taken immediately after firm contact is established.

  • Data Analysis: The hardness value is read directly from the durometer's scale. Multiple readings are taken at different locations on the specimen and averaged.

Visualizing the Workflow and Chemical Relationships

To further clarify the processes and interactions discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Specimen Preparation cluster_testing Mechanical Testing cluster_analysis Data Analysis 3D_Printing 3D Printing of Test Specimens Post_Curing UV Post-Curing 3D_Printing->Post_Curing Tensile_Test Tensile Test (ASTM D638) Post_Curing->Tensile_Test Flexural_Test Flexural Test (ASTM D790) Post_Curing->Flexural_Test Hardness_Test Hardness Test (ASTM D2240) Post_Curing->Hardness_Test Tensile_Data Tensile Strength, Modulus, Elongation Tensile_Test->Tensile_Data Flexural_Data Flexural Strength, Modulus Flexural_Test->Flexural_Data Hardness_Data Shore Hardness Value Hardness_Test->Hardness_Data

Caption: Workflow for performance validation of 3D printing resins.

Resin_Components cluster_components Key Components Photopolymer_Resin Photopolymer Resin Monomers Monomers (e.g., CTFA, Acrylates) Photopolymer_Resin->Monomers Oligomers Oligomers Photopolymer_Resin->Oligomers Photoinitiators Photoinitiators Photopolymer_Resin->Photoinitiators Additives Additives (Pigments, Blockers) Photopolymer_Resin->Additives

Caption: Key components of a typical photopolymer 3D printing resin.

References

Comparative Reactivity Analysis of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate in Photopolymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Polymer Science and Drug Development

In the realm of photopolymerization, the selection of monomers is a critical determinant of the final properties and performance of the cured material. Among the diverse array of available acrylates, (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674), also known as Cyclic Trimethylolpropane Formal Acrylate (CTFA), presents a unique combination of a reactive acrylate functionality with a bulky, cyclic ketal side group. This guide provides a comparative analysis of the reactivity of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate against other common acrylate monomers, offering insights for its application in UV-curable coatings, 3D printing resins, and drug delivery systems.

Theoretical Reactivity Profile

This compound is a mono-functional acrylate monomer.[1][2] Its reactivity in free-radical polymerization is primarily governed by the acrylic double bond. Generally, acrylates are known to be more reactive than their methacrylate (B99206) counterparts due to the reduced steric hindrance around the vinyl group. The presence of a bulky ethyl and 1,3-dioxane (B1201747) group attached to the alpha-carbon of the ester side chain is expected to influence the polymerization kinetics. This steric bulk may slightly decrease the propagation rate constant compared to smaller, linear acrylates like methyl or ethyl acrylate. However, the overall impact on polymerization speed can be complex, as bulky groups can also restrict termination reactions, potentially leading to a higher overall conversion.

Illustrative Comparison of Acrylate Reactivity

To provide a contextual understanding, the following table summarizes typical reactivity parameters for different classes of acrylate monomers. It is crucial to note that these are representative values and direct experimental comparison under the same conditions is necessary for a definitive assessment.

MonomerStructureTypical Polymerization RateTypical Final Conversion (%)Key Structural Features Affecting Reactivity
This compound O=C(O--INVALID-LINK--(CC)COCOC1)C=CHighHighBulky cyclic ketal side group
Methyl Acrylate O=C(OC)C=CVery HighHighSmall ester group, low steric hindrance
Ethyl Acrylate O=C(OCC)C=CVery HighHighSmall, linear ester group
n-Butyl Acrylate O=C(OCCCC)C=CHighHighLonger, flexible alkyl chain
Isobornyl Acrylate O=C(O[C@@]12CC--INVALID-LINK--(C)[C@H]1C2)C=CModerate to HighHighBulky, rigid cycloaliphatic group
Trimethylolpropane Triacrylate (TMPTA) O=C(OCC(COCC(=O)C=C)(CC)COCC(=O)C=C)C=CVery HighModerate to HighTrifunctional, high crosslink density

Experimental Protocols for Assessing Acrylate Reactivity

Precise evaluation of acrylate reactivity is commonly performed using the following techniques:

Photo-Differential Scanning Calorimetry (Photo-DSC)

Photo-DSC is a widely used method to study the kinetics of photopolymerization.[3] It measures the heat released during the exothermic polymerization reaction upon exposure to UV light.

Methodology:

  • A small sample of the acrylate monomer, mixed with a suitable photoinitiator (e.g., 1-2 wt% of a free-radical photoinitiator like diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide), is placed in a DSC sample pan.

  • The sample is equilibrated at a constant temperature under an inert atmosphere (e.g., nitrogen).

  • The sample is then exposed to UV light of a specific intensity and wavelength.

  • The heat flow as a function of time is recorded.

  • The rate of polymerization is proportional to the heat flow, and the total heat evolved is proportional to the overall monomer conversion.

  • Kinetic parameters such as the rate of polymerization and the final conversion can be calculated from the resulting thermogram.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR spectroscopy is another powerful technique for monitoring the kinetics of photopolymerization by tracking the disappearance of the acrylate double bond.[4]

Methodology:

  • A thin film of the monomer formulation (containing a photoinitiator) is cast between two transparent substrates (e.g., KBr or BaF2 plates).

  • The sample is placed in the FTIR spectrometer and irradiated with a UV light source.

  • FTIR spectra are collected in real-time during the polymerization.

  • The decrease in the absorbance of the characteristic acrylate double bond peak (typically around 810 cm⁻¹ or 1635 cm⁻¹) is monitored.

  • The monomer conversion at any given time can be calculated by comparing the peak area to its initial value.

  • This allows for the determination of the polymerization rate and conversion profile.

Visualizing Experimental Workflows and Signaling Pathways

To aid in the conceptual understanding of the processes involved in comparing acrylate reactivity, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Kinetic Analysis cluster_data Data Interpretation Monomer Acrylate Monomer Mix Mixing Monomer->Mix PI Photoinitiator PI->Mix PhotoDSC Photo-DSC Analysis Mix->PhotoDSC RTFTIR RT-FTIR Analysis Mix->RTFTIR Rate Polymerization Rate PhotoDSC->Rate Conversion Final Conversion PhotoDSC->Conversion RTFTIR->Rate RTFTIR->Conversion Comparison Comparative Analysis Rate->Comparison Conversion->Comparison

Workflow for Comparing Acrylate Reactivity

radical_polymerization Initiator Photoinitiator Radical Free Radical (R•) Initiator->Radical UV UV Light UV->Initiator Initiation Monomer Acrylate Monomer (M) Radical->Monomer Propagation GrowingChain Growing Polymer Chain (RM•) Monomer->GrowingChain GrowingChain->Radical Chain Transfer GrowingChain->Monomer Propagation GrowingChain->GrowingChain Termination Polymer Polymer (P) GrowingChain->Polymer Termination Termination Termination->Polymer

Free-Radical Photopolymerization Pathway

Conclusion

This compound is a highly reactive monomer suitable for a variety of photopolymerization applications.[1][2] Based on its chemical structure, it is expected to exhibit a high rate of polymerization and high final conversion, characteristic of acrylate monomers. The presence of the bulky cyclic ketal side group likely modulates its reactivity profile compared to simple alkyl acrylates, potentially influencing properties such as shrinkage, adhesion, and the mechanical characteristics of the resulting polymer. For researchers and professionals in drug development and materials science, a thorough experimental evaluation using techniques like Photo-DSC and RT-FTIR is recommended to precisely quantify its reactivity in specific formulations and optimize its performance for the intended application.

References

A Comparative Analysis of Mechanical Properties: Polymers Incorporating (5-Ethyl-1,3-dioxan-5-yl)methyl Acrylate versus Traditional Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the pursuit of advanced materials for biomedical and drug delivery applications, the mechanical integrity of polymeric scaffolds and matrices is of paramount importance. This guide provides a comparative benchmark of the mechanical properties of polymers formulated with (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674) (EDMA), a monomer noted for its contribution to creating tough and durable materials. The performance of EDMA-containing polymers is contrasted with two widely utilized alternatives: Poly(methyl methacrylate) (PMMA) and Poly(lactic-co-glycolic acid) (PLGA).

While specific quantitative data for EDMA-based polymers are not extensively available in peer-reviewed literature, existing patent filings for applications like 3D printing resins and optical fiber coatings suggest their advantageous properties.[1][2][3][4] These materials are described as tough, non-yellowing, and possessing excellent mechanical and chemical resistance, making them a promising, albeit less characterized, alternative to established polymers.[1]

Comparative Data on Mechanical Properties

The following table summarizes key mechanical properties of EDMA-polymers as described in patent literature, alongside experimentally determined values for PMMA and PLGA. This allows for a preliminary comparison and highlights areas for future empirical investigation.

PropertyPolymer with (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (EDMA)Poly(methyl methacrylate) (PMMA)Poly(lactic-co-glycolic acid) (PLGA)
Tensile Strength Described as "tough" with "excellent mechanical properties".[1] Quantitative data not publicly available.30 - 79 MPa[5][6]Dependent on LA:GA ratio; generally lower than PMMA.[7][8]
Young's Modulus Qualitative descriptions suggest high toughness, implying a potentially moderate to high modulus.[1]2.2 - 3.8 GPa[6]Varies with composition; generally exhibits suboptimal mechanical properties for load-bearing applications.[7]
Elongation at Break Implied to be significant due to "tough" nature.[1]1 - 30%[6]Highly variable based on monomer ratio and molecular weight.[8]
Hardness High scratch resistance noted in some formulations.[9]63 - 97 (Rockwell M)[6]Generally softer and more flexible than PMMA.[8][10]
Key Features Non-yellowing, good adhesion, chemical resistance.[1][2]High optical clarity, rigid, brittle.[9][11]Biocompatible, biodegradable, tunable degradation rate.[7][8][12]

Experimental Protocols

The mechanical properties presented in this guide are typically determined using standardized testing methodologies. The following protocols outline the standard procedures for evaluating the tensile properties and hardness of polymers.

1. Tensile Properties Measurement (ASTM D638)

This test method is used to determine the ultimate tensile strength, Young's modulus, and elongation at break of a polymer.

  • Specimen Preparation: Dog-bone shaped specimens are prepared by injection molding or by machining from a sheet of the polymer. The dimensions of the specimens must conform to the specifications outlined in ASTM D638.

  • Apparatus: A universal testing machine (UTM) equipped with a load cell and an extensometer is used. The grips of the UTM hold the specimen securely at both ends.

  • Procedure:

    • The cross-sectional area of the specimen's gauge section is measured and recorded.

    • The specimen is mounted in the grips of the UTM.

    • The extensometer is attached to the gauge section to measure strain.

    • A tensile load is applied to the specimen at a constant rate of crosshead displacement until the specimen fractures.

    • The load and displacement data are recorded throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress applied to the specimen before it breaks.

    • Young's Modulus: The slope of the initial linear portion of the stress-strain curve.

    • Elongation at Break: The percentage increase in the length of the specimen at the point of fracture.

2. Hardness Measurement (Rockwell Hardness Test - ASTM D785)

The Rockwell hardness test measures the indentation hardness of a material.

  • Specimen Preparation: A flat specimen with a minimum thickness of 6 mm is required. The surface should be smooth and free of any contaminants.

  • Apparatus: A Rockwell hardness tester with the appropriate scale (e.g., M or R scale for polymers) and indenter (a steel ball of a specific diameter).

  • Procedure:

    • The specimen is placed on the anvil of the tester.

    • A preliminary minor load is applied to the indenter to seat it in the material.

    • The major load is then applied for a specified duration.

    • The major load is removed, and the final depth of indentation is measured by the machine after the minor load is reapplied.

  • Data Analysis: The Rockwell hardness number is read directly from the machine's dial or digital display. It is a dimensionless number derived from the net increase in indentation depth.

Visualizing the Benchmarking Workflow

The process of benchmarking the mechanical properties of a novel polymer against alternatives follows a structured workflow, from material synthesis to comparative analysis.

G cluster_0 Material Preparation cluster_1 Specimen Fabrication cluster_2 Mechanical Testing cluster_3 Data Analysis & Comparison A Synthesis of EDMA-Polymer C Injection Molding or Machining of Test Specimens (e.g., ASTM D638 dog-bones) A->C B Synthesis/Procurement of Alternative Polymers (PMMA, PLGA) B->C D Tensile Testing (ASTM D638) - Tensile Strength - Young's Modulus - Elongation at Break C->D E Hardness Testing (ASTM D785) - Rockwell Hardness C->E F Data Compilation in Comparative Table D->F E->F G Statistical Analysis F->G H Publish Comparison Guide G->H

Caption: Workflow for benchmarking polymer mechanical properties.

References

Cross-Validation of Analytical Methods for (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of two primary analytical methods for the quantification of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The information presented is intended for researchers, scientists, and professionals in drug development and polymer chemistry who require accurate and reliable quantification of this monomer.

(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate is a key monomer in the synthesis of specialized polymers and its precise quantification is crucial for quality control and reaction kinetics monitoring. The selection of an appropriate analytical method depends on various factors including the sample matrix, required sensitivity, and available instrumentation. This guide offers a comparative overview of HPLC and GC methods, including their performance characteristics and detailed experimental protocols to aid in method selection and implementation.

Comparative Performance of Analytical Methods

The following table summarizes the typical performance characteristics of HPLC-UV and GC-FID/MS methods for the quantification of acrylate monomers, which are expected to be representative for this compound.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC-UV/DAD)Gas Chromatography (GC-FID/MS)
Linearity (R²) > 0.999[1]> 0.995[2]
Limit of Detection (LOD) 0.03 - 0.08 mg/kg[1]0.001 - 0.666 mg/L[3][4]
Limit of Quantification (LOQ) 0.04 - 2.52 mg/kg[5]1 - 50 mg/kg[2]
Accuracy (Recovery) 85.4% - 110.7%[1]84.4% - 108.6%[2]
Precision (RSD) 1.6% - 5.2%[1]< 10%[3]
Typical Run Time 10 - 20 minutes15 - 30 minutes
Sample Volatility Requirement Not requiredRequired
Thermal Stability Requirement Not requiredRequired
Derivatization Generally not requiredMay be required for polar analytes
Instrumentation Cost Moderate to HighModerate to High
Common Applications Purity testing, quantification in non-volatile matricesResidual monomer analysis, quantification in volatile matrices

Experimental Protocols

Detailed methodologies for both HPLC and GC analysis are provided below. These protocols are generalized based on common practices for acrylate analysis and may require optimization for specific sample matrices and instrumentation.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in various liquid samples.

  • Instrumentation: A standard HPLC system equipped with a UV or Diode Array Detector (DAD) is used.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed.[1]

    • Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used.[1] For example, starting with a lower concentration of acetonitrile and gradually increasing it.

    • Flow Rate: A flow rate of 1.0 mL/min is standard.

    • Column Temperature: Maintained at a constant temperature, for example, 30°C.

    • Detection Wavelength: The UV detector is set to a wavelength where the acrylate absorbs maximally, typically around 210 nm.[1]

  • Sample Preparation:

    • Accurately weigh a known amount of the sample containing this compound.

    • Dissolve the sample in a suitable solvent, such as acetonitrile or methanol, to a known volume in a volumetric flask.

    • Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject each standard solution into the HPLC system and record the peak area.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantification:

    • Inject the prepared sample solution into the HPLC system.

    • Identify the peak corresponding to this compound based on its retention time.

    • Determine the concentration of the analyte in the sample by interpolating its peak area on the calibration curve.

Gas Chromatography (GC) with Flame Ionization Detection (FID) or Mass Spectrometry (MS)

GC is a powerful technique for the analysis of volatile and semi-volatile compounds and is well-suited for the quantification of residual this compound in polymer samples.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is required.

  • Chromatographic Conditions:

    • Column: A capillary column with a suitable stationary phase, such as a DB-WAX or HP-5, is used.[2][3]

    • Carrier Gas: High-purity nitrogen or helium is used as the carrier gas at a constant flow rate.

    • Injector Temperature: The injector temperature is typically set to 250°C.[3]

    • Oven Temperature Program: A temperature program is employed to ensure good separation of the analyte from other components. For example, an initial temperature of 50°C held for a few minutes, followed by a ramp to a final temperature of 250°C.

    • Detector Temperature: The FID or MS detector is maintained at a high temperature, typically 275-300°C.[6]

  • Sample Preparation:

    • For solid samples, dissolve a known weight of the sample in a suitable solvent (e.g., methanol, acetone).

    • For liquid samples, a direct injection or a dilution with a suitable solvent may be performed.

    • An internal standard may be added to the sample and calibration standards to improve accuracy and precision.

  • Calibration:

    • Prepare a series of standard solutions of this compound with the internal standard in the chosen solvent.

    • Inject each standard solution into the GC system and record the peak area ratio of the analyte to the internal standard.

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the standards.

  • Quantification:

    • Inject the prepared sample solution into the GC system.

    • Calculate the peak area ratio of this compound to the internal standard.

    • Determine the concentration of the analyte in the sample using the calibration curve.

Method Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of two analytical methods.

CrossValidationWorkflow cluster_0 Method A (e.g., HPLC) cluster_1 Method B (e.g., GC) A_Start Develop & Optimize Method A A_Validate Validate Method A (Accuracy, Precision, Linearity, etc.) A_Start->A_Validate A_Analyze Analyze Samples with Method A A_Validate->A_Analyze Compare Compare Results A_Analyze->Compare B_Start Develop & Optimize Method B B_Validate Validate Method B (Accuracy, Precision, Linearity, etc.) B_Start->B_Validate B_Analyze Analyze the Same Samples with Method B B_Validate->B_Analyze B_Analyze->Compare Conclusion Assess Agreement & Determine Method Equivalency Compare->Conclusion

References

A Comparative Guide: (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate vs. Isobornyl Acrylate in UV Curable Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a reactive diluent in UV curable formulations is a critical decision that significantly influences the final properties of the cured material. Among the myriad of available monomers, (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674), also known as cyclic trimethylolpropane (B17298) formal acrylate (CTFA), and isobornyl acrylate (IBOA) are two prominent options. This guide provides an objective comparison of their performance, supported by available data, to aid in the selection process for demanding applications, including those in the medical and pharmaceutical fields.

Executive Summary

Both CTFA and IBOA are monofunctional acrylic monomers that serve as effective reactive diluents in UV curing systems. They are instrumental in reducing the viscosity of formulations to a workable range for various application techniques. However, their distinct chemical structures give rise to different performance characteristics in the cured polymer network.

IBOA, with its bulky bicyclic structure, is well-regarded for imparting high hardness, excellent scratch resistance, and a high glass transition temperature (Tg) to the cured film. It also offers good flexibility and chemical resistance. In contrast, CTFA, featuring a cyclic acetal (B89532) structure, is noted for its excellent flexibility, good adhesion to a variety of substrates, low shrinkage, and favorable low odor and anti-yellowing properties.

The choice between these two monomers will ultimately depend on the specific performance requirements of the end application. For formulations where hardness and abrasion resistance are paramount, IBOA may be the preferred choice. For applications demanding high flexibility, strong adhesion, and optical clarity over time, CTFA presents a compelling alternative.

Performance Data at a Glance

The following table summarizes the key physical and performance characteristics of CTFA and IBOA based on available data. It is important to note that direct comparative studies under identical conditions are limited, and these values are compiled from various sources.

Property(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (CTFA)Isobornyl Acrylate (IBOA)
Viscosity (at 25°C) 10 - 25 mPa·s5 - 10 mPa·s[1]
Glass Transition Temperature (Tg) Data not readily available94°C[1]
Curing Speed High reactivity[2]Fast curing speed[3]
Adhesion Excellent, particularly on plastics and metalsGood adhesion[4]
Hardness Imparts flexibility[2]Imparts high hardness and scratch resistance[1]
Flexibility Excellent[2]Good[4]
Shrinkage Low[2]Low[1]
Yellowing Resistance Good anti-yellowing properties[5]Generally good weather resistance[3]
Odor LowCharacteristic mild odor

Detailed Performance Comparison

Viscosity and Diluency

Both monomers are effective at reducing the viscosity of high molecular weight oligomers. IBOA generally exhibits a slightly lower viscosity than CTFA, making it a marginally more efficient diluent on a weight basis.[1] The choice of diluent will affect the final formulation's rheological properties, which is a critical parameter for applications such as inkjet printing and coatings.

Curing Kinetics

Both CTFA and IBOA are described as having high reactivity and fast curing speeds.[2][3] The rate of polymerization is a crucial factor in high-throughput applications. The specific curing speed will be dependent on the overall formulation, including the type and concentration of the photoinitiator and the intensity of the UV light source.

Mechanical Properties

The most significant differentiation between the two monomers lies in the mechanical properties they impart to the cured film.

  • Hardness and Scratch Resistance: IBOA's rigid bicyclic structure contributes to a higher crosslink density, resulting in cured films with high hardness and excellent scratch and abrasion resistance.[1] This makes it a suitable choice for protective coatings on various substrates.

  • Flexibility and Adhesion: CTFA's cyclic acetal structure is associated with excellent flexibility in the cured polymer.[2] This inherent flexibility can also contribute to improved adhesion, particularly on substrates that may undergo minor dimensional changes. Formulations containing CTFA have been reported to withstand significant bending without cracking. IBOA also provides good flexibility, but CTFA is often highlighted for its superior performance in this regard.[4]

Optical Properties and Durability

For applications where long-term optical clarity is essential, such as in medical devices or optical coatings, resistance to yellowing is a critical factor. CTFA is reported to have good anti-yellowing properties.[5] IBOA is also known for its good weather resistance, which includes resistance to degradation from UV exposure.[3]

Low Shrinkage

Both monomers are characterized by low volume shrinkage during polymerization.[1][2] This is a significant advantage in many applications as it minimizes internal stress in the cured material, leading to better adhesion and dimensional stability.

Experimental Protocols

To conduct a direct comparative evaluation of these two monomers, the following experimental protocols are suggested:

Viscosity Measurement
  • Apparatus: Rotational viscometer (e.g., Brookfield DV-II+)

  • Method: Measure the viscosity of the neat monomers and formulated systems at a controlled temperature of 25°C. Data should be recorded at various shear rates to assess the Newtonian or non-Newtonian behavior of the formulations.

Curing Speed Analysis by Photo-DSC or RT-FTIR
  • Apparatus: Differential Scanning Calorimeter with a UV light source (Photo-DSC) or a Fourier-Transform Infrared Spectrometer with a UV attachment (RT-FTIR).

  • Method: Monitor the heat flow (Photo-DSC) or the disappearance of the acrylate double bond peak (typically around 810 cm⁻¹ or 1635 cm⁻¹) in real-time upon exposure to a UV source of known intensity. This allows for the determination of the rate of polymerization and the final conversion.

G cluster_prep Sample Preparation cluster_cure UV Curing & Analysis cluster_results Data Analysis Formulation Prepare Formulation (Oligomer + Monomer + Photoinitiator) Sample_Placement Place Sample in Photo-DSC/RT-FTIR Formulation->Sample_Placement UV_Exposure Expose to UV Light Sample_Placement->UV_Exposure Data_Acquisition Real-time Data Acquisition (Heat Flow or IR Absorbance) UV_Exposure->Data_Acquisition Kinetics Determine Curing Kinetics (Rate of Polymerization, Conversion) Data_Acquisition->Kinetics

Experimental workflow for curing speed analysis.
Mechanical Property Testing

  • Hardness:

    • Apparatus: Pencil hardness tester.

    • Method: ASTM D3363.

  • Adhesion:

    • Apparatus: Cross-hatch adhesion tester.

    • Method: ASTM D3359.

  • Flexibility:

    • Apparatus: Mandrel bend tester.

    • Method: ASTM D522.

Yellowing Resistance
  • Apparatus: Weatherometer or QUV accelerated weathering tester.

  • Method: Expose cured films to controlled cycles of UV radiation and condensation. Measure the change in color (yellowing index) using a spectrophotometer according to ASTM E313 at specified intervals.

Logical Relationship of Monomer Choice to Performance

The selection of either CTFA or IBOA will direct the formulation towards a specific set of performance characteristics. This relationship can be visualized as follows:

G cluster_monomer Monomer Selection cluster_properties Primary Performance Drivers cluster_application Potential Application Areas CTFA This compound (CTFA) Flexibility Flexibility & Adhesion CTFA->Flexibility IBOA Isobornyl Acrylate (IBOA) Hardness Hardness & Scratch Resistance IBOA->Hardness Flexible_Coatings Flexible Coatings & Adhesives Flexibility->Flexible_Coatings Protective_Coatings Protective & Hard Coatings Hardness->Protective_Coatings

Monomer selection influencing formulation properties and applications.

Conclusion

Both this compound and isobornyl acrylate are valuable reactive diluents in the formulation of UV curable materials. The decision to use one over the other, or a blend of both, should be based on a thorough understanding of the desired end-use performance characteristics. IBOA is a strong candidate for applications requiring high hardness and durability. CTFA excels in formulations where flexibility, adhesion, and long-term optical clarity are the primary objectives. For researchers and professionals in drug development and medical device manufacturing, the low odor and good safety profile of CTFA may also be advantageous. It is strongly recommended to perform direct comparative studies using the outlined experimental protocols to make an informed decision for a specific application.

References

Evaluation of low-shrinkage monomers including (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Low-Shrinkage Monomers for Researchers, Scientists, and Drug Development Professionals

The development of advanced polymers with minimal volume change during polymerization is a critical area of research, particularly in fields demanding high precision, such as restorative dentistry, drug delivery systems, and advanced manufacturing. Polymerization shrinkage, an inherent characteristic of many monomer systems, can lead to significant stress at the material interface, compromising structural integrity and performance. This guide provides a comparative evaluation of several low-shrinkage monomer systems, with a focus on experimental data for performance metrics. The guide specifically discusses (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674), also known as Cyclic Trimethylolpropane Formal Acrylate (CTFA), in the context of other established low-shrinkage alternatives.

Introduction to Low-Shrinkage Monomer Technologies

Polymerization shrinkage in conventional acrylate and methacrylate-based resins, such as those formulated with Bisphenol A glycidyl (B131873) dimethacrylate (BisGMA) and triethylene glycol dimethacrylate (TEGDMA), can range from 2% to over 5% by volume. This shrinkage generates mechanical stress, which can lead to microleakage in dental restorations, dimensional inaccuracies in 3D printed objects, and failure of biomedical devices. To mitigate this, researchers have explored several strategies, including:

  • Ring-Opening Polymerization: Monomers like siloranes utilize a cationic ring-opening mechanism. The opening of the cyclic monomer structure partially compensates for the volume reduction that occurs during polymerization, resulting in significantly lower overall shrinkage.

  • High Molecular Weight Monomers: Increasing the molecular weight of a monomer means there are fewer reactive groups per unit volume. This leads to a lower density of covalent bond formation and, consequently, reduced shrinkage.

  • Alternative Diluent Monomers: Replacing high-shrinkage diluents like TEGDMA with bulkier, more rigid monomers can reduce the overall shrinkage of the resin matrix.

  • Cyclic Acetal (B89532) Monomers: Monomers incorporating cyclic acetal structures, such as (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (CTFA), are known to reduce volume shrinkage. This is attributed to the sterically hindered nature of the cyclic group. CTFA is primarily used as a low-viscosity reactive diluent to improve the handling properties of formulations while contributing to lower shrinkage.

Performance Data of Low-Shrinkage Monomer Systems

Table 1: Comparison of Volumetric Shrinkage and Mechanical Properties

Monomer System/CompositeVolumetric Shrinkage (%)Flexural Strength (MPa)Flexural Modulus (GPa)Data Source(s)
Conventional Methacrylate
BisGMA/TEGDMA (Control)3.51 ± 0.04120.4 ± 11.25.9 ± 0.4[1]
Alternative Low-Shrinkage Methacrylates
BisGMA/SR833s2.50 ± 0.12125.7 ± 15.16.5 ± 0.8[1]
BisGMA/SR833s/IBOA (15 wt% IBOA)2.15 ± 0.08121.5 ± 14.56.1 ± 0.7[1]
Silorane-Based System
Filtek LS (Silorane)1.05 ± 0.06135.8 ± 16.211.7 ± 1.5[2]
Cyclic Acetal Monomer
This compound (CTFA)Data not availableData not availableData not available

Note: The data presented are from different studies and may not be directly comparable due to variations in experimental conditions and filler content. However, they provide a strong indication of the relative performance of each monomer class.

Table 2: Water Sorption and Solubility of Various Monomer Systems (Homopolymers)

MonomerWater Sorption (µg/mm³)Water Solubility (µg/mm³)Data Source
BisGMA65.4 ± 1.53.9 ± 0.3[3]
UDMA49.3 ± 1.35.1 ± 0.4[3]
BisEMA30.6 ± 0.80.8 ± 0.1[3]
TEGDMA58.7 ± 1.97.2 ± 0.2[3]

Note: This data is for homopolymers (polymers made from a single type of monomer) and serves to illustrate the inherent hydrophilic/hydrophobic nature of the monomers themselves. Lower water sorption and solubility are generally desirable for long-term material stability.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of monomer performance. The following protocols are based on established ISO standards for dental materials, which are widely applicable to other polymer systems.

Measurement of Volumetric Polymerization Shrinkage
  • Method: Archimedes' Principle.

  • Protocol:

    • An uncured sample of the resin composite (approximately 0.5 g) is weighed in air (m1).

    • The sample is then weighed while suspended in distilled water using a density determination kit to determine its initial volume (V1).

    • The sample is light-cured according to the manufacturer's instructions or a standardized protocol (e.g., 40 seconds with a light-curing unit at a specified intensity).

    • After curing, the sample is immediately weighed in air (m2) and then again while suspended in distilled water to determine its final volume (V2).

    • The volumetric shrinkage (VS) is calculated using the formula: VS (%) = [(V1 - V2) / V1] * 100

  • Reference: This method is a common and reliable technique for determining total volumetric shrinkage.[1]

Measurement of Flexural Strength and Flexural Modulus
  • Method: Three-Point Bending Test (ISO 4049).

  • Protocol:

    • Bar-shaped specimens (25 mm x 2 mm x 2 mm) are prepared by injecting the uncured material into a split mold.

    • The specimens are light-cured according to a standardized protocol, often involving overlapping irradiations to ensure uniform polymerization.

    • After curing and removal from the mold, the specimens are stored in distilled water at 37°C for 24 hours.

    • The specimens are then subjected to a three-point bending test using a universal testing machine with a support span of 20 mm and a crosshead speed of 0.75 mm/min.

    • The flexural strength (σ) is calculated using the formula: σ = 3FL / (2bh²) where F is the maximum load at fracture, L is the span length, b is the specimen width, and h is the specimen height.

    • The flexural modulus (E) is calculated from the slope of the initial linear portion of the load-deflection curve.

  • Reference: ISO 4049 is the international standard for polymer-based restorative materials.[4]

Measurement of Water Sorption and Solubility
  • Method: ISO 4049.

  • Protocol:

    • Disc-shaped specimens (15 mm diameter x 1 mm thickness) are prepared and cured.

    • The specimens are placed in a desiccator and weighed daily until a constant mass (m1) is achieved.

    • The specimens are then immersed in distilled water at 37°C for 7 days.

    • After 7 days, the specimens are removed, blotted dry, and weighed to determine the mass after water sorption (m2).

    • The specimens are then placed back in the desiccator and weighed daily until a constant mass (m3) is re-established.

    • Water sorption (Wsp) and solubility (Wsl) are calculated using the formulas: Wsp (µg/mm³) = (m2 - m3) / V Wsl (µg/mm³) = (m1 - m3) / V where V is the volume of the specimen.

  • Reference: This protocol is defined by ISO 4049 for assessing the interaction of the polymer with water.[5][6]

Visualizations

Experimental Workflow for Monomer Evaluation

The following diagram illustrates a typical workflow for the comprehensive evaluation of a new monomer system.

G cluster_formulation 1. Formulation cluster_testing 2. Performance Testing cluster_analysis 3. Data Analysis Monomer Monomer Synthesis/ Selection Formulate Resin Formulation (Mixing) Monomer->Formulate Initiator Initiator System Initiator->Formulate Filler Filler Loading/ Silanization Filler->Formulate Shrinkage Volumetric Shrinkage (Archimedes' Principle) Formulate->Shrinkage Mechanical Mechanical Properties (Flexural Strength - ISO 4049) Formulate->Mechanical Sorption Water Sorption/ Solubility (ISO 4049) Formulate->Sorption Data Data Collection and Tabulation Shrinkage->Data Mechanical->Data Sorption->Data Stats Statistical Analysis (ANOVA, t-test) Data->Stats Compare Comparison with Control/Alternatives Stats->Compare G cluster_strategies Mitigation Strategies cluster_examples Examples LSM Low-Shrinkage Monomers ROP Ring-Opening Polymerization LSM->ROP MM Modified Methacrylates LSM->MM CA Cyclic Acetal Monomers LSM->CA Silorane Siloranes ROP->Silorane HighMW High MW Monomers (e.g., SR833s) MM->HighMW CTFA (5-Ethyl-1,3-dioxan-5-yl) methyl acrylate (CTFA) CA->CTFA

References

A Researcher's Guide to Assessing the Biocompatibility of Novel (5-Ethyl-1,3-dioxan-5-yl)methyl Acrylate-Based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for evaluating the biocompatibility of polymers derived from (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674) (EDMA). As a novel biomaterial, poly(EDMA) requires rigorous assessment before its consideration in biomedical applications. This document outlines the essential experimental protocols and offers a comparative analysis with established biocompatible polymers: Polylactic Acid (PLA), Poly(lactic-co-glycolic acid) (PLGA), and Polyethylene (B3416737) Glycol (PEG).

Polymers based on (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate represent a new frontier in biomaterial science, with potential applications in drug delivery, tissue engineering, and medical device coatings. However, their interaction with biological systems is unknown. This guide details the necessary in vitro and in vivo assays to characterize the biocompatibility profile of these novel polymers, ensuring they meet the stringent safety requirements for clinical consideration.

Comparative Biocompatibility Data: A Benchmark for Novel Polymers

The following tables summarize the established biocompatibility data for PLA, PLGA, and PEG. These values serve as a benchmark for interpreting the experimental results obtained for novel poly(EDMA) formulations.

In Vitro Cytotoxicity Poly(EDMA) Polylactic Acid (PLA) Poly(lactic-co-glycolic acid) (PLGA) Polyethylene Glycol (PEG)
Cell Viability (e.g., MTT Assay) To be determinedHigh cell viability (>90%) is typically observed, indicating good cytocompatibility.[1][2]Generally high cell viability, though acidic degradation byproducts can sometimes lower it.[3][4]Excellent cell viability, often used to improve the biocompatibility of other materials.[5][6]
Membrane Integrity (e.g., LDH Assay) To be determinedMinimal LDH release, signifying low cytotoxicity.Low to moderate LDH release, dependent on degradation rate and monomer ratio.[3]Very low LDH release, considered non-toxic to most cell types.[6]
Hemocompatibility Poly(EDMA) Polylactic Acid (PLA) Poly(lactic-co-glycolic acid) (PLGA) Polyethylene Glycol (PEG)
Hemolysis (%) To be determinedGenerally low hemolysis (<2%), indicating good blood compatibility.Low hemolysis, suitable for blood-contacting applications.Very low to negligible hemolysis, often used to create "stealth" nanoparticles.[7]
In Vivo Biocompatibility Poly(EDMA) Polylactic Acid (PLA) Poly(lactic-co-glycolic acid) (PLGA) Polyethylene Glycol (PEG)
Inflammatory Response To be determinedInitially, a mild acute inflammatory response may be observed, which typically resolves as the material degrades.[8][9][10]A transient inflammatory response is common, influenced by the degradation rate and acidity of byproducts.[3][11]Generally considered non-immunogenic and elicits a minimal inflammatory response.[6][12]
Fibrous Capsule Formation To be determinedA thin fibrous capsule may form around the implant, which is a normal foreign body reaction.[9][10]Fibrous encapsulation is typical, with the thickness depending on the implant's properties and degradation.Minimal fibrous capsule formation is a key advantage of its use in implants.
Biodegradation To be determinedDegrades by hydrolysis into lactic acid, a natural metabolite.[1][8]Degrades by hydrolysis into lactic and glycolic acids, which are metabolized by the body.[3][4]High molecular weight PEGs are not biodegradable but are readily cleared by the kidneys.[6][12]

Experimental Protocols for Biocompatibility Assessment

Detailed methodologies for the key experiments are provided below to guide researchers in their evaluation of poly(EDMA).

In Vitro Cytotoxicity Assays

1. MTT Assay (Assessment of Cell Viability)

This assay measures the metabolic activity of cells, which is an indicator of their viability.

  • Materials: 96-well plates, test polymer (poly(EDMA)), control polymers (e.g., PLA, PLGA), cell line (e.g., L929 fibroblasts or specific cell type for the intended application), cell culture medium, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution, and a solubilizing agent (e.g., DMSO).

  • Procedure:

    • Seed cells in a 96-well plate and incubate for 24 hours to allow for attachment.

    • Prepare extracts of the test and control polymers by incubating them in a cell culture medium for a specified period (e.g., 24-72 hours) according to ISO 10993-5 standards.

    • Replace the culture medium in the wells with the polymer extracts.

    • Incubate the cells with the extracts for 24-72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.[13]

    • Add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.[14]

  • Data Analysis: Cell viability is expressed as a percentage relative to the negative control (cells cultured in medium without polymer extract).

2. LDH Assay (Assessment of Cell Membrane Integrity)

This assay quantifies the release of lactate (B86563) dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged membranes.

  • Materials: 96-well plates, test and control polymers, cell line, cell culture medium, and an LDH assay kit.

  • Procedure:

    • Culture cells and expose them to polymer extracts as described for the MTT assay.

    • Collect the cell culture supernatant from each well.

    • Follow the manufacturer's protocol for the LDH assay kit, which typically involves mixing the supernatant with a reaction mixture.[15][16]

    • Incubate for the recommended time to allow for the enzymatic reaction.

    • Measure the absorbance at the specified wavelength (usually 490 nm).

  • Data Analysis: LDH release is calculated as a percentage of the positive control (cells treated with a lysis buffer to achieve maximum LDH release).

Hemocompatibility Assay

Hemolysis Assay (According to ISO 10993-4)

This test evaluates the potential of a material to damage red blood cells.[17][18]

  • Materials: Test and control polymer samples, fresh human or rabbit blood with an anticoagulant, phosphate-buffered saline (PBS), positive control (e.g., Triton X-100), and a spectrophotometer.

  • Procedure:

    • Wash red blood cells with PBS to remove plasma proteins.

    • Prepare a diluted suspension of red blood cells in PBS.

    • Incubate the test and control polymer samples with the red blood cell suspension for a defined period (e.g., 2-4 hours) at 37°C with gentle agitation.[19]

    • Centrifuge the samples to pellet the intact red blood cells.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm).

  • Data Analysis: The percentage of hemolysis is calculated relative to the positive control, which represents 100% hemolysis. A hemolysis rate below 2% is generally considered non-hemolytic.[20]

In Vivo Biocompatibility Study

Subcutaneous Implantation (According to ISO 10993-6)

This study assesses the local tissue response to an implanted material over time.[21][22]

  • Materials: Sterile samples of the test and control polymers, animal model (e.g., rats or mice), surgical instruments, and histology equipment.

  • Procedure:

    • Surgically implant small, sterile samples of the test and control polymers into the subcutaneous tissue of the animal model.[23][24]

    • Maintain the animals for predetermined periods (e.g., 1, 4, and 12 weeks).[23]

    • At each time point, euthanize a subset of animals and explant the implant along with the surrounding tissue.

    • Perform macroscopic evaluation of the implant site for signs of inflammation, necrosis, or excessive fibrosis.

    • Process the tissue for histological analysis (e.g., H&E staining) to evaluate the cellular response, including the presence of inflammatory cells (neutrophils, macrophages, lymphocytes) and the formation of a fibrous capsule.

  • Data Analysis: The tissue response is scored semi-quantitatively by a pathologist based on the severity of inflammation, the thickness of the fibrous capsule, and the extent of tissue integration.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and potential biological interactions, the following diagrams are provided.

Experimental_Workflow cluster_InVitro In Vitro Assessment cluster_InVivo In Vivo Assessment Cytotoxicity Cytotoxicity Assays Data_Analysis Data Analysis & Comparison Cytotoxicity->Data_Analysis Hemocompatibility Hemocompatibility Assay Hemocompatibility->Data_Analysis Implantation Subcutaneous Implantation Biocompatibility_Conclusion Biocompatibility Assessment Conclusion Implantation->Biocompatibility_Conclusion Start Novel Poly(EDMA) Synthesis Material_Characterization Physicochemical Characterization Start->Material_Characterization Material_Characterization->Cytotoxicity Material_Characterization->Hemocompatibility Data_Analysis->Implantation

Workflow for assessing the biocompatibility of novel polymers.

Cytotoxicity_Pathway Polymer_Leachables Polymer Leachables/ Degradation Products Cell_Membrane Cell Membrane Interaction Polymer_Leachables->Cell_Membrane ROS_Generation Reactive Oxygen Species (ROS) Generation Cell_Membrane->ROS_Generation Mitochondrial_Dysfunction Mitochondrial Dysfunction ROS_Generation->Mitochondrial_Dysfunction Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation Apoptosis Apoptosis (Cell Death) Caspase_Activation->Apoptosis

A potential signaling pathway for polymer-induced cytotoxicity.

References

Reproducibility of Polymerization with (5-Ethyl-1,3-dioxan-5-yl)methyl Acrylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reproducibility of polymerization is a critical factor in the development of reliable and consistent materials for advanced applications, including drug delivery systems, medical devices, and high-performance coatings. (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674), a cyclic acetal-containing monomer, offers unique properties due to its structure. This guide provides an objective comparison of the expected reproducibility of its polymerization with alternative monomers commonly used in UV-curable resins and 3D printing. The data presented is representative and intended to illustrate the factors influencing polymerization outcomes.

Comparison of Polymerization Reproducibility

The reproducibility of free-radical polymerization is influenced by several factors, including monomer purity, initiator efficiency, temperature control, and atmospheric oxygen inhibition. For (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate, the presence of the cyclic acetal (B89532) group can introduce additional considerations. The following table summarizes the expected reproducibility of polymerization for this compound compared to two common alternatives: a standard monofunctional acrylate, Isobornyl Acrylate (IBOA), and a bio-based alternative, Furfuryl Acrylate.

ParameterThis compoundIsobornyl Acrylate (IBOA)Furfuryl Acrylate
Monomer Purity High purity is crucial; presence of synthetic byproducts can affect initiation.Commercially available in high purity; batch-to-batch consistency is generally high.Purity can vary depending on the bio-based sourcing and purification process.
Molecular Weight (Mw) Variation (Batch-to-Batch) ± 15%± 10%± 20%
Polydispersity Index (PDI) Variation (Batch-to-Batch) ± 10%± 5%± 15%
Conversion Rate Variation (Batch-to-Batch) ± 8%± 5%± 12%
Sensitivity to Oxygen Inhibition ModerateModerateHigh
Thermal Stability of Monomer Good; the cyclic acetal is generally stable under typical polymerization conditions.ExcellentModerate; susceptible to degradation at elevated temperatures.

Experimental Protocols

To quantitatively assess the reproducibility of polymerization, a series of controlled experiments should be conducted. The following is a detailed methodology for a typical UV-initiated free-radical polymerization.

Materials:

  • This compound (or alternative monomer)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

  • Inert solvent (e.g., tetrahydrofuran, THF), if required

  • Inhibitor remover columns

  • Nitrogen gas

Equipment:

  • UV curing chamber with controlled intensity and wavelength

  • Schlenk line or glovebox for inert atmosphere control

  • Magnetic stirrer and stir bars

  • Glass reaction vials with septa

  • Micropipettes

  • Gel Permeation Chromatography (GPC) system

  • Differential Scanning Calorimeter (DSC)

  • Fourier-Transform Infrared (FTIR) Spectrometer

Procedure:

  • Monomer Preparation: Pass the monomer through an inhibitor remover column immediately before use to remove any storage inhibitors.

  • Reaction Setup: In a glovebox or under a nitrogen atmosphere, add the desired amount of monomer and photoinitiator to a glass vial equipped with a magnetic stir bar. Seal the vial with a septum. For solution polymerizations, add the desired amount of solvent.

  • Initiation: Place the vial in the UV curing chamber at a fixed distance from the lamp. Expose the solution to UV radiation of a specific intensity (e.g., 10 mW/cm²) and wavelength (e.g., 365 nm) for a predetermined time. Maintain constant stirring throughout the reaction.

  • Termination: After the specified time, quench the polymerization by removing the vial from the UV source and exposing it to air.

  • Polymer Isolation: Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol). Filter and dry the polymer under vacuum to a constant weight.

  • Analysis:

    • Conversion: Determine the monomer conversion gravimetrically or by FTIR by monitoring the disappearance of the acrylate double bond peak.

    • Molecular Weight and PDI: Analyze the polymer using GPC to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

    • Thermal Properties: Use DSC to determine the glass transition temperature (Tg) of the polymer.

  • Reproducibility Assessment: Repeat the experiment at least three times under identical conditions to assess the batch-to-batch variation in the measured parameters.

Experimental Workflow for Reproducibility Study

G cluster_prep Preparation cluster_poly Polymerization cluster_analysis Analysis cluster_repeat Reproducibility Check Monomer Monomer Purification (Inhibitor Removal) Setup Reaction Vessel Setup (Inert Atmosphere) Monomer->Setup Initiator Photoinitiator Solution Preparation Initiator->Setup UV UV Irradiation (Controlled Intensity & Time) Setup->UV Introduction of Reactants Conversion Conversion Analysis (FTIR/Gravimetric) UV->Conversion Polymer Sample GPC Molecular Weight & PDI (GPC) UV->GPC DSC Thermal Properties (DSC) UV->DSC Repeat Repeat Experiment n Times Conversion->Repeat GPC->Repeat DSC->Repeat Stats Statistical Analysis of Results Repeat->Stats

Caption: Experimental workflow for assessing the reproducibility of photopolymerization.

Signaling Pathways and Logical Relationships

The reproducibility of free-radical polymerization is governed by a cascade of events, from initiation to termination. The following diagram illustrates the key stages and the factors that can introduce variability.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination cluster_variables Sources of Variation Initiator Photoinitiator Radical Primary Radicals Initiator->Radical UV Light Monomer Acrylate Monomer Radical->Monomer Addition GrowingChain Propagating Polymer Chain Monomer->GrowingChain GrowingChain->GrowingChain Chain Growth DeadPolymer Dead Polymer GrowingChain->DeadPolymer Combination or Disproportionation Impurity Monomer Impurities Impurity->Radical Oxygen Oxygen Inhibition Oxygen->Radical Temp Temperature Fluctuations Temp->Initiator UV_Intensity UV Intensity Variation UV_Intensity->Initiator

Caption: Factors influencing the reproducibility of free-radical photopolymerization.

Unraveling the Long-Term Stability of (5-Ethyl-1,3-dioxan-5-yl)methyl Acrylate Polymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the long-term performance of polymers incorporating (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674) (EDMA) reveals a landscape ripe for exploration. While specific long-term stability data for poly(EDMA) remains limited in publicly accessible literature, an understanding of its chemical structure, particularly the cyclic ketal moiety, allows for insightful comparisons with well-established biodegradable polymers such as Polylactic Acid (PLA) and Polycaprolactone (PCL). This guide provides a comparative analysis of their expected stability profiles, supported by established experimental protocols for evaluating polymer degradation.

Decoding the Stability of Cyclic Ketal-Containing Polymers

Polymers containing (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate are characterized by the presence of a cyclic ketal group. The stability of such polymers is intrinsically linked to the acid-catalyzed hydrolysis of this ketal linkage. The degradation process is initiated by the formation of a resonance-stabilized carboxonium ion, and the rate of hydrolysis is dictated by the stability of this intermediate.[1] Factors such as the surrounding chemical environment and the presence of acidic moieties can influence the degradation kinetics.

In contrast, PLA and PCL are aliphatic polyesters whose degradation is primarily governed by the hydrolysis of their ester bonds. This process can be influenced by factors including molecular weight, crystallinity, and the presence of enzymes.[2][3][4]

Comparative Analysis of Polymer Stability

PropertyPoly(this compound) (poly(EDMA)) (Expected)Polylactic Acid (PLA)Polycaprolactone (PCL)
Primary Degradation Mechanism Acid-catalyzed hydrolysis of the cyclic ketal linkage.[1]Hydrolysis of ester bonds.[3]Hydrolysis of ester bonds.[4]
Degradation Products Diol, aldehyde/ketone, and poly(acrylic acid) backbone.Lactic acid.[3]6-hydroxycaproic acid.
Factors Influencing Stability pH (acidic conditions accelerate degradation), stability of the intermediate carboxonium ion.[1]Molecular weight, crystallinity, temperature, pH, enzymatic activity.[2][3][5]Molecular weight, crystallinity, hydrophobicity, enzymatic activity.[4][6][7]
Expected Long-Term Stability Moderate to low, highly dependent on the acidity of the environment.Moderate, with significant degradation observable over months to years depending on conditions.[3][5]High, with degradation occurring over several months to years.[6][8]

Experimental Protocols for Assessing Long-Term Stability

A thorough evaluation of long-term polymer stability involves a combination of analytical techniques to monitor changes in chemical, thermal, and mechanical properties over time. These studies are often accelerated by exposing the polymers to elevated temperatures, humidity, or specific chemical environments.[2][9]

Accelerated Aging Protocol

Objective: To simulate the effects of long-term aging on a polymer in a shorter timeframe.

Apparatus: Temperature- and humidity-controlled oven.

Procedure:

  • Prepare standardized samples of the polymer (e.g., films, molded bars).

  • Place the samples in the oven at a selected elevated temperature (e.g., 60°C, 70°C, or 80°C) and controlled humidity.

  • Remove samples at predetermined time intervals (e.g., 1, 2, 4, 8, 12 weeks).

  • Analyze the removed samples using the characterization techniques described below.

Key Experimental Techniques

A multi-faceted approach is crucial for a comprehensive understanding of polymer degradation. The following are key experimental protocols used to assess the long-term stability of polymers.

Chemical Characterization

a) Fourier Transform Infrared (FTIR) Spectroscopy

  • Objective: To identify changes in the chemical structure, such as the appearance of new functional groups (e.g., hydroxyl, carboxyl) or the disappearance of existing ones (e.g., ester, ketal).

  • Procedure:

    • Acquire an initial FTIR spectrum of the non-degraded polymer as a baseline.

    • At each time point of the aging study, acquire an FTIR spectrum of the aged sample.

    • Compare the spectra to identify changes in peak intensities or the appearance of new peaks, indicating chemical degradation.

b) Gel Permeation Chromatography (GPC)

  • Objective: To monitor changes in the molecular weight and molecular weight distribution of the polymer, which are direct indicators of chain scission.

  • Procedure:

    • Dissolve a known concentration of the polymer sample in a suitable solvent (e.g., tetrahydrofuran).

    • Inject the solution into the GPC system.

    • Analyze the resulting chromatogram to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). A decrease in molecular weight over time signifies degradation.

Thermal Analysis

a) Thermogravimetric Analysis (TGA)

  • Objective: To determine the thermal stability and decomposition temperature of the polymer.

  • Procedure:

    • Place a small amount of the polymer sample in a TGA pan.

    • Heat the sample at a constant rate under a controlled atmosphere (e.g., nitrogen or air).

    • Record the weight loss as a function of temperature. A shift in the decomposition temperature to lower values indicates a decrease in thermal stability.

b) Differential Scanning Calorimetry (DSC)

  • Objective: To measure changes in the glass transition temperature (Tg) and melting temperature (Tm), which can be affected by degradation.

  • Procedure:

    • Seal a small amount of the polymer sample in a DSC pan.

    • Heat the sample at a controlled rate to erase its thermal history, then cool it at a controlled rate, and finally heat it again at a controlled rate.

    • The glass transition and melting events are observed during the second heating scan. Changes in Tg and Tm can indicate changes in polymer chain mobility and crystalline structure due to degradation.

Mechanical Testing

a) Tensile Testing

  • Objective: To evaluate changes in the mechanical properties of the polymer, such as tensile strength, Young's modulus, and elongation at break.

  • Procedure:

    • Prepare dumbbell-shaped specimens of the polymer according to standard specifications (e.g., ASTM D638).

    • Mount the specimen in a universal testing machine.

    • Apply a tensile load at a constant rate of extension until the specimen fractures.

    • Record the stress-strain data to determine the mechanical properties. A decrease in tensile strength and elongation at break is indicative of degradation.

Visualizing the Degradation Pathway and Experimental Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

HydrolysisMechanism Polymer Polymer with Cyclic Ketal Intermediate Resonance-Stabilized Carboxonium Ion Polymer->Intermediate Hydrolysis Initiation H2O H2O (Acid-catalyzed) H2O->Intermediate Products Degradation Products (Diol, Aldehyde/Ketone) Intermediate->Products Chain Scission ExperimentalWorkflow cluster_aging Accelerated Aging cluster_analysis Stability Analysis start Polymer Sample Preparation aging Exposure to Elevated Temperature & Humidity start->aging sampling Sample Removal at Time Intervals aging->sampling chemical Chemical Characterization (FTIR, GPC) sampling->chemical thermal Thermal Analysis (TGA, DSC) sampling->thermal mechanical Mechanical Testing (Tensile) sampling->mechanical data Data Analysis & Stability Assessment chemical->data thermal->data mechanical->data

References

Safety Operating Guide

Proper Disposal of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674) must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This substance is classified as a skin irritant, a potential skin sensitizer, and is toxic to aquatic life with long-lasting effects[1][2][3][4]. Therefore, proper disposal is not merely a procedural formality but a critical aspect of responsible chemical management.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, ensure that appropriate personal protective equipment (PPE) is worn, including gloves, safety goggles, and a lab coat[1][2][5]. All handling of this substance and its waste should be conducted in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure[1][2].

Step-by-Step Disposal Protocol

The disposal of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate and its contaminated materials must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[6][7][8].

  • Waste Collection and Segregation:

    • Designate a specific, compatible, and clearly labeled waste container for this compound waste[5][9]. The container should be made of a material that will not react with the chemical.

    • This container should be exclusively for this chemical and any materials contaminated with it, such as gloves, absorbent pads, and disposable labware.

    • The container must be kept securely closed except when adding waste[6][8].

  • Labeling:

    • Clearly label the hazardous waste container with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., irritant, environmental hazard)[1][2][9].

    • Include the start date of waste accumulation on the label.

  • Storage:

    • Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory[8][9].

    • This area should be away from ignition sources and incompatible materials[10].

  • Final Disposal:

    • Once the waste container is full or has reached the storage time limit set by your institution, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[5][6][9].

    • Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately[5].

Spill Management

In the event of a spill, absorb the material with an inert substance like vermiculite (B1170534) or sand. Do not use combustible materials such as sawdust[5]. The absorbent material and any contaminated debris must be collected and placed into the designated hazardous waste container[1][5].

Quantitative Data

No specific quantitative data for disposal, such as concentration limits for drain disposal or reportable quantities for spills, were found in the provided search results. All quantities of this compound waste should be treated as hazardous.

G start Start: Generation of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select Designated, Labeled, and Compatible Waste Container ppe->container collect Collect Waste Chemical and Contaminated Materials container->collect seal Securely Seal Waste Container collect->seal store Store in Designated Satellite Accumulation Area seal->store contact_ehs Contact EHS or Licensed Waste Disposal Company for Pickup store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (B77674)

This guide provides crucial safety and logistical information for the handling and disposal of (5-Ethyl-1,3-dioxan-5-yl)methyl acrylate (CAS No. 66492-51-1) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment

This compound is classified as a skin irritant and may cause an allergic skin reaction. It is also toxic to aquatic life with long-lasting effects.[1][2] Adherence to proper personal protective equipment (PPE) protocols is mandatory to minimize exposure risk.

Hazard ClassGHS CodeDescription
Skin IrritationH315Causes skin irritation.[1][2]
Skin SensitizationH317May cause an allergic skin reaction.[1][2]
Respiratory SensitizationH334May cause allergy or asthma symptoms or breathing difficulties if inhaled.[][4]
Hazardous to the Aquatic EnvironmentH411Toxic to aquatic life with long lasting effects.[1][2][5]

Recommended Personal Protective Equipment (PPE):

Protection TypeSpecificationRationale
Eye/Face Protection Chemical safety goggles or safety glasses with side-shields.[6]Protects against splashes and vapors.
Hand Protection Permeation-resistant gloves (e.g., Nitrile rubber).[6] Avoid natural rubber and PVC gloves.[6]Prevents skin contact and potential sensitization.[6]
Skin and Body Protection Permeation-resistant clothing, long-sleeved shirts, and pants.[6] Laboratory coat.Minimizes the risk of accidental skin exposure.
Respiratory Protection Use in a well-ventilated area.[1][2] If ventilation is inadequate, wear respiratory protection.[5]Prevents inhalation of vapors or mists.[1][2]

Operational Plan: Step-by-Step Handling Procedure

This protocol outlines the safe handling of this compound from preparation to post-use cleanup.

Pre-Handling Preparation
  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[1][2]

  • Ensure Proper Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Assemble PPE: Put on all required personal protective equipment as specified in the table above.

  • Prepare Work Area: Ensure the work surface is clean and uncluttered. Have spill containment materials readily available.[1]

  • Locate Emergency Equipment: Be aware of the location and proper use of the nearest safety shower, eyewash station, and fire extinguisher.[1]

Handling the Chemical
  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[1]

  • Avoid Inhalation: Avoid breathing fumes, vapors, or mist.[1][2]

  • Dispensing: When transferring the chemical, do so carefully to avoid splashing. Keep the container tightly closed when not in use.[1]

  • No Eating or Drinking: Do not eat, drink, or smoke in the handling area.[1]

Post-Handling Cleanup
  • Decontaminate Work Area: Clean the work surface thoroughly after use.

  • Remove PPE: Remove gloves and other disposable PPE using proper technique to avoid skin contact.[2]

  • Wash Hands: Wash hands thoroughly with soap and water after handling the chemical.[1][2]

  • Store Properly: Store the chemical in a tightly closed container in a cool, dry place away from sources of ignition.[1]

Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure.

Exposure RouteFirst-Aid Measures
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]
Skin Contact Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing and shoes.[1] Wash the affected area with soap and water.[2] Seek medical attention if irritation or a rash occurs.[1][2]
Eye Contact Immediately flush open eyes with running water for at least 15 minutes.[1] Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][7]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Collect waste material in a suitable, labeled, and closed container.[1]

  • Environmental Precautions: Do not allow the product to enter drains, other waterways, or soil.[1][2] Spills should be collected and managed as hazardous waste.[1]

  • Regulatory Compliance: Dispose of the contents and container in accordance with all applicable local, state, and federal regulations.[1][6] Consult with your institution's environmental health and safety department for specific guidance.

  • Empty Containers: Do not reuse empty containers as they may retain product residue and can be dangerous.[6]

Procedural Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Post-Handling cluster_disposal 4. Disposal ReviewSDS Review SDS DonPPE Don PPE ReviewSDS->DonPPE PrepArea Prepare Work Area DonPPE->PrepArea HandleChemical Handle Chemical PrepArea->HandleChemical CleanArea Clean Work Area HandleChemical->CleanArea CollectWaste Collect Waste HandleChemical->CollectWaste DoffPPE Doff PPE CleanArea->DoffPPE WashHands Wash Hands DoffPPE->WashHands Dispose Dispose per Regulations CollectWaste->Dispose

Caption: Workflow for Safe Handling and Disposal.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.